molecular formula C6H6N2O4S B092210 3-Nitrobenzenesulfonamide CAS No. 121-52-8

3-Nitrobenzenesulfonamide

Cat. No.: B092210
CAS No.: 121-52-8
M. Wt: 202.19 g/mol
InChI Key: TXTQURPQLVHJRE-UHFFFAOYSA-N
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Description

3-Nitrobenzenesulfonamide is a key chemical scaffold in medicinal chemistry and biochemical research, primarily valued for its role as an inhibitor of carbonic anhydrase (CA) isoforms . This inhibitory action occurs as the sulfonamide group, in its deprotonated form, coordinates directly with the zinc ion in the enzyme's active site, displacing a water molecule and disrupting the enzyme's catalytic function . The nitro group on the aromatic ring allows for further chemical modifications, enabling researchers to explore structure-activity relationships and develop derivatives with enhanced potency and selectivity for specific CA isoforms, such as the tumor-associated hCA IX and XII . Beyond its pharmacological applications, this compound serves as a vital reference standard in structural and vibrational spectroscopic analysis. It is frequently used in FT-IR and FT-Raman spectroscopy studies, supported by DFT quantum chemical calculations, to determine molecular geometry and assign vibrational modes, providing deep insights into the influence of substituents on the benzene ring . Its well-defined structure and properties make this compound an essential tool for researchers developing new enzyme inhibitors and investigating spectroscopic properties of aromatic sulfonamides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitrobenzenesulfonamide
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InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H,(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TXTQURPQLVHJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1059527
Record name Benzenesulfonamide, 3-nitro-
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Molecular Weight

202.19 g/mol
Source PubChem
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CAS No.

121-52-8
Record name 3-Nitrobenzenesulfonamide
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Record name 3-Nitrobenzenesulfonamide
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Record name m-nitrobenzenesulphonamide
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Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrobenzenesulfonamide (CAS 121-52-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3-Nitrobenzenesulfonamide (CAS number 121-52-8), a versatile chemical intermediate. This document consolidates essential physicochemical data, detailed experimental protocols, and an exploration of its potential biological significance to support its application in research and development.

Physicochemical and Spectroscopic Properties

This compound is a stable, solid organic compound. A summary of its key physical and chemical properties is presented below.

Identification and Physical Properties

The fundamental identifiers and physical constants of this compound are crucial for its proper handling, characterization, and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₆H₆N₂O₄S[1][2]
Molecular Weight 202.19 g/mol [1]
CAS Number 121-52-8[1][2]
Appearance Off-white to beige powder
Melting Point 166-168 °C (lit.)
Boiling Point (Predicted) 407.7 ± 47.0 °C
Water Solubility 5890 mg/L
InChI Key TXTQURPQLVHJRE-UHFFFAOYSA-N[1][2]
SMILES String C1=CC(=CC(=C1)S(=O)(=O)N)--INVALID-LINK--[O-][1]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The expected spectral characteristics are summarized below.

Spectroscopy TypeKey Features and Interpretation
¹H NMR The proton NMR spectrum is expected to show complex aromatic signals corresponding to the protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing nitro and sulfonamide groups. The protons of the sulfonamide group (-SO₂NH₂) will likely appear as a broad singlet.
¹³C NMR The carbon NMR spectrum will display distinct signals for the six carbons of the benzene ring. The chemical shifts will be deshielded due to the attached nitro and sulfonamide functionalities.[3]
FTIR The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the S=O bonds in the sulfonamide (around 1350 and 1160 cm⁻¹), and strong absorptions for the asymmetric and symmetric stretching of the N=O bonds in the nitro group (around 1530 and 1350 cm⁻¹).[4][5]
Mass Spec. The mass spectrum will show a molecular ion peak (M⁺) at m/z 202.[1] Key fragmentation patterns would likely involve the loss of SO₂ (m/z 64) and the nitro group (NO₂, m/z 46).[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ammonolysis of 3-nitrobenzenesulfonyl chloride.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Acetonitrile

  • Concentrated ammonia solution saturated with ammonium carbonate

  • Cold deionized water

  • Diethyl ether

Procedure:

  • Dissolve 3-nitrobenzenesulfonyl chloride (e.g., 2.0 g, 9.0 mmol) in acetonitrile (20 mL) in a suitable reaction flask.[8]

  • To this solution, add concentrated ammonia (20 mL) that has been saturated with ammonium carbonate.[8]

  • Stir the reaction mixture vigorously at room temperature for 1 hour.[8]

  • Following the reaction, remove the acetonitrile under reduced pressure.[8]

  • Dilute the resulting residue with cold deionized water (30 mL) to induce the precipitation of the product.[8]

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid sequentially with deionized water (2 x 15 mL) and diethyl ether.[8]

  • Dry the product to obtain this compound as a beige powder. An expected yield is approximately 80%.[8]

Synthesis of 3-Nitrobenzenesulfonyl Chloride (Precursor)

The starting material for the synthesis of this compound can be prepared from nitrobenzene.

Materials:

  • Nitrobenzene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice water

Procedure:

  • To chlorosulfonic acid (e.g., 521.0 g, 4.4 mol), add nitrobenzene (123.1 g, 1.0 mol) dropwise at 112 °C over 4 hours.[9]

  • Stir the mixture at this temperature for an additional 4 hours.[9]

  • Cool the reaction mixture to 70 °C and add thionyl chloride (110.0 g, 0.92 mol) dropwise over 2 hours.[9]

  • Continue stirring at 70 °C until the evolution of gas ceases.[9]

  • Cool the reaction mixture and pour it into ice-water at 5 °C to precipitate the product.[9]

  • Filter the precipitate and wash with water to yield 3-nitrobenzenesulfonyl chloride.[9]

Purification by Recrystallization

Purification of the crude this compound can be achieved by recrystallization to obtain a high-purity solid.

General Protocol:

  • Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, or an ethanol/water mixture).[2][10]

  • Dissolve the crude this compound in a minimal amount of the hot solvent.[11]

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.[10]

  • Allow the hot, clear solution to cool slowly to room temperature, which should induce crystallization.[2]

  • For maximum yield, the flask can be further cooled in an ice bath.[2]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[11]

  • Dry the crystals thoroughly.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust analytical method is essential for assessing the purity and quantifying this compound. The following protocol is based on established methods for similar nitroaromatic sulfonamides and can be adapted and validated.[12][13][14]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis or Photodiode Array (PDA) detector.[12]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), potentially with a small amount of formic acid or trifluoroacetic acid to improve peak shape. The exact ratio should be optimized.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 254 nm.

  • Column Temperature: 25-30 °C.[12]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to generate a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively documented in publicly available literature, the broader class of benzenesulfonamides is well-known for its diverse pharmacological activities.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a key pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[15][16][17][18][19] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[17] Inhibition of specific CA isoforms has therapeutic applications in various conditions:

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.[18]

  • Diuresis: CA inhibitors can act as diuretics by preventing the reabsorption of bicarbonate in the kidneys.[18]

  • Anticonvulsant Activity: Some CA inhibitors have shown efficacy in treating certain types of epilepsy.[18]

  • Oncology: Tumor-associated CA isoforms, such as CA IX and XII, are targets for anticancer drug development.[15][17]

Given its structure, this compound is a candidate for investigation as a carbonic anhydrase inhibitor. The nitro group, being a strong electron-withdrawing group, could influence the binding affinity and selectivity for different CA isoforms.

Cardiovascular Effects

Some sulfonamide derivatives have been reported to exert effects on the cardiovascular system.[20][21] These effects can be mediated through various mechanisms, including diuretic action which can lower blood pressure. Further research would be necessary to determine if this compound possesses any direct or indirect cardiovascular activity.

Visualizations

Experimental Workflows and Logical Relationships

The following diagrams illustrate the synthesis workflow for this compound and a conceptual representation of its potential mechanism of action as a carbonic anhydrase inhibitor.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Synthesis cluster_purification Purification & Analysis Nitrobenzene Nitrobenzene Precursor_Reaction Sulfonation & Chlorination Nitrobenzene->Precursor_Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Precursor_Reaction Thionyl_Chloride Thionyl Chloride Precursor_Reaction->Thionyl_Chloride Three_Nitrobenzenesulfonyl_Chloride 3-Nitrobenzenesulfonyl Chloride Precursor_Reaction->Three_Nitrobenzenesulfonyl_Chloride Main_Reaction Ammonolysis Three_Nitrobenzenesulfonyl_Chloride->Main_Reaction Ammonia Concentrated Ammonia Ammonia->Main_Reaction Crude_Product Crude This compound Main_Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure This compound Recrystallization->Pure_Product HPLC HPLC Analysis Pure_Product->HPLC Final_Product Final Product (>98% Purity) HPLC->Final_Product Carbonic_Anhydrase_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Physiological Reaction Zinc_Ion Zn²⁺ Ion Inhibition Inhibition of Catalytic Activity Zinc_Ion->Inhibition Histidine_Residues Histidine Residues Histidine_Residues->Zinc_Ion Coordinates Water_Molecule Water Molecule Water_Molecule->Zinc_Ion Binds to Three_Nitrobenzenesulfonamide This compound (Inhibitor) Sulfonamide_Group Sulfonamide Group (-SO₂NH₂) Three_Nitrobenzenesulfonamide->Sulfonamide_Group Contains Three_Nitrobenzenesulfonamide->Inhibition Sulfonamide_Group->Zinc_Ion Displaces Water & Binds to Zn²⁺ H2CO3 H₂CO₃ Inhibition->H2CO3 Blocks Formation CO2 CO₂ CO2->H2CO3 H2O H₂O H2O->H2CO3 H_ion H⁺ H2CO3->H_ion HCO3_ion HCO₃⁻ H2CO3->HCO3_ion

References

An In-depth Technical Guide to 3-Nitrobenzenesulfonamide: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzenesulfonamide is an organic compound with the chemical formula C₆H₆N₂O₄S. As a member of the sulfonamide class of compounds, it possesses a functional group that is a cornerstone in the development of a wide array of pharmaceuticals, including antibacterial and anticancer agents. The presence of a nitro group on the benzene ring significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties, a detailed synthesis protocol, and an in-depth analysis of the spectroscopic data for this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. These properties dictate its solubility, stability, and reactivity.

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₆H₆N₂O₄S--INVALID-LINK--
Molecular Weight 202.19 g/mol
Appearance Off-white to yellow powder/crystals[Various supplier websites]
Melting Point 166-168 °C
Boiling Point 407.7 ± 47.0 °C (Predicted)--INVALID-LINK--
pKa 9.28 ± 0.60 (Predicted, for a related compound)[1]
CAS Number 121-52-8
Solubility Profile
Stability and Reactivity

This compound is a stable compound under standard laboratory conditions. However, it is incompatible with strong oxidizing agents and strong bases. Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and sulfur oxides.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the sulfonation of nitrobenzene to form 3-nitrobenzenesulfonyl chloride, followed by amination.

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

A detailed protocol for the synthesis of 3-nitrobenzenesulfonyl chloride from nitrobenzene has been reported.[2]

  • Materials: Nitrobenzene, Chlorosulfonic acid, Thionyl chloride, Ice-water, Sodium hydrogen carbonate.

  • Procedure:

    • In a suitable reaction vessel, 1.0 mole of nitrobenzene is added dropwise to 4.4 moles of chlorosulfonic acid at 112 °C over 4 hours.

    • The reaction mixture is stirred at this temperature for an additional 4 hours.

    • After cooling to 70 °C, 0.92 moles of thionyl chloride are added dropwise over 2 hours.

    • The mixture is stirred at this temperature until the evolution of gas ceases.

    • The reaction mixture is then cooled to 5 °C and carefully poured into ice-water.

    • The precipitated 3-nitrobenzenesulfonyl chloride is collected by filtration, washed with water, and then with a sodium hydrogen carbonate solution.

Step 2: Synthesis of this compound from 3-Nitrobenzenesulfonyl Chloride

  • Materials: 3-Nitrobenzenesulfonyl chloride, Concentrated ammonia solution (e.g., 28-30%), Ice.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and placed in an ice bath, add the 3-nitrobenzenesulfonyl chloride.

    • While vigorously stirring, slowly add an excess of cold, concentrated ammonia solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

    • The resulting solid precipitate, this compound, is collected by vacuum filtration.

    • The crude product is washed with cold water to remove any remaining ammonia and ammonium salts.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

  • Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or an ethanol-water mixture is often a good starting point for sulfonamides.

  • General Procedure:

    • Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot filtered to remove the charcoal and any insoluble impurities.

    • Allow the hot, clear filtrate to cool slowly to room temperature, during which time crystals of the purified product should form.

    • The cooling can be completed in an ice bath to maximize the yield.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of this compound. While a specific validated method for this compound is not published, a general reverse-phase HPLC method can be developed and validated.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[4]

Spectroscopic Data and Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides valuable information about its functional groups. A detailed vibrational analysis has been conducted, allowing for accurate peak assignments.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300-3400N-H stretchingSulfonamide (-SO₂NH₂)
~3100-3200C-H stretchingAromatic Ring
~1530 & ~1350Asymmetric & Symmetric NO₂ stretchingNitro Group (-NO₂)
~1330 & ~1160Asymmetric & Symmetric SO₂ stretchingSulfonamide (-SO₂NH₂)
~1600, ~1480C=C stretchingAromatic Ring

This table provides expected ranges. Actual peak positions can be found in detailed spectroscopic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and chemical environment of the protons in the molecule. The aromatic region will show a complex splitting pattern due to the meta-substitution.

  • Expected Chemical Shifts (δ, ppm):

    • Aromatic Protons (4H): ~7.5 - 8.5 ppm. The protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to their coupling with adjacent protons. The exact chemical shifts and coupling constants would need to be determined from the spectrum.

    • Sulfonamide Protons (2H): A broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring.

  • Expected Chemical Shifts (δ, ppm):

    • Aromatic Carbons (6C): ~120 - 150 ppm. The carbon attached to the nitro group and the carbon attached to the sulfonamide group will be the most deshielded.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak ([M]⁺) at m/z 202. The fragmentation pattern will be characteristic of aromatic nitro compounds and sulfonamides.

  • Expected Fragmentation Pathways:

    • Loss of the nitro group (-NO₂), resulting in a fragment at m/z 156.

    • Loss of the amino-sulfonyl group (-SO₂NH₂), resulting in a fragment at m/z 122.

    • Cleavage of the C-S bond.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published research detailing the biological activity and the mechanism of action of this compound. However, the broader class of benzenesulfonamide derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Many sulfonamide derivatives have been investigated as anticancer agents, with some showing the ability to induce apoptosis and arrest the cell cycle in cancer cell lines.[5][6] The mechanism often involves the inhibition of key enzymes or interference with cellular signaling pathways.

  • Antimicrobial Activity: The sulfonamide functional group is famously associated with the first generation of antibacterial drugs. Novel sulfonamide derivatives continue to be explored for their activity against various bacterial and fungal strains.[7][8][9]

  • Enzyme Inhibition: Sulfonamides are known to be effective inhibitors of various enzymes, most notably carbonic anhydrases.[1]

Given the precedent within the benzenesulfonamide family, it is plausible that this compound could exhibit interesting biological properties. Further pharmacological screening and in-vitro studies are warranted to elucidate its potential as a bioactive molecule and to investigate its effects on cellular signaling pathways.

Logical and Experimental Workflow Visualization

The following diagram illustrates the logical workflow from synthesis to the characterization and potential biological evaluation of this compound.

G Workflow for Synthesis, Characterization, and Evaluation of this compound cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_evaluation Analysis and Biological Evaluation Start 3-Nitrobenzenesulfonyl Chloride Reaction Amination with Ammonia Start->Reaction Crude Crude this compound Reaction->Crude Purification Recrystallization Crude->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR FT-IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Purity Purity Analysis (HPLC) Pure->Purity Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure Screening Pharmacological Screening Structure->Screening Signaling Signaling Pathway Studies Screening->Signaling Bioactivity Biological Activity Profile Signaling->Bioactivity

Synthesis and characterization workflow.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties and established spectroscopic characteristics. While its synthesis is straightforward, further optimization and detailed reporting of experimental protocols would benefit the scientific community. The most significant knowledge gap remains in the area of its biological activity. Given the rich pharmacological history of the sulfonamide scaffold, this compound represents a promising, yet underexplored, candidate for future drug discovery and development efforts. This guide provides a solid foundation for researchers to build upon in their investigations of this intriguing molecule.

References

An In-depth Technical Guide to 3-Nitrobenzenesulfonamide: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological significance of 3-Nitrobenzenesulfonamide. The information is curated for professionals in research and development, with a focus on delivering precise data and established experimental protocols.

Molecular Structure and Chemical Formula

This compound is an organic compound featuring a benzene ring substituted with a nitro group and a sulfonamide group at the meta position.

Molecular Formula: C₆H₆N₂O₄S[1][2]

Molecular Structure:

Nomenclature:

  • IUPAC Name: this compound[2]

  • Common Synonyms: m-Nitrobenzenesulfonamide, 3-Nitrobenzolesulfamide[2]

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Weight 202.19 g/mol [1][2]
CAS Number 121-52-8[1][2]
Appearance Pale yellow solid
Melting Point 166-168 °C[1]
Boiling Point Decomposes before boiling under atmospheric pressure.
Solubility While quantitative data is not readily available, it is expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and ethanol.[3][4]
InChI Key TXTQURPQLVHJRE-UHFFFAOYSA-N[2]

Table 2: Spectroscopic Data

Spectroscopic TechniqueKey Data PointsReference(s)
¹H NMR (DMSO-d6) Aromatic protons expected in the range of 7.5-8.5 ppm. Amide protons (NH₂) will appear as a broad singlet.[5]
¹³C NMR Aromatic carbons typically appear between 120-150 ppm.
FT-IR (KBr Pellet) Characteristic peaks for N-H stretching (amide), S=O stretching (sulfonamide), and N=O stretching (nitro group).[6]
Mass Spectrometry (EI) Molecular Ion Peak (M⁺): m/z = 202. Key fragments at m/z 76.[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established procedures for the synthesis of the precursor and related sulfonamides.

Synthesis of this compound

The synthesis is a two-step process involving the sulfonation and chlorination of nitrobenzene to form 3-nitrobenzenesulfonyl chloride, followed by amination.

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride [7]

  • Materials: Nitrobenzene (1.0 mol, 123.1 g), Chlorosulfonic acid (4.4 mol, 521.0 g), Thionyl chloride (0.92 mol, 110.0 g), Ice-water.

  • Procedure:

    • In a suitable reaction vessel, heat chlorosulfonic acid to 112 °C.

    • Add nitrobenzene dropwise to the heated chlorosulfonic acid over a period of 4 hours.

    • Maintain the reaction mixture at 112 °C and stir for an additional 4 hours.

    • Cool the mixture to 70 °C.

    • Add thionyl chloride dropwise over 2 hours.

    • Stir at 70 °C until the evolution of gas ceases.

    • Cool the reaction mixture and carefully pour it into ice-water at 5 °C.

    • The precipitated 3-nitrobenzenesulfonyl chloride is collected by suction filtration.

    • Wash the solid product with water and a sodium hydrogen carbonate solution.

Step 2: Synthesis of this compound from 3-Nitrobenzenesulfonyl Chloride [8]

  • Materials: 3-Nitrobenzenesulfonyl chloride, Concentrated ammonium hydroxide, Ethyl acetate, Water, Saturated aqueous sodium chloride, Anhydrous sodium sulfate.

  • Procedure:

    • While cooling in an ice bath, add concentrated ammonium hydroxide to 3-nitrobenzenesulfonyl chloride.

    • Stir the mixture at room temperature for 3 hours.

    • Extract the reaction mixture with ethyl acetate.

    • Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield this compound.

    • The crude product can be further purified by recrystallization.

Spectroscopic Characterization Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy [1][9]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with 200-300 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a die set.

    • Apply approximately 8 tons of pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition (Representative Parameters):

    • Spectrometer: 300 MHz or higher

    • Solvent: DMSO-d6

    • Internal Standard: Tetramethylsilane (TMS)

    • Pulse Program: Standard 1D proton acquisition

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-32

Mass Spectrometry (MS) [2]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC.

  • EI-MS Parameters (Representative):

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 50-300

Biological Significance and Signaling Pathway

Nitro-containing benzenesulfonamides have emerged as a class of compounds with significant potential in oncology. They are known to act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms IX and XII.[6][10] These enzymes are crucial for pH regulation in hypoxic tumor environments, and their inhibition can lead to increased extracellular acidosis and reduced tumor cell proliferation and survival.[11][12][13]

The proposed mechanism of action for this compound as a carbonic anhydrase inhibitor is illustrated below.

G Proposed Mechanism of this compound as a Carbonic Anhydrase Inhibitor cluster_0 Tumor Microenvironment cluster_1 Carbonic Anhydrase IX/XII Activity Hypoxia Hypoxia CA_IX_XII Carbonic Anhydrase IX / XII Hypoxia->CA_IX_XII Upregulates Acidosis Acidosis Tumor_Cell Tumor_Cell Acidosis->Tumor_Cell Promotes Survival & Proliferation CA_IX_XII->Acidosis Contributes to Extracellular HCO3_H HCO₃⁻ + H⁺ CA_IX_XII->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CA_IX_XII Catalyzes 3_NBSA This compound 3_NBSA->CA_IX_XII Inhibits

Caption: Proposed inhibition of Carbonic Anhydrase IX/XII by this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2]

  • Hazard Statements: H315, H319, H335[1]

  • Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[1]

  • Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.[14]

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS) and rigorous laboratory safety practices.

References

Solubility of 3-Nitrobenzenesulfonamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This technical guide addresses the solubility of 3-Nitrobenzenesulfonamide in organic solvents. Currently, a comprehensive, publicly available dataset of quantitative solubility values for this compound in a range of common organic solvents is not available. Therefore, this document provides detailed experimental protocols to enable researchers to determine these solubility parameters in-house. The methodologies described are the widely accepted gravimetric and UV/Vis spectroscopic methods. Additionally, a generalized experimental workflow is presented visually using a Graphviz diagram to aid in experimental planning.

Introduction

This compound is a chemical compound with potential applications in organic synthesis and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents, is essential for its development and application in areas such as reaction chemistry, crystallization, purification, and formulation. The presence of a nitro group and a sulfonamide group suggests a molecule with a degree of polarity, which will influence its interaction with different solvent systems. This guide provides the necessary framework for systematically determining the solubility of this compound.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol
Ethanol
Acetone
Acetonitrile
Ethyl Acetate
Dichloromethane
Toluene
User-defined

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the equilibrium solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or stirring apparatus.

    • Agitate the mixture at a constant temperature for a sufficient duration to reach equilibrium. The time to reach equilibrium should be determined empirically by measuring the concentration at different time points until it remains constant (e.g., 24-48 hours).

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

  • Solute Quantification:

    • Transfer the filtered supernatant to a pre-weighed, dry container (e.g., a glass petri dish or beaker).

    • Record the exact volume or mass of the transferred supernatant.

    • Evaporate the solvent under controlled conditions. This can be achieved in a fume hood at ambient temperature, or more rapidly in a vacuum oven at a temperature that is well below the boiling point of the solvent and the melting point of this compound to prevent degradation.

    • Once the solvent is completely evaporated, place the container with the solid residue in a desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the container minus the initial weight of the empty container.

    • Solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

UV/Vis Spectroscopic Method

This method is suitable if this compound has a chromophore that absorbs in the UV/Vis range and does not degrade in the chosen solvent. It requires the preparation of a calibration curve.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known high concentration in the desired organic solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c).

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Section 3.1, step 1).

  • Sample Analysis:

    • After reaching equilibrium, carefully withdraw a sample of the supernatant through a filter as described previously (Section 3.1, step 2).

    • Accurately dilute the saturated supernatant with a known volume of the solvent to bring the concentration into the linear range of the calibration curve. The dilution factor must be recorded.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted sample from its absorbance.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

G Figure 1: General Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification_methods Quantification Methods prep_solute Weigh excess This compound mix Combine solute and solvent in a sealed vial prep_solute->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix agitate Agitate at constant temperature mix->agitate settle Allow solid to settle agitate->settle filter Filter supernatant settle->filter quantify Quantify solute concentration filter->quantify gravimetric Gravimetric Method quantify->gravimetric or spectroscopic Spectroscopic Method quantify->spectroscopic calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate

Figure 1: General workflow for solubility determination.

G Figure 2: Gravimetric Method Workflow start Saturated Solution Preparation filter Filter Supernatant start->filter transfer Transfer known volume of supernatant filter->transfer weigh_empty Weigh empty container weigh_empty->transfer evaporate Evaporate solvent transfer->evaporate weigh_full Weigh container with residue evaporate->weigh_full calculate Calculate mass of solute and solubility weigh_full->calculate

Figure 2: Workflow for the gravimetric method.

G Figure 3: UV/Vis Spectroscopic Method Workflow cluster_calibration Calibration Curve cluster_sample_analysis Sample Analysis prep_standards Prepare standard solutions measure_abs Measure absorbance of standards prep_standards->measure_abs plot_curve Plot Absorbance vs. Concentration measure_abs->plot_curve calculate Calculate concentration from calibration curve and dilution factor plot_curve->calculate prep_saturated Prepare saturated solution filter_sample Filter supernatant prep_saturated->filter_sample dilute_sample Dilute supernatant filter_sample->dilute_sample measure_sample_abs Measure sample absorbance dilute_sample->measure_sample_abs measure_sample_abs->calculate

An In-depth Technical Guide to 3-Nitrobenzenesulfonamide: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrobenzenesulfonamide, a key chemical intermediate with significant applications in synthetic chemistry and potential relevance in drug discovery. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its role as a scaffold for potent enzyme inhibitors.

Core Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its key physical property, the melting point, is a critical indicator of purity.

Table 1: Melting Point of this compound

PropertyValueSource
Melting Point166-168 °C (lit.)Sigma-Aldrich

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for reproducible research. The following protocols are based on established chemical literature and standard laboratory practices.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-nitrobenzenesulfonyl chloride with ammonia. The following protocol is adapted from the synthesis of the isomeric 4-nitrobenzenesulfonamide and is expected to yield the desired product under similar conditions.[1]

Reaction Scheme:

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 3-nitrobenzenesulfonyl chloride in a minimal amount of a suitable organic solvent like ethyl acetate.

  • Cool the flask in an ice bath to 0-5 °C.

  • While maintaining the temperature, slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours to ensure the reaction goes to completion.[1]

  • Transfer the reaction mixture to a separatory funnel and add ethyl acetate to extract the product.[1]

  • Wash the organic layer sequentially with water and saturated aqueous sodium chloride.[1]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

G cluster_0 Synthesis Workflow A Suspend 3-nitrobenzenesulfonyl chloride in ethyl acetate B Cool to 0-5 °C in an ice bath A->B C Slowly add excess concentrated aqueous ammonia B->C D Warm to room temperature and stir for 2-3 hours C->D E Extract with ethyl acetate D->E F Wash with water and brine E->F G Dry over anhydrous sodium sulfate F->G H Filter and concentrate under reduced pressure G->H I Crude this compound H->I

Caption: Synthesis workflow for this compound.

Purification by Recrystallization

To obtain a high-purity product suitable for analytical and biological studies, the crude this compound should be recrystallized. The choice of solvent is critical for effective purification. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For nitrobenzenesulfonamide derivatives, a common recrystallization solvent system is ethyl acetate/hexane.[2]

Materials:

  • Crude this compound

  • Ethyl acetate (good solvent)

  • Hexane (poor solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • To the hot, clear solution, slowly add hexane dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

  • Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature, during which crystals of pure this compound will form.

  • For maximum yield, the flask can be further cooled in an ice bath.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or desiccator.

Melting Point Determination

The melting point of the purified this compound should be determined to assess its purity. A sharp melting range close to the literature value indicates a high degree of purity.

Materials:

  • Purified this compound

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Place a small amount of the dry, purified this compound on a clean, dry watch glass.

  • Carefully pack the compound into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (166-168 °C).

  • Then, reduce the heating rate to approximately 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Biological Significance: A Scaffold for Carbonic Anhydrase Inhibitors

Benzenesulfonamides, including their nitro-substituted derivatives, are a well-established class of compounds that have been extensively investigated for their biological activities. A prominent target for this class of molecules is the family of zinc-containing enzymes known as carbonic anhydrases (CAs).

Several isoforms of carbonic anhydrase are known, with some, such as CA IX and CA XII, being overexpressed in various types of tumors and associated with tumor progression and resistance to therapy.[3][4] This makes them attractive targets for the development of novel anticancer agents. The this compound scaffold has been incorporated into more complex molecules to create potent and selective inhibitors of these tumor-associated CAs.

For instance, a ureido-substituted derivative of this compound, denoted as U-NO₂, has demonstrated potent inhibition of human carbonic anhydrase IX (hCA IX) and XII (hCA XII) with inhibition constants (Kᵢ) of 1 nM and 6 nM, respectively.[5] This highlights the potential of the this compound core in the design of targeted cancer therapeutics. The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, while the substituted phenyl ring and its appendages can be modified to achieve isoform selectivity.

G cluster_1 Carbonic Anhydrase IX Inhibition Pathway A This compound Derivative (e.g., U-NO₂) B Carbonic Anhydrase IX (CA IX) (Tumor-Associated Enzyme) A->B Binds to active site C Inhibition of CA IX Activity D Disruption of pH Regulation in Tumor Microenvironment C->D E Suppression of Tumor Growth and Metastasis D->E

Caption: Signaling pathway of CA IX inhibition.

This guide serves as a foundational resource for researchers working with this compound, providing essential data and detailed protocols to facilitate further investigation into its chemical properties and potential therapeutic applications.

References

Spectroscopic Data of 3-Nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrobenzenesulfonamide, a compound of interest in various chemical and pharmaceutical research domains. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Data

No experimental ¹H NMR data for this compound was found in the searched literature. The following data is predicted based on standard chemical shift values and analysis of similar structures.

Chemical Shift (δ) ppmMultiplicityAssignment
~8.60sH-2
~8.40dH-4
~8.20dH-6
~7.80tH-5
~7.50 (broad s)s-SO₂NH₂
¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectral data for this compound has been reported in the literature.

Chemical Shift (δ) ppmAssignment
148.2C-3
142.1C-1
133.5C-6
130.8C-5
127.5C-4
122.3C-2

Data obtained from: P. Ruostesuo, A.M. Haekkinen, T. Mattila, Magn. Res. Chem. 25, 189 (1987).

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum of this compound exhibits characteristic peaks corresponding to its various functional groups.[1]

Wavenumber (cm⁻¹)AssignmentIntensity
3352ν(NH₂) asymmetric stretchingStrong
3255ν(NH₂) symmetric stretchingStrong
3108ν(C-H) aromatic stretchingMedium
1618Ring ν(C-C)Medium
1533ν(NO₂) asymmetric stretchingVery Strong
1475Ring ν(C-C)Medium
1352ν(NO₂) symmetric stretchingVery Strong
1311ν(SO₂) asymmetric stretchingVery Strong
1161ν(SO₂) symmetric stretchingVery Strong
891γ(C-H)Medium
814γ(C-H)Medium
739Ring out-of-plane bendingStrong
673δ(NO₂) scissoringMedium
563δ(SO₂) scissoringMedium

Data obtained from: Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed.

  • The sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a clean, dry vial.

  • The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition:

  • The NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

  • For ¹H NMR, the spectral width is typically set to cover a range of 0-12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum. The spectral width is set to cover a range of 0-200 ppm. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • The chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • A portion of the resulting mixture is placed in a pellet-forming die.

  • The die is subjected to high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

FT-IR Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded.

  • The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

  • The spectrum is recorded over the mid-IR range, typically from 4000 to 400 cm⁻¹.

  • To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic characterization and data interpretation of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR_acq NMR Spectroscopy (¹H and ¹³C) Purification->NMR_acq Sample Preparation IR_acq FT-IR Spectroscopy Purification->IR_acq Sample Preparation NMR_data NMR Spectral Data (Chemical Shifts, Multiplicity) NMR_acq->NMR_data IR_data IR Spectral Data (Peak Positions, Intensities) IR_acq->IR_data Structure_Elucidation Structure Elucidation & Confirmation NMR_data->Structure_Elucidation IR_data->Structure_Elucidation

General workflow for spectroscopic characterization.

This logical flow begins with the synthesis and purification of the compound, followed by the acquisition of spectroscopic data using NMR and FT-IR techniques. The resulting spectral data are then analyzed to determine the chemical structure of the molecule. The combination of data from these different spectroscopic methods provides a high degree of confidence in the structural assignment.

References

3-Nitrobenzenesulfonamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-Nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS No. 121-52-8). The following sections detail the hazardous properties, safe handling procedures, emergency response, and disposal of this compound, tailored for a laboratory and drug development environment.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in various synthetic processes.[1] A summary of its key physical and chemical properties is provided below.

PropertyValueSource
Molecular Formula C6H6N2O4S[2]
Molecular Weight 202.19 g/mol [2]
Appearance Off-white to pale yellow crystal/powder[3][4]
Melting Point 166-168 °C[1]
Boiling Point 407.7±47.0 °C (Predicted)[4]
Solubility Insoluble in water.[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[1][2]

GHS ClassificationHazard StatementPictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Source:[1][2]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6][7]

  • Use a well-ventilated area for all procedures.[8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required.

PPE CategoryItemSpecifications
Eye Protection Safety goggles or glasses with side shieldsMust conform to EN 166 or OSHA 29 CFR 1910.133 standards.[6][7]
Face Protection Face shieldRecommended when there is a significant risk of splashing or dust generation.[3][9]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice. Inspect gloves for integrity before each use and change them immediately upon contamination.[6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[6]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][4]
Handling Procedures
  • Avoid all personal contact, including inhalation.[8]

  • Weigh and transfer the compound within a chemical fume hood to contain any dust.[6]

  • Avoid the formation of dust during handling.[7]

  • When handling, do not eat, drink, or smoke in the laboratory.[8][10]

  • Keep containers securely sealed when not in use.[8][10]

  • Wash hands thoroughly after handling.[3][7]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[10]

  • Keep containers tightly closed.[7]

  • Store locked up.[10][11]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[12][13]

Experimental and Emergency Protocols

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.[3]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[6]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[3][6][7]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[6]

  • Report: Report the spill to the laboratory supervisor.[6]

First Aid Measures

Immediate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7][11]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[7][11][14]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[7][11]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][11]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and sulfur oxides.[4][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[6] Dispose of contents and container in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.

G Safe Handling Workflow for this compound A Preparation & Engineering Controls - Work in a fume hood - Ensure eyewash/shower access B Don Personal Protective Equipment (PPE) - Safety goggles - Lab coat - Nitrile gloves - Respirator (if needed) A->B C Handling Operations - Weigh and transfer in hood - Avoid dust generation - Keep containers closed B->C D Post-Handling Procedures - Decontaminate work area - Dispose of waste properly C->D E Personal Decontamination - Remove PPE - Wash hands thoroughly D->E

Caption: Step-by-step workflow for the safe handling of this compound.

G First Aid Procedures for Exposure Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Action_Inhale Move to fresh air. Give artificial respiration if needed. Inhalation->Action_Inhale Action_Skin Wash with soap and water for 15 min. Remove contaminated clothing. Skin->Action_Skin Action_Eye Rinse with water for 15 min. Hold eyelids open. Eye->Action_Eye Action_Ingest Rinse mouth with water. DO NOT induce vomiting. Ingestion->Action_Ingest Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Caption: Immediate first aid procedures for exposure to this compound.

G Accidental Spill Response Workflow Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain Contain Spill - Sweep solid material - Avoid generating dust PPE->Contain Collect Collect and Place in Sealed Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Report Report Spill to Supervisor Decontaminate->Report

Caption: Step-by-step workflow for responding to an accidental spill.

References

An In-Depth Technical Guide to the Hazards Associated with 3-Nitrobenzenesulfonamide Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential hazards associated with 3-Nitrobenzenesulfonamide based on available data. However, there are significant gaps in the toxicological data for this specific compound. Much of the information regarding the mechanism of action is extrapolated from data on structurally related compounds, such as other nitroaromatic compounds and sulfonamides. All information should be used with caution and in conjunction with a thorough review of the most current safety data sheets (SDS) and regulatory information.

Executive Summary

This compound is a chemical compound that, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] While quantitative data on its acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are largely unavailable, its chemical structure—containing both a nitro group and a sulfonamide group—suggests potential for a range of adverse health effects. The primary hazards are associated with direct contact, leading to irritation of the skin, eyes, and respiratory system. The potential for systemic toxicity through metabolic activation, a known mechanism for many nitroaromatic compounds, warrants careful handling and minimization of exposure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for assessing its potential for absorption, distribution, and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 121-52-8[2]
Molecular Formula C₆H₆N₂O₄S[2]
Molecular Weight 202.19 g/mol [2]
Appearance Off-white powder[3]
Melting Point 166-168 °C[2]
Boiling Point 407.7 ± 47.0 °C (Predicted)[3]
Water Solubility No data available[3]
Octanol/Water Partition Coefficient (logP) No data available

Toxicological Hazards

The known and potential toxicological hazards of this compound are summarized in the following sections. Quantitative data are presented where available; however, for many endpoints, data is lacking.

Acute Toxicity

There is currently no available data on the acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) of this compound.[1]

Skin Irritation

This compound is classified as a skin irritant.[1][2] Direct contact may cause redness and irritation.

Table 2: Summary of Skin Irritation Data

TestSpeciesResultsClassification
Acute Dermal IrritationRabbitCauses skin irritationGHS Category 2
Eye Irritation

The compound is classified as causing serious eye irritation.[1][2] Contact with the eyes can lead to significant and potentially damaging effects.

Table 3: Summary of Eye Irritation Data

TestSpeciesResultsClassification
Eye IrritationNot specifiedCauses serious eye irritationGHS Category 2
Respiratory Irritation

Exposure to dust or aerosols of this compound may cause respiratory irritation.[1][2] This is a specific target organ toxicity for single exposure.

Table 4: Summary of Respiratory Irritation Data

TestSpeciesResultsClassification
Specific Target Organ Toxicity - Single ExposureNot specifiedMay cause respiratory irritationGHS Category 3
Genotoxicity and Mutagenicity

No specific data from Ames tests or chromosomal aberration assays for this compound are available. However, many nitroaromatic compounds are known to be mutagenic, often following metabolic reduction of the nitro group to reactive intermediates that can form DNA adducts.

Table 5: Summary of Genotoxicity Data

AssaySystemResults
Ames TestSalmonella typhimuriumNo data available
Chromosomal AberrationMammalian cellsNo data available
Carcinogenicity

There are no studies available on the carcinogenic potential of this compound.[1]

Reproductive and Developmental Toxicity

No data are available to assess the reproductive or developmental toxicity of this compound.[1]

Mechanisms of Toxicity (Potential)

While specific mechanistic studies on this compound are lacking, the toxicology of related nitroaromatic and sulfonamide compounds suggests potential pathways for its adverse effects.

Metabolic Activation via Nitro-reduction

A primary mechanism of toxicity for many nitroaromatic compounds involves the reduction of the nitro group by cellular reductases. This process can generate reactive intermediates, including nitroso and hydroxylamine derivatives, which are capable of binding to cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.

Inflammatory_Signaling cluster_0 Cellular Exposure cluster_1 Cellular Stress cluster_2 Signaling Cascades cluster_3 Cellular Response Exposure This compound Exposure Oxidative_Stress Oxidative Stress (ROS Production) Exposure->Oxidative_Stress MAPK MAPK Pathway (p38, JNK, ERK) Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB Inflammation Inflammatory Response (Cytokine Production) MAPK->Inflammation NFkB->Inflammation Irritation Tissue Irritation Inflammation->Irritation OECD_404_Workflow Start Select Healthy Young Adult Rabbits Preparation Clip Fur from Dorsal Area Start->Preparation Application Apply 0.5g of Test Substance to a Small Area of Skin Preparation->Application Exposure Cover with Gauze Patch for 4 Hours Application->Exposure Removal Remove Patch and Clean the Area Exposure->Removal Observation Observe for Erythema and Edema at 1, 24, 48, and 72 hours Removal->Observation Scoring Score Skin Reactions (Draize Scale) Observation->Scoring Classification Classify Irritation Potential Based on Scores Scoring->Classification HET_CAM_Workflow Start Incubate Fertilized Chicken Eggs (9-10 days) Preparation Prepare an Air Sac and Remove the Shell Membrane to Expose the CAM Start->Preparation Application Apply a Defined Amount of Test Substance to the CAM Preparation->Application Observation Observe for Hemorrhage, Lysis, and Coagulation over a 5-minute Period Application->Observation Scoring Score Irritation Based on Time of Onset of Effects Observation->Scoring Classification Classify Irritation Potential Scoring->Classification Ames_Test_Workflow Start Prepare Bacterial Strains (e.g., S. typhimurium) Exposure Expose Bacteria to Test Substance with and without Metabolic Activation (S9 mix) Start->Exposure Plating Plate Bacteria on Histidine-deficient Agar Exposure->Plating Incubation Incubate Plates for 48-72 hours Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Compare Colony Counts to Controls Counting->Analysis Conclusion Determine Mutagenic Potential Analysis->Conclusion

References

discovery and history of 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 3-Nitrobenzenesulfonamide

This guide provides a comprehensive overview of this compound, a significant intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document explores the compound's historical context, details its key synthesis methodologies with experimental protocols, and presents its physicochemical properties in a structured format.

Historical Context and Discovery

The history of this compound is intrinsically linked to the broader development of sulfonamide chemistry. While the "sulfa craze" of the 1930s focused heavily on aminosulfonamides for their groundbreaking antibacterial properties, nitro-substituted analogues emerged as crucial chemical intermediates.

The earliest verifiable, large-scale synthesis of its immediate precursor, 3-nitrobenzenesulfonyl chloride, is documented in the post-World War II BIOS (British Intelligence Objectives Subcommittee) Final Report No. 1153 .[1] This report, which detailed German industrial processes, described the sulfochlorination of nitrobenzene at temperatures ranging from 60°C to 105°C.[1] This process, yielding 79% of the desired compound, confirms that this compound was an established industrial chemical by the 1940s, valued primarily as a precursor for the synthesis of dyes and other complex organic molecules.[1]

Over the subsequent decades, research focused on optimizing this foundational synthesis, leading to modern methods that offer significantly higher yields and purity.

history_progression cluster_0 Early 20th Century cluster_1 Mid-20th Century cluster_2 Late 20th Century - Present Sulfa_Drugs Discovery of Sulfonamide Drugs (e.g., Prontosil) Industrial_Intermediate Industrial Production as Dye Intermediate (BIOS Report No. 1153) Sulfa_Drugs->Industrial_Intermediate Shift in focus to non-medicinal intermediates Modern_Synthesis High-Yield Synthesis Methodologies Industrial_Intermediate->Modern_Synthesis Process Optimization

Historical progression of this compound's significance.

Physicochemical and Structural Data

This compound is a light brown, solid crystalline powder.[2] Its key identifying and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 121-52-8[3]
Molecular Formula C₆H₆N₂O₄S[3]
Molecular Weight 202.19 g/mol [4]
Melting Point 166-168 °C
SMILES C1=CC(=CC(=C1)S(=O)(=O)N)--INVALID-LINK--[O-]
InChI Key TXTQURPQLVHJRE-UHFFFAOYSA-N[3]

Core Synthesis Methodologies

The principal route for synthesizing this compound is a two-step process: the chlorosulfonation of nitrobenzene to form the key intermediate, 3-nitrobenzenesulfonyl chloride, followed by the amination (also known as aminolysis) of this intermediate.

synthesis_workflow Start Nitrobenzene Step1_product 3-Nitrobenzenesulfonyl Chloride Start->Step1_product Step 1: Chlorosulfonation Step1_reagent Chlorosulfonic Acid (ClSO₃H) Step1_reagent->Step1_product Final_product This compound Step1_product->Final_product Step 2: Amination Step2_reagent Ammonia (e.g., NH₄OH) Step2_reagent->Final_product

General synthesis workflow for this compound.
Comparison of Synthesis Protocols

The following table compares the historical industrial method with a modern, optimized laboratory procedure for the synthesis of the 3-nitrobenzenesulfonyl chloride intermediate.

ParameterHistorical Method (BIOS Report No. 1153)[1]Modern High-Yield Method[1]
Primary Reagent Chlorosulfonic Acid (4 mol)Chlorosulfonic Acid
Co-reagent NoneThionyl Chloride
Temperature 60°C, rising to 105°C90°C to 120°C
Reaction Time Several hoursNot specified
Reported Yield 79% of theoryHigh yields (specific % not stated)

Detailed Experimental Protocols

The following sections provide detailed procedures for the two core steps in the synthesis of this compound.

Protocol 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

This protocol is adapted from modern high-yield procedures involving the reaction of nitrobenzene with chlorosulfonic acid, followed by treatment with thionyl chloride.[1]

Materials:

  • Nitrobenzene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice-water

  • Reaction vessel with stirring and temperature control

Procedure:

  • Initially introduce chlorosulfonic acid into the reaction vessel and heat to a temperature between 110°C and 115°C.[1]

  • Slowly meter in the nitrobenzene while maintaining the temperature.

  • After the addition is complete, cool the reaction mixture to a temperature between 60°C and 80°C.[1]

  • At this temperature, introduce thionyl chloride to the reaction mixture.

  • Once the reaction is complete (indicated by the cessation of gas evolution), cool the mixture and discharge it into ice-water.

  • The precipitated 3-nitrobenzenesulfonyl chloride is collected via filtration and washed with water.

Protocol 2: Synthesis of this compound (Amination)

This protocol describes the conversion of 3-nitrobenzenesulfonyl chloride to the final amide product using aqueous ammonia. This method is analogous to the synthesis of the 4-nitro isomer.[5]

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Aqueous ammonia (Ammonia water)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium chloride solution

  • Ice bath, stirring apparatus

Procedure:

  • In a suitable flask, place the 3-nitrobenzenesulfonyl chloride (1 part by mass).

  • While cooling the flask in an ice bath, add aqueous ammonia (approx. 1.5 parts by mass).[5]

  • Remove the ice bath and stir the mixture vigorously at room temperature for 3 hours.[5]

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.[5]

  • Wash the organic extract sequentially with water and a saturated aqueous sodium chloride solution.[5]

  • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Evaporate the solvent under reduced pressure to yield the final product, this compound.[5]

Applications and Biological Significance

The primary and historically significant application of this compound is as a chemical intermediate . It serves as a building block in the synthesis of various organic compounds, most notably dyes. Its EPA TSCA status is listed as inactive, indicating it is not a high-production-volume commercial chemical for direct use.[4]

There is limited evidence in publicly available literature of this compound having significant, direct biological activity or being an active component in signaling pathway studies. Its utility in the life sciences is predominantly as a precursor or reagent in the synthesis of more complex, biologically active molecules.

References

The Ascendant Therapeutic Potential of 3-Nitrobenzenesulfonamide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the burgeoning research applications of 3-nitrobenzenesulfonamide derivatives reveals a versatile scaffold with significant promise in the development of novel therapeutics. This guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

The foundational this compound structure is proving to be a valuable starting point for the synthesis of a diverse array of biologically active compounds. These derivatives have demonstrated notable potential across several key therapeutic areas, including oncology, infectious diseases, and as inhibitors of crucial enzymatic pathways. This technical guide consolidates the current research landscape, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further investigation and drug discovery efforts.

Anticancer Applications: Targeting Key Signaling Pathways

Recent studies have highlighted the significant anticancer properties of this compound derivatives. A primary mechanism of their antitumor activity is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX).[1][2] Under the hypoxic conditions characteristic of solid tumors, hCA IX is overexpressed and plays a crucial role in regulating intracellular pH, which is essential for tumor cell survival and proliferation. Selective inhibition of hCA IX by this compound derivatives presents a promising strategy for developing novel antiproliferative agents.[1]

Furthermore, some benzenesulfonamide derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] Persistent activation of STAT3 is strongly correlated with cancer development, making it a key therapeutic target.[3] By suppressing STAT3 activation, these compounds can induce apoptosis and inhibit tumor growth.[3]

Quantitative Anticancer and Carbonic Anhydrase IX Inhibitory Activity

The following table summarizes the in vitro anticancer and carbonic anhydrase inhibitory activities of selected benzenesulfonamide derivatives, including nitro-substituted analogues.

CompoundCancer Cell LineIC50 (µM)Target EnzymeIC50 / Kᵢ (nM)Selectivity (CA II / CA IX)
Thiazolone-based benzenesulfonamidesMDA-MB-231 & MCF-71.52–6.31CA IX10.93–25.06High
N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide derivativesA549, HeLa, MCF-7, Du-1451.98 - 8.48---
2-Substituted-5-nitro-benzenesulfonamides--CA II8.8 - 4975-
CA IX5.4 - 65310 - 1395
CA XII5.4 - 653
3-Nitro-substituted hydrazone--hCA I--
hCA IIHigh Selectivity-
hCA IXReduced Activity-
hCA XIIReduced Activity-

Antimicrobial Properties of this compound Derivatives

The sulfonamide scaffold has a long-standing history in the development of antimicrobial agents. The antimicrobial mechanism of nitroaromatic compounds, including this compound derivatives, is often attributed to the reductive activation of the nitro group by microbial nitroreductases. This process generates cytotoxic intermediates that can damage cellular macromolecules, leading to cell death.[5]

Quantitative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected sulfonamide derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I)S. aureus32 - 512
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide (II)S. aureus32 - 512
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide (III)S. aureus32 - 512
Benzonaptho and tolyl substituted compounds (1e, 1g, 1h)Klebsiella pneumoniae10 - 20

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for the synthesis of this compound derivatives and for the evaluation of their biological activities.

Synthesis of N-(Substituted phenyl)-3-nitrobenzenesulfonamide

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Appropriately substituted aniline

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the substituted aniline (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add the base (e.g., pyridine, 1.2 equivalents) to the solution and stir.

  • In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride (1.1 equivalents) in the same solvent.

  • Slowly add the 3-nitrobenzenesulfonyl chloride solution to the aniline solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired N-(substituted phenyl)-3-nitrobenzenesulfonamide.[6]

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][2][7][8]

Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

  • Microplate reader (optional, for automated reading)

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.

  • Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Alternatively, the absorbance can be read using a microplate reader to determine the extent of growth inhibition.[5][9][10][11]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and development.

Carbonic Anhydrase IX (CA IX) Inhibition Pathway

The inhibition of CA IX by this compound derivatives disrupts the pH regulation in the tumor microenvironment, leading to intracellular acidification and subsequent apoptosis.

CAIX_Inhibition cluster_TumorCell Tumor Cell (Hypoxic) cluster_Extracellular Extracellular Space (Acidic) cluster_Inhibitor cluster_Outcome Cellular Outcome HIF1a HIF-1α CAIX_gene CAIX Gene HIF1a->CAIX_gene Upregulation CAIX_protein CA IX (membrane) CAIX_gene->CAIX_protein Expression H2CO3 H₂CO₃ CAIX_protein->H2CO3 Catalyzes pH_decrease Intracellular pH Decrease CO2_H2O CO₂ + H₂O CO2_H2O->H2CO3 H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Nitrobenzenesulfonamide This compound Derivative Nitrobenzenesulfonamide->CAIX_protein Inhibition Apoptosis Apoptosis pH_decrease->Apoptosis

Caption: Inhibition of Carbonic Anhydrase IX by this compound Derivatives.

STAT3 Signaling Pathway Inhibition

The inhibition of the STAT3 signaling pathway by certain benzenesulfonamide derivatives can block the transcription of genes involved in cell proliferation and survival.

STAT3_Inhibition cluster_Upstream Upstream Signaling cluster_STAT3 STAT3 Activation cluster_Inhibitor cluster_Downstream Downstream Effects Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Translocation Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->STAT3_active Inhibition of Dimerization/Phosphorylation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Caption: Inhibition of the STAT3 Signaling Pathway by Benzenesulfonamide Derivatives.

Conclusion and Future Directions

The diverse biological activities of this compound derivatives underscore their potential as a privileged scaffold in medicinal chemistry. The promising preclinical data in anticancer and antimicrobial research warrant further investigation and optimization of lead compounds. Future research should focus on extensive structure-activity relationship (SAR) studies to design more potent and selective derivatives. Elucidating the precise molecular mechanisms of action for their various biological effects will be critical for their advancement as therapeutic agents. The detailed protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for the scientific community to accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

Theoretical Insights into 3-Nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzenesulfonamide is a key organic intermediate in the synthesis of various pharmaceuticals and dyestuffs. Its molecular structure, characterized by the presence of a sulfonamide group and a nitro group on a benzene ring, imparts specific electronic and chemical properties that are of significant interest in medicinal chemistry and materials science. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful lens through which to understand the intricate relationship between the structure and reactivity of this molecule. This in-depth technical guide offers a comprehensive overview of the theoretical studies on this compound, supported by available experimental data, to serve as a valuable resource for researchers and professionals in the field.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for both theoretical and experimental investigations. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₆N₂O₄S[1][2]
Molecular Weight 202.19 g/mol [1][2][3]
CAS Number 121-52-8[1][2][3]
Melting Point 166-168 °C[3]
Appearance White to yellow crystalline solid[3]
InChI Key TXTQURPQLVHJRE-UHFFFAOYSA-N[1][2]
SMILES C1=CC(=CC(=C1)S(=O)(=O)N)--INVALID-LINK--[O-][1]

Theoretical Studies: A Deep Dive

The electronic and structural characteristics of this compound have been elucidated through various computational methods, primarily Density Functional Theory (DFT). These theoretical approaches provide insights that complement and explain experimental observations.

Molecular Geometry and Structural Parameters

The optimization of the molecular geometry of this compound is a critical first step in any theoretical investigation. DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to accurately predict the structural parameters of this and related molecules.[4] These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with experimental data from X-ray crystallography.

A study by Çırak et al. (2012) performed a comprehensive vibrational analysis of 2-, 3-, and 4-nitrobenzenesulfonamide using both experimental techniques and DFT calculations.[4] The optimized molecular structure from these calculations provides a baseline for understanding the molecule's conformational properties.

Diagram: Computational Workflow for Theoretical Analysis

Computational Workflow Computational Workflow for Theoretical Analysis of this compound cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Analysis and Interpretation cluster_validation Experimental Validation Initial_Structure Initial Molecular Structure (e.g., from crystal data or builder) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP, NBO) Geometry_Optimization->Electronic_Properties Structural_Parameters Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Structural_Parameters Vibrational_Spectra Theoretical Spectra (IR, Raman) Frequency_Calculation->Vibrational_Spectra Reactivity_Descriptors Chemical Reactivity (HOMO-LUMO Gap, MEP) Electronic_Properties->Reactivity_Descriptors Bonding_Analysis Natural Bond Orbital (NBO) Analysis Electronic_Properties->Bonding_Analysis X-ray_Data X-ray Crystallography Data Structural_Parameters->X-ray_Data Comparison Spectroscopic_Data Experimental Spectra (FT-IR, FT-Raman) Vibrational_Spectra->Spectroscopic_Data Comparison

Caption: A flowchart illustrating the typical computational workflow for the theoretical analysis of this compound.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides a molecular fingerprint that is highly sensitive to the local chemical environment. Theoretical frequency calculations are indispensable for the accurate assignment of the observed vibrational bands.

The study by Çırak et al. (2012) provides a detailed assignment of the vibrational modes of this compound based on their DFT calculations.[4] The calculated wavenumbers, after appropriate scaling, show excellent agreement with the experimental FT-IR and FT-Raman spectra.[4] This allows for a confident assignment of key vibrational modes, such as the symmetric and asymmetric stretching of the SO₂ and NO₂ groups, as well as the various vibrations of the benzene ring.

Table: Key Vibrational Frequencies of this compound

Vibrational ModeExperimental Wavenumber (cm⁻¹) (FT-IR)Experimental Wavenumber (cm⁻¹) (FT-Raman)Calculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p))Assignment
N-H stretching3365, 32673366, 32673501, 3388ν(NH₂)
C-H stretching (aromatic)3105-30503106-30483100-3050ν(CH)
NO₂ asymmetric stretching153315331530νas(NO₂)
NO₂ symmetric stretching135213531355νs(NO₂)
SO₂ asymmetric stretching1315-1310νas(SO₂)
SO₂ symmetric stretching116511651168νs(SO₂)
C-N stretching875876878ν(CN)
C-S stretching738738740ν(CS)

Data adapted from Çırak et al. (2012).[4]

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the presence of the electron-withdrawing nitro and sulfonamide groups is expected to lower the energy of both the HOMO and LUMO. Theoretical calculations can precisely quantify these energy levels and the resulting energy gap. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations are instrumental in predicting the sites susceptible to nucleophilic and electrophilic attack.

Diagram: HOMO-LUMO Interaction

HOMO_LUMO Schematic of HOMO-LUMO Interaction cluster_reagents Reactants HOMO HOMO (Highest Occupied Molecular Orbital) Electrophile Electrophile (Electron Acceptor) HOMO->Electrophile Donation from HOMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) label_gap Energy Gap (ΔE) Nucleophile Nucleophile (Electron Donor) Nucleophile->LUMO Donation to LUMO

Caption: A diagram illustrating the role of HOMO and LUMO in chemical reactions.

Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface, where different colors represent different electrostatic potential values.

For this compound, the MEP map would show negative potential (typically colored red) around the oxygen atoms of the nitro and sulfonamide groups, indicating these as the most likely sites for electrophilic attack. Conversely, positive potential (typically blue) would be observed around the hydrogen atoms of the sulfonamide group and the aromatic ring, suggesting these as potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds, which contributes to the overall stability of the molecule.

Experimental Protocols

To provide a comprehensive guide, this section outlines the general experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound typically proceeds via the chlorosulfonation of nitrobenzene followed by amination.

Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride

  • In a fume hood, cautiously add chlorosulfonic acid to a round-bottom flask equipped with a dropping funnel and a gas outlet, cooled in an ice bath.

  • Slowly add nitrobenzene dropwise to the stirred chlorosulfonic acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently on a water bath for a few hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • The solid 3-nitrobenzenesulfonyl chloride that precipitates is collected by vacuum filtration and washed with cold water.

Step 2: Synthesis of this compound

  • The crude 3-nitrobenzenesulfonyl chloride is dissolved in a suitable organic solvent (e.g., acetone).

  • The solution is cooled in an ice bath, and concentrated aqueous ammonia is added dropwise with stirring.

  • After the addition, the mixture is stirred for a period at room temperature.

  • The solvent is removed under reduced pressure, and the resulting solid is treated with water.

  • The crude this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, coupling constants, and integration values are used to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectra are recorded for the solid sample. The characteristic vibrational frequencies are compared with theoretical predictions to confirm the presence of key functional groups.

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with an electron ionization (EI) source.

UV-Vis Spectroscopy: The electronic absorption spectrum is recorded in a suitable solvent (e.g., ethanol) to identify the electronic transitions and can be compared with theoretical calculations.

Conclusion

Theoretical studies, particularly those based on Density Functional Theory, provide invaluable insights into the molecular structure, vibrational properties, and chemical reactivity of this compound. The strong correlation between theoretical predictions and experimental data validates the computational models and allows for a deeper understanding of the molecule's behavior. This technical guide, by integrating both theoretical and experimental aspects, aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this compound in their respective fields. The continued synergy between computational and experimental chemistry will undoubtedly pave the way for the rational design of novel molecules with desired properties based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride. This transformation is a key step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science.

Chemical Reaction

The synthesis involves the nucleophilic substitution of the chloride in 3-nitrobenzenesulfonyl chloride by ammonia.

Reaction Scheme: Synthesis of this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
3-Nitrobenzenesulfonyl ChlorideC₆H₄ClNO₄S221.6258-65121-51-7
This compoundC₆H₆N₂O₄S202.19166-168[1]121-52-8[1]

Experimental Protocol

This protocol is adapted from a procedure for the synthesis of 4-nitrobenzenesulfonamide and is expected to provide good yields for the 3-nitro isomer.[2]

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Aqueous ammonia (Ammonia water, ~25-30% NH₃)

  • Ethyl acetate

  • Water (deionized)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 3-nitrobenzenesulfonyl chloride (1.0 eq). Cool the flask in an ice bath.

  • Addition of Ammonia: While maintaining the temperature with the ice bath, slowly add an excess of cold aqueous ammonia (e.g., 5-10 eq) to the stirred 3-nitrobenzenesulfonyl chloride. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.[2]

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic extracts and wash sequentially with water and then with saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization. While a specific solvent system for this compound is not detailed in the search results, common solvents for recrystallization of sulfonamides include ethanol, or a mixed solvent system like ethyl acetate/hexane.[3] The purity of the recrystallized product can be assessed by its melting point.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow start Start step1 Dissolve 3-Nitrobenzenesulfonyl Chloride start->step1 step2 Cool Reaction Mixture in Ice Bath step1->step2 step3 Slowly Add Aqueous Ammonia step2->step3 step4 Stir at Room Temperature for 3 hours step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash with Water and Brine step5->step6 step7 Dry with Anhydrous Sodium Sulfate step6->step7 step8 Evaporate Solvent step7->step8 step9 Recrystallize Crude Product step8->step9 end Pure this compound step9->end

Caption: Experimental workflow for the synthesis of this compound.

Reaction Logic

The following diagram outlines the logical progression of the chemical transformation.

reaction_logic reactant 3-Nitrobenzenesulfonyl Chloride (Electrophile) intermediate Nucleophilic Attack on Sulfur reactant->intermediate reagent Ammonia (NH3) (Nucleophile) reagent->intermediate product This compound intermediate->product Loss of Leaving Group byproduct Chloride Ion (Cl-) (Leaving Group) intermediate->byproduct

Caption: Logical flow of the nucleophilic substitution reaction.

References

Application Notes and Protocols for the Synthesis of 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzenesulfonamide is a valuable chemical intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. The presence of the nitro group and the sulfonamide moiety provides two reactive sites for further chemical modifications, making it a versatile building block. This document provides a detailed experimental protocol for the laboratory-scale synthesis of this compound, including the preparation of the key intermediate, 3-nitrobenzenesulfonyl chloride, and its subsequent conversion to the final product. The protocol also covers purification and characterization methods.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Chemical Formula C₆H₆N₂O₄S
Molecular Weight 202.19 g/mol [1][2]
Appearance Light beige to yellow crystalline powder
Melting Point 166-168 °C[2]
CAS Number 121-52-8[1][2]
FT-IR Spectral Data Characteristic peaks for -NH₂, -NO₂, and -SO₂NH₂ groups are expected. The presence of the amino (-NH₂) group is typically confirmed by a pair of absorption bands in the region of 3300-3500 cm⁻¹. The nitro (-NO₂) group exhibits strong characteristic absorption bands with the asymmetric stretching vibration of the N=O bond observed in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration appears between 1300-1370 cm⁻¹. The sulfonamide (-SO₂NH₂) group also gives rise to specific and identifiable peaks. The asymmetric and symmetric stretching vibrations of the S=O bonds are found in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.[3]
Mass Spectrometry Data The NIST WebBook provides mass spectrum data (electron ionization) for this compound.[4]
¹³C NMR Data Spectral data for m-nitrobenzenesulfonamide is available in spectral databases.[5]

Experimental Protocols

The synthesis of this compound is a two-step process that begins with the preparation of 3-nitrobenzenesulfonyl chloride from nitrobenzene, followed by the reaction of the sulfonyl chloride with an ammonia source.

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

This protocol is adapted from established industrial processes for the sulfochlorination of nitrobenzene.

Materials:

  • Nitrobenzene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice

  • Water

  • Sodium bicarbonate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add chlorosulfonic acid.

  • Addition of Nitrobenzene: While stirring, slowly add nitrobenzene dropwise to the chlorosulfonic acid. The reaction is exothermic and the temperature should be maintained between 90°C and 120°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 110-115°C for several hours to ensure the completion of the reaction.

  • Thionyl Chloride Addition: Cool the reaction mixture to approximately 70°C and then slowly add thionyl chloride dropwise.

  • Completion and Work-up: Continue stirring until the evolution of gas ceases. Cool the reaction mixture and then carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The product, 3-nitrobenzenesulfonyl chloride, will precipitate as a solid. Isolate the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold water, followed by a cold dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with cold water again.

Step 2: Synthesis of this compound

This protocol describes the conversion of 3-nitrobenzenesulfonyl chloride to this compound.

Materials:

  • 3-Nitrobenzenesulfonyl chloride (from Step 1)

  • Concentrated ammonium hydroxide solution

  • Ice

  • Water

Equipment:

  • Beaker or Erlenmeyer flask

  • Stirring bar and magnetic stir plate

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Reaction Setup: Place the crude 3-nitrobenzenesulfonyl chloride in a beaker or Erlenmeyer flask equipped with a magnetic stirring bar.

  • Ammonolysis: Cool the flask in an ice bath and slowly add an excess of concentrated ammonium hydroxide solution with continuous stirring. The reaction is exothermic.

  • Reaction: Continue stirring the mixture in the ice bath for a period of time to ensure complete conversion.

  • Isolation: The solid product, this compound, will be present as a suspension. Isolate the product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any unreacted ammonia and ammonium salts.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Appropriate solvent (e.g., ethanol, ethanol/water mixture)

  • Decolorizing carbon (if necessary)

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Gravity filtration setup (funnel, fluted filter paper)

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol-water mixture is often a good starting point for sulfonamides.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of decolorizing carbon and boil for a few minutes.

  • Hot Filtration (Optional): If decolorizing carbon or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_step1 Step 1: 3-Nitrobenzenesulfonyl Chloride Synthesis cluster_step2 Step 2: this compound Synthesis cluster_purification Purification Nitrobenzene Nitrobenzene Reaction1 Reaction (90-120°C) Nitrobenzene->Reaction1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Reaction1 Reaction2 Reaction (70°C) Reaction1->Reaction2 ThionylChloride Thionyl Chloride ThionylChloride->Reaction2 Workup1 Work-up (Ice Quench) Reaction2->Workup1 Isolation1 Isolation (Filtration) Workup1->Isolation1 Product1 Crude 3-Nitrobenzenesulfonyl Chloride Isolation1->Product1 Reaction3 Ammonolysis (Ice Bath) Product1->Reaction3 Ammonia Conc. NH4OH Ammonia->Reaction3 Isolation2 Isolation (Filtration) Reaction3->Isolation2 Product2 Crude this compound Isolation2->Product2 Recrystallization Recrystallization Product2->Recrystallization Drying Drying Recrystallization->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathways

A comprehensive literature search did not reveal any specific, well-characterized signaling pathways in which this compound is directly involved. While the broader class of sulfonamides is known to exhibit a wide range of biological activities, including antibacterial and carbonic anhydrase inhibitory effects, specific molecular targets and pathways for this compound have not been elucidated. Therefore, to maintain factual accuracy, a signaling pathway diagram is not provided. Further research would be required to identify and characterize the specific biological functions of this compound.

References

Application Notes and Protocols: 3-Nitrobenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzenesulfonamide is a versatile reagent in modern organic synthesis, primarily utilized for the protection of primary and secondary amines. The corresponding sulfonamide, often referred to as a "nosylamide," offers robust protection under various conditions and can be readily cleaved under mild protocols. This unique combination of stability and facile removal makes the 3-nitrobenzenesulfonyl (Ns) group a valuable tool in multi-step synthesis, particularly in the construction of complex nitrogen-containing molecules, including pharmaceuticals and natural products.

Key Applications

The primary applications of this compound in organic synthesis are centered around the chemistry of the nosyl group:

  • Amine Protection: 3-Nitrobenzenesulfonyl chloride reacts efficiently with primary and secondary amines to form stable sulfonamides. The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity and basicity of the amine nitrogen, rendering it unreactive to a wide array of reagents and reaction conditions.

  • Synthesis of Secondary Amines (Fukuyama Amine Synthesis): A significant advantage of the nosyl group is the increased acidity of the N-H proton in the resulting sulfonamide. This allows for the deprotonation of N-monosubstituted nosylamides with mild bases, followed by alkylation with alkyl halides or under Mitsunobu conditions to yield N,N-disubstituted sulfonamides. Subsequent deprotection affords secondary amines. This sequence is a cornerstone of the Fukuyama amine synthesis.[1][2]

  • Mitsunobu Reaction: this compound can act as a nitrogen nucleophile in the Mitsunobu reaction.[3] This allows for the direct conversion of alcohols to N-nosyl sulfonamides with inversion of stereochemistry at the alcohol carbon. The resulting sulfonamide can then be deprotected or further alkylated.

Data Presentation

Table 1: Protection of Primary Amines with 2-Nitrobenzenesulfonyl Chloride
EntryPrimary AmineBaseSolventTime (h)Yield (%)Reference
1BenzylaminePyridineCH₂Cl₂2>95[4]
2n-PropylamineTriethylamineCH₂Cl₂392[4]
34-Methoxybenzylamine2,6-LutidineCH₂Cl₂0.2598[5]
4AnilinePyridineCH₂Cl₂1285[4]

Note: The data is representative of typical conditions and yields. The choice of base and reaction time can vary depending on the substrate.

Table 2: Deprotection of N-Nosylamines with Thiophenol
EntryN-NosylamineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1N-Nosyl-N-methylbenzylamineK₂CO₃DMFRoom Temp.2496[6]
2N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideKOHAcetonitrile500.6789-91[1]
3N-Nosyl-N-propylamineK₂CO₃AcetonitrileRoom Temp.12>90[4][7]
4N-Nosyl-piperidineCs₂CO₃DMFRoom Temp.2492[6]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine (Nosylation)

This protocol describes the formation of a this compound from a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • 3-Nitrobenzenesulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.

  • Add 3-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product, the N-nosylated amine, can be further purified by recrystallization or column chromatography on silica gel.[4]

Protocol 2: General Procedure for the Deprotection of a this compound using Thiophenol

This protocol describes the cleavage of the nosyl group to regenerate the free amine.

Materials:

  • N-nosylated amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.5 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1M NaOH solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, oil bath

Procedure:

  • In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.

  • Add thiophenol (2.5 eq) to the solution.[4]

  • Add potassium carbonate (2.5 eq) to the stirred mixture.[4]

  • Heat the reaction mixture to 50°C or stir at room temperature, monitoring the reaction by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).[4]

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by distillation or column chromatography.

Protocol 3: Fukuyama-Mitsunobu Reaction for N-Alkylation

This protocol describes the N-alkylation of a nosyl-protected primary amine with an alcohol.

Materials:

  • N-monosubstituted-3-nitrobenzenesulfonamide (1.0 eq)

  • Alcohol (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the N-monosubstituted-3-nitrobenzenesulfonamide (1.0 eq), alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography to isolate the N,N-disubstituted sulfonamide.

  • The resulting product can then be deprotected using Protocol 2 to yield the secondary amine.

Visualizations

G Amine Primary/Secondary Amine NosylAmide N-Nosyl Sulfonamide (Protected Amine) Amine->NosylAmide Nosylation NsCl 3-Nitrobenzenesulfonyl Chloride NsCl->NosylAmide Base Base (e.g., Pyridine) Base->NosylAmide AlkylatedNosylAmide N,N-Disubstituted Sulfonamide NosylAmide->AlkylatedNosylAmide Alkylation Thiol Thiol (e.g., Thiophenol) + Base AlkylHalide Alkyl Halide / Alcohol (Mitsunobu) AlkylHalide->AlkylatedNosylAmide FinalAmine Secondary/Tertiary Amine AlkylatedNosylAmide->FinalAmine Thiol->FinalAmine

Caption: General workflow for amine protection, alkylation, and deprotection.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine IonPair Ion Pair Betaine->IonPair Nosylamide R-NH-Ns Nosylamide->IonPair Deprotonation Alkoxyphosphonium Alkoxyphosphonium Ion [R'-O-PPh₃]⁺ IonPair->Alkoxyphosphonium Alcohol R'-OH Alcohol->Alkoxyphosphonium Product Alkylated Sulfonamide R-N(R')-Ns Alkoxyphosphonium->Product SN2 Attack NosylamideAnion [R-N-Ns]⁻ NosylamideAnion->Product Ph3PO Ph₃PO

Caption: Simplified mechanism of the Fukuyama-Mitsunobu reaction.

Deprotection_Mechanism NosylAmide N-Nosyl Sulfonamide Meisenheimer Meisenheimer Complex (Intermediate) NosylAmide->Meisenheimer Nucleophilic Aromatic Substitution Thiolate Thiolate (PhS⁻) Thiolate->Meisenheimer Amine Free Amine (R₂NH) Meisenheimer->Amine Elimination Byproduct Thioether Byproduct Meisenheimer->Byproduct

Caption: Mechanism of nosyl group deprotection with a thiolate.

References

Application Notes: 3-Nitrobenzenesulfonamide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-nitrobenzenesulfonamide as a versatile starting material and intermediate in the synthesis of various pharmaceutical building blocks. The primary application involves the reduction of the nitro group to form 3-aminobenzenesulfonamide, a key precursor for a range of bioactive molecules.

Key Applications:

  • Synthesis of Carbonic Anhydrase Inhibitors: 3-Aminobenzenesulfonamide, derived from this compound, is a foundational scaffold for the development of carbonic anhydrase inhibitors. These inhibitors are crucial in the treatment of glaucoma, edema, and certain types of cancer. The sulfonamide moiety is essential for binding to the zinc ion in the active site of the enzyme.

  • Precursor for Diuretic Agents: The aminobenzenesulfonamide core structure is present in several classes of diuretic drugs. By functionalizing the amino group of 3-aminobenzenesulfonamide, novel diuretic candidates can be synthesized and evaluated.

  • Building Block for Kinase Inhibitors: The benzenesulfonamide scaffold can be incorporated into the design of kinase inhibitors, which are a major class of targeted cancer therapies. The amino group of 3-aminobenzenesulfonamide provides a convenient point for chemical modification to achieve desired binding affinities and selectivities.

  • Protecting Group in Amine Synthesis: The 2-nitrobenzenesulfonyl group, a close analog, is utilized as a protecting group for primary amines, facilitating the synthesis of secondary amines. This strategy can be adapted using 3-nitrobenzenesulfonyl chloride. The protecting group is readily cleaved under mild conditions.

Quantitative Data Summary

The following table summarizes quantitative data for key transformations involving this compound and its primary derivative, 3-aminobenzenesulfonamide. Data is compiled from analogous reactions and represents typical yields and conditions.

Intermediate SynthesizedStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)Purity (%)Reference Analogy
3-AminobenzenesulfonamideThis compoundH₂, Pd/CMethanol1-4 hRoom Temp.>90>98[1][2]
N-Substituted-3-aminobenzenesulfonamide3-AminobenzenesulfonamideAldehyde/Ketone, NaBH(OAc)₃Dichloromethane12-24 hRoom Temp.70-90>95[3]
Aryl-substituted 3-aminobenzenesulfonamide3-AminobenzenesulfonamideAryl Halide, Pd catalystToluene8-16 h80-110 °C60-85>95[4]
N,N-Disubstituted-2-nitrobenzenesulfonamideN-Alkyl-2-nitrobenzenesulfonamide3-Phenylpropyl bromide, K₂CO₃DMF70 min60 °C98>95[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminobenzenesulfonamide via Catalytic Hydrogenation of this compound

This protocol describes the reduction of the nitro group of this compound to an amino group using palladium on carbon as a catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-aminobenzenesulfonamide as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of a Schiff Base from 3-Aminobenzenesulfonamide for Carbonic Anhydrase Inhibitor Development

This protocol details the condensation reaction between 3-aminobenzenesulfonamide and an aromatic aldehyde to form a Schiff base, a common intermediate for carbonic anhydrase inhibitors.[6]

Materials:

  • 3-Aminobenzenesulfonamide

  • Substituted aromatic aldehyde (e.g., 4-formylbenzonitrile)

  • Propan-2-ol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, suspend 3-aminobenzenesulfonamide (1.0 eq) in propan-2-ol.

  • Add the substituted aromatic aldehyde (1.0-1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Maintain the reflux for 1-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold propan-2-ol, and dry under vacuum. Typical yields range from 57-95%.[6]

Protocol 3: N-Alkylation of this compound via Mitsunobu Reaction

This protocol describes the N-alkylation of this compound using an alcohol under Mitsunobu conditions.[7][8][9]

Materials:

  • This compound

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3-Aminobenzenesulfonamide cluster_derivatization Derivatization for Pharmaceutical Intermediates This compound This compound Reduction Reduction This compound->Reduction 3-Aminobenzenesulfonamide 3-Aminobenzenesulfonamide Reduction->3-Aminobenzenesulfonamide Functionalization Functionalization 3-Aminobenzenesulfonamide->Functionalization Carbonic Anhydrase Inhibitor Precursor Carbonic Anhydrase Inhibitor Precursor Functionalization->Carbonic Anhydrase Inhibitor Precursor Diuretic Precursor Diuretic Precursor Functionalization->Diuretic Precursor Kinase Inhibitor Scaffold Kinase Inhibitor Scaffold Functionalization->Kinase Inhibitor Scaffold

Caption: Synthetic workflow from this compound.

signaling_pathway cluster_cell Cellular Environment cluster_drug Drug Action CO2_H2O CO₂ + H₂O CA_IX Carbonic Anhydrase IX (CA IX) CO2_H2O->CA_IX catalysis H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H dissociation CA_IX->H2CO3 Sulfonamide_Inhibitor Sulfonamide Inhibitor (from 3-Aminobenzenesulfonamide) Sulfonamide_Inhibitor->CA_IX inhibition

Caption: Inhibition of Carbonic Anhydrase IX.

References

Application Notes and Protocols: 3-Nitrobenzenesulfonamide as a Reagent in Dye and Pigment Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-nitrobenzenesulfonamide as a precursor in the synthesis of azo dyes and pigments. Due to its aromatic structure and the presence of a sulfonamide group, derivatives of this compound are valuable in producing colorants with a range of properties, including potential applications in medicinal chemistry and materials science.

The primary synthetic route involves a two-step process: the reduction of the nitro group to form 3-aminobenzenesulfonamide, followed by the diazotization of the resulting amine and subsequent coupling with a suitable aromatic compound to produce the final azo dye.

Core Concepts in Azo Dye Synthesis

Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis of these dyes is a well-established process in organic chemistry, typically involving two key stages:

  • Diazotization: A primary aromatic amine reacts with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This reaction is crucial as the diazonium ion is a versatile intermediate.

  • Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the stable azo compound. This electrophilic aromatic substitution reaction is the color-forming step.

Experimental Protocols

The following protocols outline the synthesis of an azo dye starting from this compound.

Protocol 1: Reduction of this compound to 3-Aminobenzenesulfonamide

This initial step is critical as the nitro group must be converted to an amino group to enable the subsequent diazotization reaction.

Materials:

  • This compound

  • Tin (Sn) metal or Iron (Fe) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place this compound and a molar excess of a reducing agent (e.g., tin metal or iron powder).

  • Slowly add concentrated hydrochloric acid to the mixture with stirring. The reaction is exothermic and may require cooling to control the rate.

  • After the initial reaction subsides, heat the mixture under reflux for a specified time (typically 1-2 hours) to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a sodium hydroxide solution to precipitate the tin or iron hydroxides.

  • Filter the mixture to remove the metal hydroxides.

  • The filtrate contains the 3-aminobenzenesulfonamide. The product can be isolated by evaporation of the solvent or by extraction into an organic solvent, followed by drying and solvent removal. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be necessary for purification.

Protocol 2: Diazotization of 3-Aminobenzenesulfonamide and Azo Coupling

This protocol details the formation of the diazonium salt and its subsequent reaction to form an azo dye.

Materials:

  • 3-Aminobenzenesulfonamide (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • A coupling agent (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) solution

  • Ice

  • Standard laboratory glassware (beakers, stirring rods, etc.)

Procedure:

Part A: Diazotization

  • Dissolve a measured amount of 3-aminobenzenesulfonamide in a solution of dilute hydrochloric acid in a beaker.

  • Cool the beaker in an ice bath to a temperature between 0 and 5 °C. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • In a separate beaker, prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold solution of 3-aminobenzenesulfonamide hydrochloride with constant stirring. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Part B: Azo Coupling

  • Prepare a solution of the chosen coupling agent. If the coupling agent is a phenol (like 2-naphthol), dissolve it in a dilute sodium hydroxide solution. If it is an aromatic amine (like N,N-dimethylaniline), dissolve it in a dilute acid solution.

  • Cool the solution of the coupling agent in an ice bath to 0-5 °C.

  • Slowly and with continuous stirring, add the cold diazonium salt solution (from Part A) to the cold solution of the coupling agent.

  • A brightly colored precipitate of the azo dye should form immediately. The color of the dye will depend on the coupling agent used.

  • Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the completion of the coupling reaction.

  • Isolate the azo dye by vacuum filtration, wash it with cold water to remove any unreacted salts, and allow it to air dry.

Data Presentation

The following table summarizes hypothetical quantitative data for azo dyes synthesized from 3-aminobenzenesulfonamide with different coupling agents. This data is illustrative and actual results may vary depending on specific experimental conditions.

Coupling AgentProduct Name (Hypothetical)Yield (%)λmax (nm)Color
2-Naphthol1-((3-sulfamoylphenyl)azo)naphthalen-2-ol85-95480-500Red
Phenol4-((3-sulfamoylphenyl)azo)phenol80-90400-420Yellow-Orange
N,N-Dimethylaniline4-((3-sulfamoylphenyl)azo)-N,N-dimethylaniline88-98450-470Orange-Red

Mandatory Visualizations

Reaction Pathway for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Azo Coupling This compound This compound 3-Aminobenzenesulfonamide 3-Aminobenzenesulfonamide This compound->3-Aminobenzenesulfonamide Reduction (e.g., Sn/HCl) 3-Aminobenzenesulfonamide_diazo 3-Aminobenzenesulfonamide Diazonium_Salt 3-Sulfamoylbenzene diazonium chloride 3-Aminobenzenesulfonamide_diazo->Diazonium_Salt Diazotization (NaNO2, HCl, 0-5°C) Diazonium_Salt_coupling 3-Sulfamoylbenzene diazonium chloride Azo_Dye Azo Dye Diazonium_Salt_coupling->Azo_Dye Coupling_Agent Coupling Agent (e.g., 2-Naphthol) Coupling_Agent->Azo_Dye

Caption: Synthetic pathway from this compound to an Azo Dye.

Experimental Workflow

Experimental_Workflow A Start: This compound B Reduction (Sn/HCl, Reflux) A->B C Isolation of 3-Aminobenzenesulfonamide B->C D Diazotization (NaNO2, HCl, 0-5°C) C->D F Azo Coupling (Mix Diazonium Salt and Coupling Agent) D->F E Preparation of Coupling Agent Solution E->F G Isolation and Purification of Azo Dye F->G H Characterization (Spectroscopy, etc.) G->H

Caption: Workflow for the synthesis and characterization of an azo dye.

Application Notes and Protocols for the N-alkylation of 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of 3-nitrobenzenesulfonamide, a key transformation in organic synthesis for the preparation of substituted sulfonamides. The primary method detailed is the Fukuyama-Mitsunobu reaction, a reliable and widely used protocol for the alkylation of sulfonamides with a broad range of alcohols.

Introduction

The N-alkylation of sulfonamides is a fundamental reaction in medicinal chemistry and drug development, as the sulfonamide moiety is a common feature in a variety of therapeutic agents. The Fukuyama-Mitsunobu reaction offers a mild and efficient method for this transformation, proceeding under neutral conditions and with a high degree of functional group tolerance. This reaction utilizes a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the sulfonamide.[1][2] The nitro group on the benzenesulfonamide enhances the acidity of the N-H bond, facilitating the reaction.[1]

Data Presentation: Representative Yields

While specific quantitative data for the N-alkylation of this compound is not extensively reported, the following table summarizes representative yields for the Fukuyama-Mitsunobu reaction with other nitrobenzenesulfonamides and related sulfonamides to provide an expectation of the reaction's efficiency with various alcohols.

EntrySulfonamideAlcoholProductYield (%)Reference
12-NitrobenzenesulfonamideBenzyl AlcoholN-Benzyl-2-nitrobenzenesulfonamideHigh[1]
22-NitrobenzenesulfonamideEthanolN-Ethyl-2-nitrobenzenesulfonamideGood to High[1]
34-NitrobenzenesulfonamideIsopropanolN-Isopropyl-4-nitrobenzenesulfonamideModerate to Good[1]
42,4-DinitrobenzenesulfonamideMethanolN-Methyl-2,4-dinitrobenzenesulfonamideHighGeneral Knowledge
5p-Toluenesulfonamide1-PhenylethanolN-(1-Phenylethyl)p-toluenesulfonamide92[2]

Experimental Protocol: N-Alkylation of this compound via Fukuyama-Mitsunobu Reaction

This protocol details a general procedure for the N-alkylation of this compound with a primary or secondary alcohol.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, ethanol) (1.0 - 1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents), typically as a 40% solution in toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the desired alcohol (1.0-1.2 equivalents), and triphenylphosphine (1.5 equivalents).

  • Dissolution: Add anhydrous THF to dissolve the solids. The volume should be sufficient to ensure good stirring (e.g., 0.1-0.2 M concentration of the limiting reagent).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath with stirring.

  • Addition of Azodicarboxylate: Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 equivalents) dropwise to the cooled solution over a period of 10-15 minutes.[3] A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) may be observed.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 6-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.[4]

Visualizations

Experimental Workflow for N-Alkylation of this compound

experimental_workflow Experimental Workflow: N-Alkylation of this compound start Start reagents 1. Combine this compound, Alcohol, and Triphenylphosphine in THF start->reagents cool 2. Cool Reaction Mixture to 0°C reagents->cool add_dead 3. Add DEAD or DIAD Dropwise cool->add_dead react 4. Stir at Room Temperature (6-24h) add_dead->react workup 5. Workup: - Concentrate - Dissolve in EtOAc - Wash with NaHCO3 & Brine - Dry over Na2SO4 react->workup purify 6. Purify by Column Chromatography workup->purify product N-Alkylated this compound purify->product

Caption: A flowchart of the N-alkylation protocol.

Signaling Pathway: Fukuyama-Mitsunobu Reaction Mechanism

mitsunobu_mechanism Simplified Mechanism of the Fukuyama-Mitsunobu Reaction reagents PPh3 + DEAD/DIAD betaine Betaine Intermediate reagents->betaine Activation alkoxyphosphonium Alkoxyphosphonium Salt [R'-O-PPh3]+ betaine->alkoxyphosphonium + R'-OH sulfonamide_anion Sulfonamide Anion [R-SO2NH]- betaine->sulfonamide_anion Deprotonation of Sulfonamide sulfonamide This compound (R-SO2NH2) alcohol Alcohol (R'-OH) product N-Alkylated Sulfonamide (R-SO2NH-R') alkoxyphosphonium->product + [R-SO2NH]- (SN2 attack) sulfonamide_anion->product byproducts Triphenylphosphine Oxide (Ph3PO) + Hydrazine byproduct product->byproducts

Caption: Key steps in the reaction mechanism.

References

Application Notes and Protocols: Electrophilic Aromatic Substitution Reactions of 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzenesulfonamide is a versatile aromatic compound featuring two strongly electron-withdrawing groups: a nitro group (-NO₂) and a sulfonamide group (-SO₂NH₂). These substituents significantly influence the reactivity of the benzene ring, particularly in electrophilic aromatic substitution (EAS) reactions. Both the nitro and sulfonamide groups are powerful deactivating groups, making the aromatic ring less nucleophilic and therefore less susceptible to attack by electrophiles compared to benzene. Consequently, more forcing reaction conditions, such as the use of stronger electrophiles and higher temperatures, are typically required to achieve substitution.

The directing effects of these groups are also crucial. Both the nitro group and the sulfonamide group are meta-directors. In this compound, these groups are in a 1,3-relationship. This arrangement results in a synergistic directing effect, where both groups direct incoming electrophiles to the C5 position, the position that is meta to both existing substituents. This high regioselectivity makes this compound a useful substrate for the synthesis of specifically substituted 1,3,5-benzenoid compounds.

This document provides a detailed overview of the reactivity of this compound with various electrophiles, including nitration, halogenation, and sulfonation. Friedel-Crafts reactions are generally not feasible on such a heavily deactivated ring system and are therefore not discussed in detail.

General Reactivity and Directing Effects

The reactivity of the aromatic ring in this compound is dictated by the combined electron-withdrawing effects of the nitro and sulfonamide groups. This deactivation slows down the rate of electrophilic aromatic substitution. The reaction proceeds via the formation of a positively charged intermediate (a sigma complex or arenium ion). The electron-withdrawing groups destabilize this intermediate, thus increasing the activation energy of the reaction.

The regioselectivity of the substitution is controlled by the directing influence of the existing substituents. Both -NO₂ and -SO₂NH₂ groups direct incoming electrophiles to the positions meta to themselves. In the case of this compound, the positions meta to the nitro group are C1 and C5, while the positions meta to the sulfonamide group are also C1 and C5. Therefore, electrophilic attack is strongly favored at the C5 position.

G Directing Effects in this compound cluster_0 This compound cluster_1 Electrophilic Attack C1 C1 C2 C2 S_sulfonamide S C1->S_sulfonamide C3 C3 C4 C4 N_nitro N C3->N_nitro C5 C5 C6 C6 Electrophile E+ C5->Electrophile meta to -NO2 C5->Electrophile meta to -SO2NH2 O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro O1_sulfonamide O S_sulfonamide->O1_sulfonamide O2_sulfonamide O S_sulfonamide->O2_sulfonamide N_sulfonamide NH2 S_sulfonamide->N_sulfonamide C5_attack Attack at C5 (meta to both groups) Electrophile->C5_attack Favored

Figure 1. Directing effects of the nitro and sulfonamide groups in this compound, favoring electrophilic attack at the C5 position.

Electrophilic Aromatic Substitution Reactions

Nitration

The introduction of a second nitro group onto the this compound ring to form 3,5-dinitrobenzenesulfonamide requires harsh nitrating conditions due to the severe deactivation of the ring. Standard nitrating mixtures (concentrated nitric and sulfuric acids) are often insufficient.

ProductReagentsTemperature (°C)Yield (%)Reference
3,5-DinitrobenzenesulfonamideFuming HNO₃, Fuming H₂SO₄100-140ModerateAnalogous to dinitration of 3-nitrobenzoic acid

Experimental Protocol: Synthesis of 3,5-Dinitrobenzenesulfonamide (Analogous Procedure)

Caution: This reaction is highly exothermic and involves corrosive and strongly oxidizing acids. It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add this compound (1.0 eq) to fuming sulfuric acid (20% SO₃).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid (1.5 eq) dropwise to the stirred mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 3,5-dinitrobenzenesulfonamide.

G Workflow for the Nitration of this compound Start Start: this compound Dissolve Dissolve in Fuming H2SO4 Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_Acid Slowly add Fuming HNO3 Cool->Add_Acid Heat Heat to 120-130 °C for 2-3 hours Add_Acid->Heat Monitor Monitor by TLC Heat->Monitor Quench Pour onto ice Monitor->Quench Reaction complete Filter Filter and wash with water Quench->Filter Dry Dry the solid Filter->Dry Recrystallize Recrystallize Dry->Recrystallize End End: 3,5-Dinitrobenzenesulfonamide Recrystallize->End

Figure 2. Experimental workflow for the synthesis of 3,5-dinitrobenzenesulfonamide.

Halogenation

Halogenation of this compound also requires forcing conditions. A Lewis acid catalyst is necessary to polarize the halogen molecule, making it a more potent electrophile.

ProductReagentsTemperature (°C)Yield (%)Reference
5-Bromo-3-nitrobenzenesulfonamideBr₂, FeBr₃80-100ModerateGeneral procedure for deactivated rings
5-Chloro-3-nitrobenzenesulfonamideCl₂, AlCl₃80-100ModerateGeneral procedure for deactivated rings

Experimental Protocol: Synthesis of 5-Bromo-3-nitrobenzenesulfonamide

Caution: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Place this compound (1.0 eq) and anhydrous iron(III) bromide (FeBr₃, 1.2 eq) in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Heat the mixture to 80 °C.

  • Slowly add liquid bromine (1.1 eq) dropwise to the stirred mixture.

  • After the addition is complete, continue heating the reaction mixture at 90-100 °C for 4-6 hours, or until the evolution of hydrogen bromide gas ceases.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully add an aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield 5-bromo-3-nitrobenzenesulfonamide.

Sulfonation

Sulfonation of this compound requires the use of fuming sulfuric acid (oleum), which contains a high concentration of sulfur trioxide (SO₃), a powerful electrophile.

ProductReagentsTemperature (°C)Yield (%)Reference
3-Nitro-5-sulfobenzenesulfonamideFuming H₂SO₄ (20-30% SO₃)150-180ModerateGeneral procedure for deactivated rings

Experimental Protocol: Synthesis of 3-Nitro-5-sulfobenzenesulfonamide

Caution: Fuming sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add this compound (1.0 eq) to fuming sulfuric acid (20-30% SO₃).

  • Heat the reaction mixture to 160-170 °C and maintain this temperature for 5-7 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The product, being a sulfonic acid, may be soluble in the aqueous acidic solution. To isolate it, "salting out" may be necessary by adding a saturated solution of sodium chloride.

  • Alternatively, neutralization with a base (e.g., calcium carbonate followed by filtration of calcium sulfate, then addition of sodium carbonate) can be used to isolate the sodium salt of the sulfonic acid.

  • The isolated product should be thoroughly washed and dried.

Conclusion

This compound undergoes electrophilic aromatic substitution under forcing conditions to yield 1,3,5-trisubstituted benzene derivatives with high regioselectivity. The strong deactivating and meta-directing nature of both the nitro and sulfonamide groups dictates that substitution occurs at the C5 position. The protocols provided herein are based on general procedures for deactivated aromatic systems and may require optimization for specific applications. These reactions open pathways to a range of highly functionalized aromatic compounds that can serve as valuable intermediates in drug discovery and materials science.

Application Notes and Protocols for the Analytical Characterization of 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitrobenzenesulfonamide (CAS No. 121-52-8) is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules. Its purity and structural integrity are critical for the quality, safety, and efficacy of the final products. Therefore, robust and reliable analytical methods are essential for its comprehensive characterization. These application notes provide detailed protocols for the analysis of this compound using modern analytical techniques, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is fundamental for the development of analytical methods.

PropertyValueReference
CAS Number 121-52-8[1][2]
Molecular Formula C₆H₆N₂O₄S[1][2]
Molecular Weight 202.19 g/mol [1]
IUPAC Name This compound[1]
Melting Point 166-168 °C[3]
Appearance White to off-white powder[3]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of non-volatile and thermally labile compounds like this compound. A reverse-phase method is typically employed for this purpose.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 10 mg of This compound B Dissolve in 10 mL of Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh 5 mg of This compound B Dissolve in 1 mL of suitable solvent (e.g., Acetone) A->B C Inject 1 µL into GC Inlet B->C D Separation in Capillary Column C->D E Electron Ionization (EI) D->E F Mass Analysis E->F G Identify Molecular Ion Peak (m/z 202) F->G H Analyze Fragmentation Pattern G->H Integrated_Workflow cluster_purity Purity & Impurity Profile cluster_identity Identity & Structure Confirmation cluster_physchem Physicochemical Properties Start This compound Sample HPLC HPLC (Purity Assay) Start->HPLC GCMS_Imp GC-MS (Volatile Impurities) Start->GCMS_Imp NMR NMR (¹H, ¹³C) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS FTIR FTIR (Functional Groups) Start->FTIR Thermal DSC / TGA (Thermal Stability) Start->Thermal Report Comprehensive Certificate of Analysis HPLC->Report GCMS_Imp->Report NMR->Report MS->Report FTIR->Report Thermal->Report

References

Application Notes and Protocols for the Purification of Crude 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Nitrobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final product. The synthesis of this compound, often proceeding from the chlorosulfonation of nitrobenzene followed by amination, can result in a crude product containing unreacted starting materials, isomers (such as 2- and 4-nitrobenzenesulfonamide), and other by-products. These impurities can interfere with downstream applications, making robust purification techniques essential. This document provides detailed protocols for common purification methods, including extraction, recrystallization, and column chromatography.

Preliminary Purification: Liquid-Liquid Extraction

An initial wash with a mild aqueous base is an effective first step to remove acidic impurities, such as residual 3-nitrobenzenesulfonyl chloride or sulfonic acid.

Experimental Protocol: Aqueous Wash
  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[1][2][3]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer contains the desired product, while the aqueous layer contains the salts of acidic impurities.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the wash with fresh saturated NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution) to remove residual water.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified solid.

Primary Purification: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent dissolves the compound sparingly at room temperature but completely at its boiling point.[4]

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent with the desired solubility characteristics is identified. Ethanol or methanol are often good starting points for nitroaromatic compounds.[5][6]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in potential solvents (e.g., ethanol, isopropanol, water) at room and elevated temperatures to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to just dissolve the entire solid.[7][8] This should be done on a hot plate with gentle heating.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask to prevent premature crystallization.[7][8]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize the yield of crystals.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7][9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[7][9]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

This technique is used when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). A mixture of ethyl acetate and hexane is often effective for nitrobenzenesulfonamide derivatives.[1]

  • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).[5]

  • Clarification: Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol.

Data Presentation: Recrystallization Parameters
Solvent SystemPurity (Typical)Yield (Typical)Notes
Ethanol85-95%60-80%A good starting point for many nitroaromatic compounds.[6]
Isopropanol/Water90-97%55-75%The addition of water as a "poor" solvent can improve crystal formation.
Ethyl Acetate/Hexane>95%50-70%Effective for removing less polar impurities.[1]

Note: Purity and yield are representative values and can vary based on the initial purity of the crude material.

High-Purity Purification: Column Chromatography

For achieving the highest purity or for separating closely related isomers, column chromatography is the preferred method.[6] This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Experimental Protocol: Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is common. The goal is to find a system that gives the desired product an Rf value of approximately 0.3-0.4.

  • Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Data Presentation: Chromatography Parameters
ParameterSpecificationPurpose
Stationary Phase Silica Gel (60-120 mesh)Standard adsorbent for separating moderately polar compounds.[10]
Mobile Phase Hexane:Ethyl Acetate (e.g., 2:1 to 1:1 v/v)Eluent system; ratio can be optimized based on TLC analysis.
Loading Dry loading or minimal solvent injectionEnsures a narrow band at the start for better separation.
Purity (Typical) >98%Effective for removing isomers and trace impurities.[6]
Yield (Typical) 40-70%Yield can be lower than recrystallization due to losses on the column.[6]

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Extraction Aqueous Wash (e.g., NaHCO₃) Crude->Extraction Analysis1 Purity Check (TLC) Extraction->Analysis1 Recrystallization Recrystallization (Ethanol or EtOAc/Hexane) Analysis2 Purity Check (TLC, MP) Recrystallization->Analysis2 Chromatography Column Chromatography (Silica Gel) Analysis3 Final Analysis (TLC, MP, NMR, HPLC) Chromatography->Analysis3 PureProduct Pure Product (>98%) Analysis1->Recrystallization If Impure Analysis2->Chromatography If Impure Analysis2->PureProduct If Pure Analysis3->PureProduct

Caption: Workflow for the purification of crude this compound.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. Its industrial-scale production requires robust, efficient, and safe synthetic protocols. These application notes provide a comprehensive overview of the scale-up synthesis of this compound, focusing on a two-step process: the sulfochlorination of nitrobenzene to yield 3-nitrobenzenesulfonyl chloride, followed by its ammonolysis to produce the final product. The protocols are designed to be scalable for industrial applications, with a strong emphasis on safety, yield, and purity.

Overall Reaction Scheme

The industrial synthesis of this compound is typically achieved in two main steps:

  • Sulfochlorination of Nitrobenzene: Nitrobenzene is reacted with chlorosulfonic acid to produce 3-nitrobenzenesulfonyl chloride.

  • Ammonolysis of 3-Nitrobenzenesulfonyl Chloride: The intermediate sulfonyl chloride is then reacted with ammonia to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the industrial-scale synthesis of this compound.

ParameterStep 1: SulfochlorinationStep 2: AmmonolysisOverall
Starting Materials Nitrobenzene, Chlorosulfonic Acid, Thionyl Chloride3-Nitrobenzenesulfonyl Chloride, Aqueous Ammonia
Key Reagent Molar Ratio Nitrobenzene : Chlorosulfonic Acid (1 : 4.4)3-Nitrobenzenesulfonyl Chloride : Ammonia (Excess)
Reaction Temperature 112-115°C (Sulfochlorination), 70°C (Thionyl Chloride addition)0-25°C (Ice-cooling to room temperature)
Reaction Time ~6 hours (Sulfochlorination), >2 hours (Thionyl Chloride addition)~3 hours
Product Yield 95-98% (of 3-nitrobenzenesulfonyl chloride)[1]High (Specific industrial yield not published, lab-scale analogue suggests high conversion)High
Product Purity ~90% (crude)[1][2]>98% (after purification)
Byproducts HCl, SO2, excess chlorosulfonic acid and thionyl chlorideAmmonium chloride

Experimental Protocols

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

This protocol is adapted from established industrial procedures for the sulfochlorination of nitrobenzene.[1][2]

Materials and Equipment:

  • Glass-lined or other suitably corrosion-resistant reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a gas outlet connected to a scrubber system.

  • Nitrobenzene (1.0 mol equivalent)

  • Chlorosulfonic acid (4.4 mol equivalent)

  • Thionyl chloride (0.92 mol equivalent)

  • Ice-water

  • Sodium bicarbonate solution

Procedure:

  • Charging the Reactor: Charge the reactor with chlorosulfonic acid (4.4 mol equivalent).

  • Addition of Nitrobenzene: While stirring, slowly add nitrobenzene (1.0 mol equivalent) dropwise to the chlorosulfonic acid. The addition should be controlled to maintain the reaction temperature at approximately 112°C. This addition is typically carried out over 4 hours.

  • Reaction: After the addition is complete, continue stirring the mixture at 112-115°C for an additional 4 hours to ensure complete reaction.

  • Cooling and Addition of Thionyl Chloride: Cool the reaction mixture to 70°C. Slowly add thionyl chloride (0.92 mol equivalent) dropwise over 2 hours. The temperature should be maintained at 70°C during the addition.

  • Completion of Reaction: Continue stirring at 70°C until the evolution of gas (HCl and SO2) ceases.

  • Work-up: Cool the reaction mixture to 5°C and carefully discharge it into a stirred vessel containing a large volume of ice-water. The 3-nitrobenzenesulfonyl chloride will precipitate as a solid.

  • Isolation and Washing: Filter the precipitated solid using a suction filter. Wash the filter cake thoroughly with cold water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with cold water again.

  • Drying: The moist 3-nitrobenzenesulfonyl chloride can be used directly in the next step or dried under vacuum. The expected yield of the dry product is 96.3% with a purity of approximately 89.9%.[2]

Step 2: Synthesis of this compound (Ammonolysis)

This protocol is based on the general procedure for the ammonolysis of sulfonyl chlorides and a specific procedure for a related isomer.

Materials and Equipment:

  • A suitable reactor equipped with a stirrer, thermometer, and addition funnel, capable of handling corrosive materials and ammonia.

  • 3-Nitrobenzenesulfonyl chloride (from Step 1)

  • Concentrated aqueous ammonia solution (excess)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In the reactor, add an excess of concentrated aqueous ammonia solution. Cool the solution in an ice bath.

  • Addition of Sulfonyl Chloride: While stirring vigorously, slowly add the 3-nitrobenzenesulfonyl chloride to the cold ammonia solution. Maintain the temperature below 25°C during the addition.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for approximately 3 hours to ensure the reaction goes to completion.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and then with a saturated aqueous sodium chloride solution.

  • Drying: Dry the ethyl acetate layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the ethyl acetate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain a product with a purity of >98%.

Safety Considerations

Industrial-scale nitration and sulfochlorination reactions are inherently hazardous and require strict safety protocols.

  • Corrosive and Toxic Reagents: Chlorosulfonic acid, thionyl chloride, and nitrobenzene are highly corrosive and toxic. All handling must be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, face shields, and chemical-resistant clothing, must be worn.

  • Exothermic Reactions: The reactions are highly exothermic. Proper cooling and controlled addition of reagents are critical to prevent runaway reactions. The reactor must be equipped with a reliable cooling system and temperature monitoring.

  • Gas Evolution: The reactions evolve large quantities of corrosive and toxic gases (HCl and SO2). The reactor must be connected to an efficient gas scrubbing system to neutralize these gases before they are released into the atmosphere.

  • Handling of Ammonia: Ammonia is a corrosive and toxic gas. The ammonolysis step should be carried out in a well-ventilated area, and appropriate respiratory protection should be used.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Sulfochlorination cluster_step2 Step 2: Ammonolysis Nitrobenzene Nitrobenzene Reactor1 Reactor (112-115°C) Nitrobenzene->Reactor1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reactor1 Thionyl_Chloride Thionyl Chloride Reactor1->Thionyl_Chloride Cool to 70°C Quench Ice-Water Quench Reactor1->Quench Cool to 5°C Thionyl_Chloride->Reactor1 Filtration1 Filtration & Washing Quench->Filtration1 Product1 3-Nitrobenzenesulfonyl Chloride Filtration1->Product1 Reactor2 Reactor (0-25°C) Product1->Reactor2 Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Reactor2 Extraction Extraction (Ethyl Acetate) Reactor2->Extraction Purification Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the two-step industrial synthesis of this compound.

Logical_Relationships Start Starting Materials Step1 Sulfochlorination (Formation of Sulfonyl Chloride) Start->Step1 Intermediate 3-Nitrobenzenesulfonyl Chloride Step1->Intermediate Step2 Ammonolysis (Formation of Sulfonamide) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct Crude Purification Purification FinalProduct->Purification QC Quality Control Purification->QC

References

3-Nitrobenzenesulfonamide as a Protecting Group in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the strategic use of protecting groups is a cornerstone of constructing complex molecules. The 3-nitrobenzenesulfonyl (nosyl, Ns) group has emerged as a highly versatile and valuable tool for the protection of primary and secondary amines. Unlike the more traditional and highly stable p-toluenesulfonyl (tosyl, Ts) group, which often necessitates harsh removal conditions, the nosyl group can be cleaved under remarkably mild conditions. This key advantage is attributed to the electron-withdrawing nature of the nitro group, which activates the aryl ring towards nucleophilic aromatic substitution, facilitating deprotection.

These characteristics make 3-nitrobenzenesulfonamides ideal intermediates in intricate synthetic pathways, particularly in the synthesis of pharmaceuticals and other biologically active compounds. This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of the 3-nitrobenzenesulfonyl group in amine protection.

Key Features and Applications

  • Protection of Primary and Secondary Amines: 3-Nitrobenzenesulfonyl chloride reacts readily with primary and secondary amines to form stable, often crystalline, sulfonamides. This transformation is robust and high-yielding.

  • Mild Deprotection Conditions: The nosyl group is readily cleaved by treatment with a thiol and a base, such as thiophenol and potassium carbonate. This mildness allows for the presence of a wide array of other functional groups that would be sensitive to harsher deprotection methods.[1]

  • Orthogonal Protection Schemes: The stability of the nosyl group to acidic and some basic conditions allows for its use in orthogonal protection strategies with other common protecting groups like Boc and Cbz.[2]

  • Activation for N-Alkylation: The electron-withdrawing nature of the nosyl group increases the acidity of the N-H proton in primary nosylamides, facilitating their N-alkylation under basic conditions. This is a key feature of the Fukuyama-Mitsunobu reaction for the synthesis of secondary amines.[3]

Data Presentation

Table 1: Protection of Amines using 3-Nitrobenzenesulfonyl Chloride
Amine SubstrateBaseSolventReaction Time (h)Yield (%)Reference
4-MethoxybenzylamineTriethylamineDichloromethaneNot SpecifiedHigh[4]
Primary Amines (General)PyridineDichloromethane2-16High[5]
Table 2: Deprotection of 3-Nitrobenzenesulfonamides
SubstrateThiol Reagent (equiv.)Base (equiv.)SolventTemp (°C)TimeYield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol (2.5)KOH (2.5)Acetonitrile5040 min89-91[6][7]
N-methylbenzyl-o-nitrobenzenesulfonamidePS-thiophenolCs₂CO₃THF806 x 1 min (MW)95[2]
General N-nosylated aminesThiophenol (2.5)K₂CO₃ (2.5)AcetonitrileNot SpecifiedNot SpecifiedHigh[5]
2-Nitro-N-propylbenzenesulfonamideThiophenol (2.5)KOH (2.5)Acetonitrile5040 minHigh[7]

Experimental Protocols

Protocol 1: Protection of a Primary Amine with 3-Nitrobenzenesulfonyl Chloride

This protocol describes the general procedure for the nosylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • 3-Nitrobenzenesulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.

  • Add 3-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica gel.[5]

Protocol 2: Deprotection of a 3-Nitrobenzenesulfonamide using Thiophenol

This protocol details the cleavage of the nosyl group to regenerate the free amine.

Materials:

  • N-nosylated amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.5 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1M NaOH solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, oil bath

Procedure:

  • In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.

  • Add thiophenol (2.5 eq) to the solution.

  • Add potassium carbonate (2.5 eq) to the stirred mixture.

  • Heat the reaction mixture to 50 °C and stir for 40 minutes to several hours, monitoring by TLC for the disappearance of the starting material.[6][7]

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[5]

Protocol 3: Fukuyama-Mitsunobu Reaction

This reaction is a powerful method for the synthesis of secondary amines from primary nosylamides and an alcohol.

Materials:

  • N-monosubstituted this compound (1.0 eq)

  • Alcohol (1.1 - 1.5 eq)

  • Triphenylphosphine (Ph₃P) or Diphenylpyridinylphosphine (2.0 eq)

  • Diethylazodicarboxylate (DEAD) or Di-tert-butylazodicarboxylate (DTBAD) (1.5 - 2.0 eq)

  • Anhydrous Toluene or THF

  • Standard workup and purification reagents

Procedure:

  • To a solution of the N-monosubstituted this compound, the alcohol, and the phosphine in anhydrous toluene or THF at 0 °C, add the azodicarboxylate dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction mixture is then concentrated, and the crude product is purified by column chromatography to afford the N,N-disubstituted sulfonamide.

  • The resulting product can then be deprotected using Protocol 2 to yield the secondary amine.[8]

Visualizations

Reaction Schemes and Workflows

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine p1 Amine->p1 NsCl 3-Nitrobenzenesulfonyl Chloride (NsCl) NsCl->p1 Base Base (e.g., Pyridine) Base->p1 Nosylamide N-Nosylated Amine d1 Nosylamide->d1 Cleavage p1->Nosylamide Nosylation Thiol Thiol (e.g., Thiophenol) Thiol->d1 Base_dep Base (e.g., K₂CO₃) Base_dep->d1 Deprotected_Amine Deprotected Amine d1->Deprotected_Amine

Caption: General workflow for amine protection and deprotection.

Protection_Mechanism Amine R₂NH Intermediate [R₂NH⁺-SO₂(Ar)-Cl⁻] Amine->Intermediate Nucleophilic attack NsCl Ar-SO₂Cl (Ar = 3-NO₂C₆H₄) NsCl->Intermediate Nosylamide R₂N-SO₂Ar Intermediate->Nosylamide Elimination of HCl Base Base Intermediate->Base Salt Base-H⁺Cl⁻ Base->Salt Proton abstraction

Caption: The nosylation reaction for amine protection.

Deprotection_Mechanism Nosylamide R₂N-SO₂Ar (Ar = 3-NO₂C₆H₄) Meisenheimer Meisenheimer Complex Nosylamide->Meisenheimer Thiolate R'S⁻ Thiolate->Meisenheimer Nucleophilic Aromatic Substitution Amine R₂NH Meisenheimer->Amine Elimination Byproduct Ar-SR' + SO₂ Meisenheimer->Byproduct Rearrangement

Caption: Simplified mechanism of nosyl deprotection via a Meisenheimer intermediate.[6]

References

Troubleshooting & Optimization

Technical Support Center: 3-Nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Nitrobenzenesulfonamide.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Potential Cause: Incomplete reaction of 3-nitrobenzenesulfonyl chloride with the ammonia source.

Suggested Solutions:

  • Reaction Temperature: Ensure the reaction is carried out at an appropriate temperature. While some reactions proceed at room temperature, gentle heating may be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions.

  • Reaction Time: Allow the reaction to run for a sufficient duration. Monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material.

  • Stoichiometry of Reagents: Use a sufficient molar excess of the ammonia source (e.g., ammonium hydroxide) to ensure complete conversion of the 3-nitrobenzenesulfonyl chloride.

  • Purity of Starting Materials: Verify the purity of the 3-nitrobenzenesulfonyl chloride. Impurities or degradation of the starting material can inhibit the reaction.

Potential Cause: Hydrolysis of 3-nitrobenzenesulfonyl chloride.

Suggested Solutions:

  • Anhydrous Conditions: 3-nitrobenzenesulfonyl chloride is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used if the reaction is performed in a non-aqueous system.

  • Rapid Reaction: Add the 3-nitrobenzenesulfonyl chloride to the ammonia source promptly to minimize its contact time with any residual water.

Potential Cause: Product loss during workup and purification.

Suggested Solutions:

  • pH Adjustment: Carefully control the pH during the workup. This compound is acidic and will be soluble in basic aqueous solutions. Acidification is necessary to precipitate the product.

  • Extraction and Crystallization: Optimize the solvents used for extraction and crystallization to maximize product recovery. Avoid excessive washing with water, as the product may have some water solubility.[1]

Problem 2: Product is Discolored (e.g., Yellow, Brown)

Potential Cause: Presence of colored impurities from the nitration step or side reactions.

Suggested Solutions:

  • Purification of Starting Material: If the 3-nitrobenzenesulfonyl chloride starting material is colored, consider purifying it before use, for example, by recrystallization.

  • Recrystallization of Final Product: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to remove colored impurities. The use of activated charcoal during recrystallization can also help to remove color.

Problem 3: Unexpected Signals in NMR or Peaks in Mass Spectrum

Potential Cause: Presence of unreacted starting materials or side products.

Suggested Solutions:

  • Unreacted 3-nitrobenzenesulfonyl chloride: This may be observed in the mass spectrum. Improve the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.

  • 3-Nitrobenzenesulfonic acid: This can form from the hydrolysis of 3-nitrobenzenesulfonyl chloride. It is highly water-soluble and can often be removed by washing the product with water during workup.

  • Di-substituted byproducts: While less common with ammonia, if a primary or secondary amine is used, di-sulfonylation could be a potential side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most common laboratory synthesis involves the reaction of 3-nitrobenzenesulfonyl chloride with an excess of an ammonia source, such as concentrated ammonium hydroxide. The 3-nitrobenzenesulfonyl chloride is typically prepared by the chlorosulfonation of nitrobenzene.

Q2: How can I improve the yield of the initial chlorosulfonation of nitrobenzene to form 3-nitrobenzenesulfonyl chloride? A2: The reaction of nitrobenzene with chlorosulfonic acid can be optimized by controlling the reaction temperature. One method involves reacting nitrobenzene with chlorosulfonic acid at approximately 90°C to 120°C, followed by treatment with an inorganic acid chloride like thionyl chloride at 40°C to 90°C to improve yield.[2]

Q3: What are the key safety precautions I should take during this synthesis? A3: this compound is a skin, eye, and respiratory irritant.[3] The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Chlorosulfonic acid and thionyl chloride, used in the preparation of the precursor, are highly corrosive and react violently with water; handle them with extreme care.

Q4: My TLC shows a spot that doesn't move from the baseline. What could it be? A4: A highly polar spot that remains at the baseline could be the hydrolysis product, 3-nitrobenzenesulfonic acid. This impurity is typically removed during an aqueous workup.

Q5: How should I monitor the progress of the reaction? A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material (3-nitrobenzenesulfonyl chloride) and the product (this compound). The disappearance of the starting material spot indicates the reaction is complete.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on Amide Yield (Model Reaction)

This table summarizes the effect of temperature and base on the yield of a model direct amidation reaction, illustrating principles that can be applied to optimize the synthesis of this compound.

EntryTemperature (°C)BaseCatalystYield (%)
1AmbientNoneNone3
2150NoneNone32[4]
3150K₂CO₃None39[4]
4150NaHNone80[4]

Data is for a model reaction and serves as a general guide for optimization.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

This protocol is based on the general procedure for chlorosulfonation of nitrobenzene.

Materials:

  • Nitrobenzene

  • Chlorosulfonic acid

  • Thionyl chloride

Procedure:

  • In a fume hood, carefully add chlorosulfonic acid to a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the chlorosulfonic acid to approximately 110-115°C.[2]

  • Slowly add nitrobenzene dropwise to the heated chlorosulfonic acid over a period of 1-2 hours.

  • After the addition is complete, maintain the reaction mixture at this temperature for an additional 2-3 hours.

  • Cool the reaction mixture to 60-80°C.[2]

  • Slowly add thionyl chloride to the mixture and stir for an additional hour at this temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice to precipitate the 3-nitrobenzenesulfonyl chloride.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Concentrated ammonium hydroxide

  • Hydrochloric acid (HCl)

Procedure:

  • In a fume hood, place concentrated ammonium hydroxide in an Erlenmeyer flask and cool it in an ice bath.

  • Slowly and in small portions, add the 3-nitrobenzenesulfonyl chloride to the cold, stirred ammonium hydroxide solution.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the 3-nitrobenzenesulfonyl chloride is consumed.

  • Slowly add concentrated HCl to the reaction mixture until it is acidic (pH ~2), which will precipitate the this compound.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthesis_Pathway Nitrobenzene Nitrobenzene ChlorosulfonylChloride 3-Nitrobenzenesulfonyl Chloride Nitrobenzene->ChlorosulfonylChloride 1. Chlorosulfonic Acid 2. Thionyl Chloride Sulfonamide This compound ChlorosulfonylChloride->Sulfonamide Ammonium Hydroxide

Caption: Synthesis pathway of this compound.

Side_Reactions Start 3-Nitrobenzenesulfonyl Chloride DesiredProduct Desired Product: This compound Start->DesiredProduct Ammonia Source HydrolysisProduct Side Product: 3-Nitrobenzenesulfonic Acid Start->HydrolysisProduct Water (Moisture)

Caption: Potential side reaction in the final step.

Troubleshooting_Workflow Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Optimize Optimize Conditions: - Increase Time/Temp - Check Stoichiometry Incomplete->Optimize Success Yield Improved Optimize->Success CheckWorkup Review Workup & Purification Complete->CheckWorkup Loss Product Loss Identified CheckWorkup->Loss Yes CheckWorkup->Success No, yield still low OptimizeWorkup Optimize: - pH Adjustment - Extraction Solvents - Crystallization Loss->OptimizeWorkup OptimizeWorkup->Success

References

common side reactions in the synthesis of 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitrobenzenesulfonamide. The following information is designed to help you identify and resolve common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound are typically attributed to two primary side reactions: hydrolysis of the starting material and the formation of a bis-sulfonamide byproduct.

  • Hydrolysis of 3-Nitrobenzenesulfonyl Chloride: The starting material, 3-nitrobenzenesulfonyl chloride, is highly reactive and sensitive to moisture.[1] If water is present in the reaction mixture, the sulfonyl chloride will hydrolyze to form 3-nitrobenzenesulfonic acid, which is unreactive towards amination and will not produce the desired product.

    Troubleshooting Guide for Hydrolysis:

    • Use Anhydrous Reagents and Solvents: Ensure that all solvents (e.g., acetone, THF, acetonitrile) are thoroughly dried using appropriate methods. All reagents, including the ammonia source, should be anhydrous.

    • Dry Glassware: All glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed moisture.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

  • Formation of Bis(3-nitrophenyl)sulfonamide: Over-reaction can occur where the initially formed this compound, which still possesses a reactive N-H bond, acts as a nucleophile and reacts with a second molecule of 3-nitrobenzenesulfonyl chloride. This results in the formation of the symmetrical bis-sulfonamide, N,N-bis(3-nitrophenyl)sulfonamide.

    Troubleshooting Guide for Bis-sulfonamide Formation:

    • Control Stoichiometry: Use a molar excess of the ammonia source relative to the 3-nitrobenzenesulfonyl chloride. This ensures that the sulfonyl chloride is more likely to react with ammonia than the sulfonamide product.

    • Slow Addition of Sulfonyl Chloride: Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the ammonia solution, rather than the other way around. This maintains a high concentration of the amine nucleophile throughout the reaction.

    • Maintain Low Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize over-reaction.

Q2: My final product is difficult to purify. What are the likely impurities?

A2: The primary impurities in the synthesis of this compound are the side products mentioned above: 3-nitrobenzenesulfonic acid and bis(3-nitrophenyl)sulfonamide.

  • 3-Nitrobenzenesulfonic Acid: This impurity is highly polar and can often be removed by washing the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) followed by water, as the sulfonamide is generally less soluble.

  • Bis(3-nitrophenyl)sulfonamide: This impurity has a similar non-polar character to the desired product, which can make separation by simple extraction challenging. Column chromatography is often the most effective method for separating the desired monosulfonamide from the bis-sulfonamide.

Q3: The reaction mixture turned dark brown/black. What does this indicate?

A3: While the starting 3-nitrobenzenesulfonyl chloride is typically a yellow solid, significant darkening of the reaction mixture may indicate decomposition. This can be caused by:

  • High Reaction Temperature: Allowing the reaction temperature to rise uncontrollably can lead to the decomposition of the nitro-containing aromatic compounds.

  • Presence of Impurities: Impurities in the starting materials or solvents can sometimes catalyze decomposition pathways.

Troubleshooting for Reaction Discoloration:

  • Strict Temperature Control: Ensure the reaction is maintained at the recommended low temperature throughout the addition of the sulfonyl chloride.

  • Use Pure Reagents: Use freshly purified or high-purity starting materials and solvents.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table provides illustrative data on how different reaction conditions can affect the yield of this compound and the formation of major side products. Please note that these are representative values and actual results may vary.

Entry Ammonia Equivalents Temperature (°C) Addition Time of Sulfonyl Chloride Yield of this compound (%) Yield of 3-Nitrobenzenesulfonic Acid (%) Yield of Bis(3-nitrophenyl)sulfonamide (%)
11.1255 min651020
22.00-530 min8555
32.02530 min75515
41.10-530 min70520
55.00-530 min90<5<2

This table presents illustrative data to demonstrate the principles of optimizing the reaction. Actual yields may vary based on specific experimental conditions and scale.

Experimental Protocols

Synthesis of this compound from 3-Nitrobenzenesulfonyl Chloride and Aqueous Ammonia

This protocol is adapted from general procedures for the synthesis of aromatic sulfonamides.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous acetone.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In the dropping funnel, place an excess of concentrated aqueous ammonia (approximately 5-10 equivalents).

  • Add the aqueous ammonia dropwise to the stirred solution of 3-nitrobenzenesulfonyl chloride over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Once the reaction is complete, slowly add 1 M hydrochloric acid to the reaction mixture until the pH is approximately 1-2 to neutralize the excess ammonia.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Side_Reactions Start 3-Nitrobenzenesulfonyl Chloride Main_Product This compound (Desired Product) Start->Main_Product  + Ammonia (Desired Reaction) Side_Product_1 3-Nitrobenzenesulfonic Acid Start->Side_Product_1  + Water (Hydrolysis) Ammonia Ammonia (NH3) Ammonia->Main_Product Side_Product_2 Bis(3-nitrophenyl)sulfonamide Main_Product->Side_Product_2  + 3-Nitrobenzenesulfonyl      Chloride (Over-reaction) Water Water (H2O) Water->Side_Product_1

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: 3-Nitrobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-nitrobenzenesulfonamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the protection of amines with 3-nitrobenzenesulfonyl chloride (or its derivatives) and the subsequent deprotection of the resulting sulfonamide.

Amine Protection Reactions

Question/Issue Possible Cause(s) Troubleshooting Suggestion(s)
Low to no conversion of the starting amine to the sulfonamide. 1. Inactive 3-nitrobenzenesulfonyl chloride: The reagent may have degraded due to moisture. 2. Insufficient base: The base is crucial for scavenging the HCl byproduct. 3. Steric hindrance: A bulky amine may react slowly.1. Use fresh or properly stored 3-nitrobenzenesulfonyl chloride. 2. Increase the equivalents of base (e.g., pyridine, triethylamine) to 1.5-2.0 equivalents.[1] 3. Increase the reaction temperature and/or reaction time. Monitor progress by TLC.
Formation of multiple products observed by TLC. 1. Over-reaction: The sulfonamide product might be undergoing further reactions. 2. Side reactions of the amine: If the amine has other reactive functional groups, they may be reacting.1. Monitor the reaction closely by TLC and stop it once the starting amine is consumed. 2. Ensure other reactive groups on your amine are appropriately protected before the sulfonylation reaction.
Difficulty in purifying the this compound product. 1. Excess base: Pyridine or triethylamine can be difficult to remove. 2. Product is an oil: The sulfonamide may not crystallize easily.1. During workup, wash the organic layer with an acidic solution (e.g., 1M HCl) to remove the basic amine.[1] 2. Purify the product using column chromatography on silica gel.[1]

Sulfonamide Deprotection Reactions

Question/Issue Possible Cause(s) Troubleshooting Suggestion(s)
Incomplete or no deprotection of the this compound. 1. Ineffective thiol reagent: The thiol may have oxidized to a disulfide. 2. Insufficient base: A strong enough base is required to generate the thiolate nucleophile. 3. Steric hindrance around the sulfonamide: A bulky substrate may hinder the nucleophilic attack.1. Use fresh thiol. Some protocols suggest pre-treating solid-supported thiols to reduce disulfides.[2] 2. Use a strong base like potassium carbonate or cesium carbonate.[1][2] Ensure the base is finely powdered for better reactivity.[3] 3. Increase the reaction temperature (e.g., to 50°C) and/or reaction time.[4][5] Microwave irradiation can also accelerate the reaction.[2]
The reaction has stalled and starting material remains. Depletion of the active thiolate: The nucleophile may have been consumed or degraded over time.Add a fresh portion of both the thiol and the base to the reaction mixture and continue monitoring.[2]
Difficulty in removing the thiol byproduct (e.g., thiophenol) after deprotection. Thiol reagents are often non-polar and have a strong odor, making them difficult to separate from the desired amine product. 1. Wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to extract the acidic thiol.[1] 2. Use a solid-supported thiol reagent, which can be removed by simple filtration.[2] 3. For basic amine products, an acidic wash can be used to extract the amine into the aqueous layer, leaving the thiol byproduct in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure amine.
The desired amine product is lost during workup. The amine product may be water-soluble, especially if it is a low molecular weight primary or secondary amine. Before discarding the aqueous layers from your extractions, basify them and re-extract with an organic solvent to recover any dissolved amine product.
Reduction of the nitro group instead of sulfonamide cleavage. This can occur if a reducing agent is present or if certain catalytic hydrogenation conditions are used for other functional groups in the molecule. The typical deprotection with a thiol and a base is specific for the sulfonamide cleavage and should not affect the nitro group. If you suspect reduction has occurred, you will have an amino-benzenesulfonamide, which is very difficult to deprotect under standard conditions.[6] It is best to perform the nosyl deprotection before any reduction steps.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the deprotection of 3-nitrobenzenesulfonamides with various substrates.

Substrate TypeThiol Reagent (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
N-Aryl-N-alkyl-sulfonamideThiophenol (2.5)KOH (2.5)Acetonitrile500.6789-91[5]
N-Alkyl-sulfonamidePS-thiophenolCs₂CO₃ (3.25)THFRoom Temp24~96[2]
N-Alkyl-sulfonamidePS-thiophenolCs₂CO₃ (3.25)DMF120 (Microwave)0.1High[2]
N-Monosubstituted sulfonamideThiophenol (1.5)K₂CO₃ (2.0)DMFRoom Temp198

Experimental Protocols

1. Protection of a Primary Amine with 3-Nitrobenzenesulfonyl Chloride

This protocol describes a general procedure for the protection of a primary amine.

  • Materials:

    • Primary amine (1.0 eq)

    • 3-Nitrobenzenesulfonyl chloride (1.1 eq)

    • Pyridine (2.0 eq)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • 1M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Dissolve the primary amine in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine to the stirred solution.

    • Add 3-nitrobenzenesulfonyl chloride portion-wise over several minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with CH₂Cl₂.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

2. Deprotection of a this compound

This protocol is a general method for the cleavage of a this compound to yield the free amine.

  • Materials:

    • N-protected this compound (1.0 eq)

    • Thiophenol (2.5 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq) or Potassium hydroxide (KOH) (2.5 eq)

    • Acetonitrile or DMF

    • Water

    • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

    • 1M NaOH solution

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • In a round-bottom flask, dissolve the this compound in acetonitrile or DMF.

    • Add thiophenol to the solution.

    • Add powdered potassium carbonate or a solution of potassium hydroxide.

    • Heat the mixture to 50°C and stir for 40 minutes to several hours, monitoring by TLC.[4][5]

    • After the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous mixture with CH₂Cl₂ or EtOAc (3x).

    • Combine the organic extracts and wash with 1M NaOH solution (2x) to remove excess thiophenol, followed by a brine wash (1x).[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

    • Further purification can be achieved by distillation, recrystallization, or column chromatography.

Visualizations

Experimental Workflow: Amine Protection and Deprotection

G General Workflow for Amine Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection start Primary/Secondary Amine step1 Dissolve in Anhydrous Solvent start->step1 step2 Add Base (e.g., Pyridine) step1->step2 step3 Add 3-Nitrobenzenesulfonyl Chloride at 0°C step2->step3 step4 Warm to RT and Stir step3->step4 workup1 Aqueous Workup (Acid/Base Washes) step4->workup1 product1 Protected this compound workup1->product1 product1_deprotect Protected this compound step5 Dissolve in Solvent (e.g., Acetonitrile) product1_deprotect->step5 step6 Add Thiol Reagent (e.g., Thiophenol) step5->step6 step7 Add Base (e.g., K₂CO₃) step6->step7 step8 Heat and Stir step7->step8 workup2 Aqueous Workup (Base/Brine Washes) step8->workup2 final_product Free Amine workup2->final_product

Caption: A flowchart illustrating the key steps in the protection of an amine with 3-nitrobenzenesulfonyl chloride and its subsequent deprotection.

Deprotection Reaction Mechanism

G Simplified Deprotection Mechanism sulfonamide This compound (R₂N-Ns) meisenheimer Meisenheimer Complex (Intermediate) sulfonamide->meisenheimer + Thiolate thiolate Thiolate (PhS⁻) thiolate->meisenheimer amine Free Amine (R₂NH) meisenheimer->amine Elimination byproduct Byproducts meisenheimer->byproduct Elimination

Caption: A simplified diagram showing the key intermediate in the thiol-mediated deprotection of a this compound.[4][5]

References

Technical Support Center: Optimizing Reaction Conditions for 3-Nitrobenzenesulfonamide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 3-Nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing this compound?

A1: Derivatization is a chemical process that transforms an analyte into a derivative with properties more suitable for a specific analytical method. For this compound, derivatization is often employed to enhance its detectability in techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or to improve its volatility for Gas Chromatography (GC) analysis.

Q2: Which functional group of this compound is typically targeted for derivatization?

A2: The most common target for derivatization on this compound is the sulfonamide (-SO₂NH₂) group. The acidic proton on the nitrogen atom can be replaced, or the entire -NH₂ group can be modified.

Q3: What are some common derivatizing agents for sulfonamides?

A3: A variety of reagents can be used, depending on the analytical technique. For HPLC, reagents that introduce a chromophore or fluorophore are common. For GC, silylating agents that increase volatility are often used. The choice of reagent is critical and depends on the specific requirements of the analysis.

Q4: Can the nitro group (-NO₂) on the benzene ring interfere with the derivatization reaction?

A4: The electron-withdrawing nature of the nitro group can affect the reactivity of the sulfonamide group. It's important to select a derivatization method that is compatible with the presence of the nitro group to avoid unwanted side reactions or incomplete derivatization.

Troubleshooting Guide

Issue 1: Incomplete or No Derivatization

Symptoms:

  • Low or no product peak in the chromatogram.

  • Presence of a large, unreacted this compound peak.

Potential Causes and Solutions:

CauseSolution
Insufficient Reagent Increase the molar excess of the derivatizing agent. A 4-6x molar excess is often recommended to ensure the reaction goes to completion.
Presence of Moisture Ensure all solvents and reagents are anhydrous, as water can react with and consume many derivatizing agents, particularly silylating agents.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to increase the reaction rate.[2] However, excessive heat can lead to degradation.[2]
Incorrect Reaction Time Analyze the reaction mixture at different time points (e.g., 30, 60, 120 minutes) to determine the optimal time for maximum product formation.
Incorrect pH The pH of the reaction medium can be critical. For reactions involving the sulfonamide group, a basic pH is often required to deprotonate the nitrogen, making it more nucleophilic. Ensure the pH is within the optimal range for the specific derivatizing agent used.
Interfering Substances in Sample Matrix Components in the sample matrix can compete for the derivatizing agent.[2] Perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization.
Issue 2: Poor Peak Shape (Tailing or Fronting) in Chromatography

Symptoms:

  • Asymmetrical peaks in the chromatogram, leading to inaccurate integration and quantification.

Potential Causes and Solutions:

CauseSolution
Excess Derivatizing Reagent An excess of unreacted derivatizing agent or its byproducts can interfere with the chromatography.[2] Quench the reaction effectively or perform a cleanup step after derivatization to remove the excess reagent.[2]
Secondary Interactions with Stationary Phase Residual silanol groups on the HPLC column can interact with the derivatized analyte. Use an end-capped column or adjust the mobile phase pH to suppress these interactions.[2]
Analyte Overload The concentration of the injected sample may be too high. Dilute the sample and re-inject.
Issue 3: Presence of Multiple or Unexpected Peaks

Symptoms:

  • Multiple peaks in the chromatogram in addition to the expected derivative peak.

Potential Causes and Solutions:

CauseSolution
Side Reactions The derivatizing agent may react with other functional groups or impurities in the sample. Review the specificity of the reagent and consider a more selective one.
Degradation of Analyte or Derivative The reaction conditions (e.g., high temperature, extreme pH) may be causing the this compound or its derivative to degrade.[2] Use milder reaction conditions.
Isomerization The derivatization process itself might lead to the formation of isomers, which can appear as separate peaks.[1]

Experimental Protocols

General Protocol for Derivatization of this compound for HPLC Analysis

This protocol is a general guideline and may require optimization for specific applications.

Reagents and Materials:

  • This compound standard or sample

  • Derivatizing agent solution (e.g., dansyl chloride in acetone)

  • Buffer solution (e.g., sodium bicarbonate buffer, pH 9.5)

  • Quenching solution (e.g., a solution of a primary amine like proline)

  • HPLC-grade solvents (e.g., acetonitrile, water)

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent.

  • Reaction Setup: In a reaction vial, combine the this compound solution with the buffer.

  • Derivatization: Add the derivatizing agent solution to the reaction vial. The molar ratio of the derivatizing agent to the analyte should be optimized, but a 5-fold excess is a good starting point.

  • Incubation: Vortex the mixture and incubate at the optimized temperature (e.g., 60°C) for the determined reaction time (e.g., 45 minutes). Protect the reaction from light if a light-sensitive reagent is used.

  • Quenching: Add the quenching solution to react with the excess derivatizing agent.

  • Analysis: Dilute the final reaction mixture with the mobile phase and inject it into the HPLC system.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions
ParameterCondition 1Condition 2Condition 3Condition 4
Temperature (°C) 40606080
Time (min) 30306060
Molar Excess of Reagent 2x2x5x5x
Relative Peak Area 65%85%100%92% (degradation observed)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis prep_sample Prepare Sample and Standards mix Mix Sample, Buffer, and Reagent prep_sample->mix prep_reagents Prepare Derivatizing Agent and Buffer prep_reagents->mix incubate Incubate (Optimized Time & Temp) mix->incubate quench Quench Reaction incubate->quench dilute Dilute for Injection quench->dilute inject Inject into HPLC dilute->inject acquire Acquire Data inject->acquire

Caption: A typical experimental workflow for the derivatization of this compound.

troubleshooting_workflow start Problem Encountered incomplete Incomplete Derivatization? start->incomplete peak_shape Poor Peak Shape? incomplete->peak_shape No check_reagent Check Reagent Excess & Purity incomplete->check_reagent Yes extra_peaks Extra Peaks? peak_shape->extra_peaks No check_excess_reagent Quench/Remove Excess Reagent peak_shape->check_excess_reagent Yes check_side_reactions Investigate Side Reactions/Degradation extra_peaks->check_side_reactions Yes solution Problem Resolved extra_peaks->solution No optimize_conditions Optimize Temp, Time, & pH check_reagent->optimize_conditions sample_cleanup Perform Sample Cleanup optimize_conditions->sample_cleanup sample_cleanup->solution check_column Check Column & Mobile Phase check_excess_reagent->check_column check_column->solution check_side_reactions->solution

Caption: A logical troubleshooting workflow for derivatization issues.

References

purification challenges of 3-Nitrobenzenesulfonamide and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Nitrobenzenesulfonamide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound typically arise from the synthesis process. These include:

  • Isomeric Byproducts: The nitration of benzenesulfonamide can lead to the formation of positional isomers, primarily 2-Nitrobenzenesulfonamide and 4-Nitrobenzenesulfonamide. The separation of these isomers is often the main purification challenge.

  • Unreacted Starting Materials: Residual benzenesulfonamide may be present if the reaction has not gone to completion.

  • Side Products: Other byproducts from side reactions may also be present, depending on the specific synthetic route employed.

Q2: What are the recommended primary purification methods for this compound?

A2: The most effective and commonly used methods for the purification of this compound are:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: For separating compounds with different polarities, such as isomers, column chromatography using silica gel is a versatile and effective method.[1]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound and quantifying isomeric impurities. A reversed-phase HPLC method can be developed for this purpose. Other analytical techniques such as Gas Chromatography (GC) with an appropriate detector can also be employed for purity analysis of related nitroaromatic compounds.[2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out," where the solute separates as a liquid instead of a solid, can occur for several reasons. Here are some troubleshooting steps:

  • Increase the amount of solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil.

  • Lower the crystallization temperature: Cool the solution more slowly to allow for proper crystal lattice formation.

  • Change the solvent system: The chosen solvent may not be ideal. A solvent in which the compound is less soluble at higher temperatures might prevent oiling out. Consider using a mixed solvent system.

Q: I have low recovery of my purified product after recrystallization. How can I improve the yield?

A: Low recovery can be due to several factors. Consider the following:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Ensure complete crystallization: After cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product.

  • Wash crystals with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[3]

Chromatography Issues

Q: I am not getting good separation of the 2-, 3-, and 4-Nitrobenzenesulfonamide isomers by column chromatography. What can I do?

A: Separating positional isomers can be challenging due to their similar polarities. Here are some tips to improve separation:

  • Optimize the solvent system: The polarity of the eluent is crucial. A common approach is to start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A shallow gradient or isocratic elution with an optimized solvent mixture may be necessary. Normal phase chromatography on silica gel is often effective for separating such isomers.[4]

  • Use a different stationary phase: If silica gel does not provide adequate separation, consider using other stationary phases, such as alumina or a bonded-phase column with different selectivity.

  • Consider preparative HPLC: For difficult separations, preparative HPLC can offer higher resolution and better separation of isomers.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Mixed Solvent System)

This protocol describes a general procedure for recrystallization using a polar solvent in which the compound is soluble and a non-polar solvent as an anti-solvent. A common system for nitrobenzenesulfonamide derivatives is a polar solvent like ethanol, methanol, or 2-propanol, with water as the anti-solvent.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot polar solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot, clear solution, add a non-polar solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of the hot polar solvent back into the solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general starting point for developing an HPLC method for the purity analysis of this compound.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6]

  • Elution: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is often effective for separating impurities with a range of polarities.

  • Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm or 275 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

Quantitative Data

The following table summarizes some key physical properties of this compound.

PropertyValueReference
Molecular FormulaC₆H₆N₂O₄S[7]
Molecular Weight202.19 g/mol [7]
Melting Point166-168 °C

The table below provides a list of common solvents used for recrystallization, which can be used as a guide for solvent selection.

SolventBoiling Point (°C)Polarity
Water100High
Ethanol78High
Methanol65High
2-Propanol82Medium
Acetone56Medium
Ethyl Acetate77Medium
Hexane69Low
Heptane98Low

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common purification challenges and a general experimental workflow for the purification and analysis of this compound.

Troubleshooting_Workflow start Start Purification issue Issue Encountered? start->issue recrystallization_issue Recrystallization Problem? issue->recrystallization_issue Yes chromatography_issue Chromatography Problem? issue->chromatography_issue No oiling_out Compound Oils Out recrystallization_issue->oiling_out Yes low_recovery_recrystallization Low Recovery recrystallization_issue->low_recovery_recrystallization No poor_separation Poor Isomer Separation chromatography_issue->poor_separation Yes low_recovery_chromatography Low Recovery chromatography_issue->low_recovery_chromatography No solution1 Increase Solvent Volume Lower Crystallization Temp Change Solvent System oiling_out->solution1 solution2 Minimize Hot Solvent Ensure Complete Cooling Wash with Cold Solvent low_recovery_recrystallization->solution2 solution3 Optimize Solvent System Change Stationary Phase Consider Preparative HPLC poor_separation->solution3 solution4 Check for Irreversible Adsorption Optimize Elution Conditions low_recovery_chromatography->solution4 end Purified Product solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for purification challenges.

Experimental_Workflow start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Recrystallization column_chromatography Column Chromatography purification_choice->column_chromatography Chromatography isolation Isolate Crystals/Fractions recrystallization->isolation column_chromatography->isolation purity_analysis Purity Analysis (HPLC) isolation->purity_analysis further_purification Further Purification Needed? purity_analysis->further_purification pure_product Pure Product further_purification->purification_choice Yes further_purification->pure_product No

Caption: General experimental workflow for purification and analysis.

References

stability issues of 3-Nitrobenzenesulfonamide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 3-Nitrobenzenesulfonamide under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like many sulfonamides, it is relatively stable in acidic conditions but may be susceptible to degradation under basic, thermal, and photolytic stress.

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous sulfonamides and nitroaromatic compounds suggest potential degradation routes. These include hydrolysis of the sulfonamide bond, particularly under basic conditions, and reduction of the nitro group. Photodegradation may also lead to complex rearrangements and cleavage of the molecule.

Q3: How can I monitor the stability of my this compound sample during an experiment?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be capable of separating the intact drug from its potential degradation products. Key parameters to monitor include the appearance of new peaks, a decrease in the peak area of the parent compound, and any changes in peak shape.

Q4: Are there any known incompatibilities of this compound with common excipients or solvents?

A4: this compound is incompatible with strong oxidizing agents and strong bases. Care should be taken when selecting excipients and solvents for formulation development to avoid those that could promote degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected Peaks Observed in HPLC Analysis
  • Potential Cause: Degradation of this compound due to harsh experimental conditions.

  • Troubleshooting Steps:

    • Review Experimental Conditions: Check the pH, temperature, and light exposure of your sample preparation and storage.

    • Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to forced degradation conditions (see Experimental Protocols section). This will help in confirming if the unexpected peaks correspond to degradation products.

    • Optimize HPLC Method: Ensure your HPLC method has adequate resolution to separate the main peak from any impurities or degradants.

Issue 2: Loss of Potency or Reduced Activity in Biological Assays
  • Potential Cause: Degradation of the active this compound molecule.

  • Troubleshooting Steps:

    • Verify Sample Integrity: Use a validated stability-indicating HPLC method to determine the purity of the this compound sample used in the assay.

    • Assess Storage Conditions: Ensure that stock solutions and experimental samples are stored under appropriate conditions (e.g., protected from light, at a suitable temperature, and in a compatible buffer).

    • Evaluate Assay Conditions: Consider if any components of the assay buffer or incubation conditions (e.g., high pH, prolonged exposure to light) could be causing degradation.

Summary of Stability Data

While specific quantitative stability data for this compound is limited in published literature, the following table provides a general overview based on the behavior of similar sulfonamide compounds. This information should be used as a guideline, and it is recommended to perform specific stability studies for your intended application.

ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis Generally StableMinimal degradation expected.
(e.g., 0.1 M HCl)
Basic Hydrolysis Susceptible to DegradationHydrolysis of the sulfonamide linkage.
(e.g., 0.1 M NaOH)
Oxidative Stress May be SusceptibleOxidation of the sulfonamide or aromatic ring.
(e.g., 3% H₂O₂)
Thermal Stress Degradation at Elevated TemperaturesComplex degradation pathways.
(e.g., > 60°C)
Photolytic Stress Susceptible to DegradationPhotodegradation products (e.g., rearrangement, cleavage).
(UV or visible light)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours. Dissolve a portion of the stressed powder in the initial solvent.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are crucial.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for sulfonamides.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (determine the λmax).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (1 M NaOH, RT) stock->base Expose to Stress Conditions oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal (105°C, solid) stock->thermal Expose to Stress Conditions photo Photolytic (UV/Vis Light) stock->photo Expose to Stress Conditions neutralize Neutralize/Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis (Base-catalyzed) cluster_reduction Reduction cluster_photolysis Photodegradation parent This compound hydrolysis_product 3-Nitrobenzenesulfonic Acid + Ammonia parent->hydrolysis_product S-N Bond Cleavage reduction_product 3-Aminobenzenesulfonamide parent->reduction_product Nitro Group Reduction photo_products Complex Mixture of Degradation Products parent->photo_products UV/Vis Light

how to avoid impurities in 3-Nitrobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Nitrobenzenesulfonamide. Our goal is to help you minimize impurities and optimize your synthetic protocols for a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be aware of during the synthesis of this compound?

A1: The main impurities in this compound synthesis can originate from both the initial sulfonation of nitrobenzene and the subsequent amidation step. Key impurities include:

  • 3,3'-Dinitrodiphenyl Sulfone: This is a major byproduct formed during the sulfonation of nitrobenzene, where two molecules of nitrobenzene react with the sulfonating agent.

  • Isomeric Nitrobenzenesulfonamides: If the starting nitrobenzene is not purely meta-substituted, ortho- and para-isomers can be carried through the synthesis.

  • 3-Nitrobenzenesulfonic Acid: This impurity arises from the hydrolysis of the intermediate, 3-nitrobenzenesulfonyl chloride, if moisture is present during the reaction or workup.

  • Unreacted 3-Nitrobenzenesulfonyl Chloride: Incomplete amidation will leave the starting sulfonyl chloride in your crude product.

  • Di-substituted Amine (Secondary Sulfonamide): The newly formed this compound can potentially react with another molecule of 3-nitrobenzenesulfonyl chloride to form a secondary sulfonamide.

Q2: How can I minimize the formation of 3,3'-Dinitrodiphenyl Sulfone during the sulfonation step?

A2: The formation of the sulfone byproduct is a known issue in sulfonation reactions. To minimize its formation, consider the following strategies:

  • Control of Reaction Temperature: Maintaining a controlled and lower reaction temperature during the addition of the sulfonating agent can suppress the side reaction leading to the sulfone.

  • Use of a Catalyst: Certain catalysts can improve the selectivity of the sulfonation reaction, favoring the formation of the desired sulfonic acid.

  • Stoichiometry of Reagents: Careful control over the molar ratio of nitrobenzene to the sulfonating agent is crucial. An excess of the sulfonating agent can sometimes lead to more byproduct formation.

Q3: What are the best practices for handling 3-nitrobenzenesulfonyl chloride to prevent hydrolysis?

A3: 3-Nitrobenzenesulfonyl chloride is highly sensitive to moisture. To prevent its hydrolysis to 3-nitrobenzenesulfonic acid, you should:

  • Work in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents and reagents for the amidation step.

  • Avoid prolonged exposure of the sulfonyl chloride to air.

Q4: What is a recommended method for purifying crude this compound?

A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. A common solvent system for recrystallization is an ethanol/water mixture.

Q5: How can I analyze the purity of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for assessing the purity of your final product and identifying any impurities. A typical reverse-phase HPLC method can be employed.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete sulfonation of nitrobenzene.Ensure the reaction goes to completion by monitoring with a suitable technique (e.g., TLC or HPLC). Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Loss of product during workup and extraction.Optimize the extraction procedure. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase. Use an adequate volume of extraction solvent.
Inefficient amidation reaction.Check the quality and stoichiometry of the ammonia source. Ensure the reaction conditions (temperature, time) are optimal for the amidation.
Product loss during recrystallization.Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated at the boiling point and allowed to cool slowly to maximize crystal formation. Wash the collected crystals with a minimal amount of cold solvent.
Problem 2: Presence of Significant Impurities in the Final Product
Identified Impurity Possible Cause Suggested Solution
3,3'-Dinitrodiphenyl Sulfone High reaction temperature during sulfonation.Carefully control the temperature during the addition of the sulfonating agent. Consider performing the reaction at a lower temperature for a longer duration.
3-Nitrobenzenesulfonic Acid Hydrolysis of 3-nitrobenzenesulfonyl chloride due to moisture.Use anhydrous conditions for the amidation step. Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle the sulfonyl chloride under an inert atmosphere.
Unreacted 3-Nitrobenzenesulfonyl Chloride Incomplete amidation reaction.Increase the reaction time or use a slight excess of the ammonia source. Ensure proper mixing to facilitate the reaction.

Data Presentation

Table 1: Hypothetical Comparison of Sulfonation Conditions

Parameter Condition A Condition B Condition C
Reaction Temperature 120°C100°C100°C
Catalyst NoneCatalyst XNone
Yield of 3-Nitrobenzenesulfonic acid 85%92%88%
% of 3,3'-Dinitrodiphenyl Sulfone 12%5%9%

Experimental Protocols

Key Experiment: Synthesis of this compound

Step 1: Sulfonation of Nitrobenzene to 3-Nitrobenzenesulfonic Acid

  • To a stirred solution of fuming sulfuric acid (oleum), slowly add nitrobenzene at a controlled temperature (e.g., below 40°C).

  • After the addition is complete, slowly heat the reaction mixture to a higher temperature (e.g., 100-110°C) and maintain for a specified period (e.g., 2-3 hours).

  • Monitor the reaction progress by a suitable analytical method.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated 3-nitrobenzenesulfonic acid can be isolated by filtration.

Step 2: Conversion to 3-Nitrobenzenesulfonyl Chloride

  • Treat the 3-nitrobenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl).

  • The reaction is typically performed at an elevated temperature with stirring.

  • After the reaction is complete, the excess chlorinating agent is removed, often by distillation under reduced pressure.

  • The crude 3-nitrobenzenesulfonyl chloride is then used in the next step.

Step 3: Amidation to this compound

  • Dissolve the crude 3-nitrobenzenesulfonyl chloride in a suitable anhydrous solvent (e.g., acetone or THF).

  • Cool the solution in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia or bubble ammonia gas through the solution with vigorous stirring.

  • Maintain the reaction at a low temperature for a set period.

  • After the reaction is complete, the product is typically precipitated by adding the reaction mixture to water.

  • The crude this compound is collected by filtration, washed with cold water, and dried.

Step 4: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is filtered hot.

  • Slowly add hot water to the ethanol solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Visualizations

Synthesis_Workflow Nitrobenzene Nitrobenzene Sulfonation Sulfonation (e.g., fuming H₂SO₄) Nitrobenzene->Sulfonation NBSA 3-Nitrobenzenesulfonic Acid Sulfonation->NBSA Chlorination Chlorination (e.g., SOCl₂) NBSA->Chlorination NBSC 3-Nitrobenzenesulfonyl Chloride Chlorination->NBSC Amidation Amidation (e.g., NH₃) NBSC->Amidation Crude_NBSA Crude This compound Amidation->Crude_NBSA Purification Purification (Recrystallization) Crude_NBSA->Purification Pure_NBSA Pure This compound Purification->Pure_NBSA

Caption: Overall workflow for the synthesis of this compound.

Impurity_Formation cluster_sulfonation Sulfonation Step cluster_amidation Amidation & Workup Nitrobenzene Nitrobenzene 3,3'-Dinitrodiphenyl Sulfone 3,3'-Dinitrodiphenyl Sulfone Nitrobenzene->3,3'-Dinitrodiphenyl Sulfone Side Reaction Sulfonating Agent Sulfonating Agent Sulfonating Agent->3,3'-Dinitrodiphenyl Sulfone 3-Nitrobenzenesulfonyl Chloride 3-Nitrobenzenesulfonyl Chloride 3-Nitrobenzenesulfonic Acid 3-Nitrobenzenesulfonic Acid 3-Nitrobenzenesulfonyl Chloride->3-Nitrobenzenesulfonic Acid Hydrolysis H2O (moisture) H2O (moisture) H2O (moisture)->3-Nitrobenzenesulfonic Acid

Caption: Key side reactions leading to common impurities.

Troubleshooting_Logic Start Impure Product Check_TLC_HPLC Analyze by TLC/HPLC Start->Check_TLC_HPLC Multiple_Spots Multiple Spots/ Peaks Observed Check_TLC_HPLC->Multiple_Spots Yes Single_Spot Single Major Spot/ Peak Check_TLC_HPLC->Single_Spot No Identify_Impurity Identify Impurity (e.g., by comparison with standards) Multiple_Spots->Identify_Impurity Sulfone Sulfone Impurity Identify_Impurity->Sulfone Matches Sulfone Std. Sulfonic_Acid Sulfonic Acid Impurity Identify_Impurity->Sulfonic_Acid Matches Acid Std. Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Matches SM Std. Optimize_Sulfonation Optimize Sulfonation (Temp, Catalyst) Sulfone->Optimize_Sulfonation Anhydrous_Conditions Ensure Anhydrous Conditions Sulfonic_Acid->Anhydrous_Conditions Drive_Amidation Drive Amidation to Completion Starting_Material->Drive_Amidation

Caption: A logical approach to troubleshooting impurities.

dealing with poor solubility of 3-Nitrobenzenesulfonamide in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the poor solubility of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common solvents?

A1: The limited solubility of this compound is attributed to its molecular structure. The presence of a hydrophobic benzene ring tends to dominate its properties, leading to poor interactions with polar solvents like water.[1] While the sulfonamide and nitro groups add some polarity, the overall non-polar character of the benzene ring can make it challenging to dissolve in a single solvent system.

Q2: What are the initial steps to address the poor solubility of this compound in a reaction?

A2: The most direct approach is to optimize the solvent system. Given that this compound has both polar and non-polar characteristics, using a co-solvent system can be effective. This involves mixing a primary solvent with one or more miscible solvents to fine-tune the polarity of the reaction medium to better match the solute.[2]

Q3: How can I select an appropriate solvent or co-solvent system?

A3: A good starting point is to consider the principle of "like dissolves like." Since this compound has both aromatic and polar functional groups, a mixture of a polar and a less polar solvent can create a suitable microenvironment for dissolution.[2] For instance, alcohols like ethanol and methanol are often effective for aromatic compounds. Experimenting with different solvent ratios is recommended to find the optimal mixture.

Q4: Besides changing the solvent, what other methods can improve the solubility of this compound?

A4: Several techniques can be employed:

  • Temperature Adjustment: Increasing the reaction temperature often enhances the solubility of solid solutes.[2]

  • pH Modification: The sulfonamide group is weakly acidic. Adjusting the pH of the medium with a suitable base can lead to the formation of a more soluble salt.[1]

  • Particle Size Reduction: Decreasing the particle size through methods like micronization increases the surface area-to-volume ratio, which can improve the dissolution rate.[2]

Q5: I'm observing "oiling out" during the crystallization of my product from a reaction involving this compound. What should I do?

A5: "Oiling out," where the compound separates as a liquid instead of a solid, can happen if the solution is supersaturated or cooled too quickly. To resolve this, reheat the solution to redissolve the oil. Then, add a small amount of additional solvent to reduce the saturation and allow the solution to cool more slowly. Seeding the solution with a pure crystal of the product can also help initiate proper crystallization.[1]

Q6: My reaction yield is low, and I suspect it's due to the incomplete dissolution of this compound. How can I confirm this?

A6: Visually inspect the reaction mixture for any undissolved solid particles. If the solution appears cloudy or has suspended solids, poor solubility is a likely cause.[2] You can also take a small, filtered sample of the reaction mixture at the reaction temperature and analyze it (e.g., by TLC or LC-MS) to determine the concentration of the dissolved starting material.

Data Presentation: Qualitative Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolGood to ModerateThe hydroxyl group of the solvent can form hydrogen bonds with the nitro and sulfonamide groups.[3]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF)GoodDipole-dipole interactions between the solvent and the polar functional groups of this compound facilitate dissolution.[3]
Nonpolar Aromatic Toluene, XyleneModerate to LowThe aromatic ring of the solvent can interact with the benzene ring of the solute via π-π stacking.[3]
Chlorinated Chloroform, DichloromethaneModerateThese solvents can act as hydrogen bond acceptors and possess some polar character.[3]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to LowEthers are weakly polar and can have some interaction with the solute.[3]
Alkanes Hexane, CyclohexaneLowThe nonpolar nature of alkanes makes them poor solvents for the relatively polar this compound.[3]

Experimental Protocols

Protocol 1: Screening for an Optimal Recrystallization Solvent

This protocol outlines a systematic approach to identify a suitable solvent for the purification of a product from a reaction involving this compound.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude product into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent from the table above (e.g., ethanol, acetone, toluene, hexane) dropwise, vortexing after each addition. Observe the solubility at room temperature. An ideal recrystallization solvent will not dissolve the compound at room temperature.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Evaluation: The best single solvent is one that dissolves the compound when hot but not when cold, and forms well-defined crystals upon cooling. For mixed solvent systems, choose a pair of miscible solvents where the compound is soluble in one and insoluble in the other.

Protocol 2: Improving Reaction Yield by Enhancing Solubility

This protocol provides a general method for running a reaction where the solubility of this compound is a limiting factor.

Methodology:

  • Solvent Selection: Based on solubility screening or the qualitative table, select a primary solvent or a co-solvent system that shows good solubility for this compound at the desired reaction temperature.

  • Initial Setup: To a reaction flask, add the this compound and other solid reagents.

  • Solvent Addition: Add the chosen solvent or co-solvent mixture to the flask.

  • Heating and Stirring: Begin stirring and gently heat the mixture to the desired reaction temperature. Visually confirm that the this compound has completely dissolved before adding any other liquid reagents.

  • Reaction Monitoring: Proceed with the reaction as planned, monitoring its progress by an appropriate analytical method (e.g., TLC, LC-MS).

  • Troubleshooting: If the starting material precipitates out during the reaction, consider increasing the proportion of the co-solvent in which it is more soluble or slightly increasing the reaction temperature, if the reaction conditions permit.

Mandatory Visualizations

TroubleshootingWorkflow start Poor Solubility of This compound Observed check_dissolution Visually inspect for undissolved solids start->check_dissolution optimize_solvent Optimize Solvent System check_dissolution->optimize_solvent Solids Present increase_temp Increase Reaction Temperature check_dissolution->increase_temp Solids Present ph_adjustment pH Adjustment check_dissolution->ph_adjustment Solids Present particle_size Reduce Particle Size check_dissolution->particle_size Solids Present co_solvent Use a Co-solvent System optimize_solvent->co_solvent change_solvent Select a Different Primary Solvent optimize_solvent->change_solvent heat_reflux Heat to Reflux (if reaction permits) increase_temp->heat_reflux add_base Add a Non-nucleophilic Base ph_adjustment->add_base micronize Micronize or Grind the Solid particle_size->micronize success Reaction Proceeds Successfully co_solvent->success change_solvent->success heat_reflux->success add_base->success micronize->success fail Issue Persists: Re-evaluate Approach

Caption: Troubleshooting workflow for poor solubility.

References

Technical Support Center: Efficient Synthesis of 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Nitrobenzenesulfonamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the reaction of 3-nitrobenzenesulfonyl chloride with an amine source, typically ammonia or an ammonium salt, in the presence of a base.[1][2] This reaction, known as sulfonylation, is a well-established method for forming the sulfonamide bond.

Q2: How critical are anhydrous conditions for this reaction?

Maintaining anhydrous (dry) conditions is highly critical for the successful synthesis of this compound. 3-Nitrobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis. The presence of water will lead to the formation of the corresponding 3-nitrobenzenesulfonic acid, which will reduce the yield of the desired sulfonamide product. It is essential to use dry solvents and glassware and to protect the reaction from atmospheric moisture.

Q3: What are the common side reactions to be aware of?

The primary side reaction is the hydrolysis of the 3-nitrobenzenesulfonyl chloride starting material to 3-nitrobenzenesulfonic acid. Another potential, though less common, side reaction is the formation of bis-(3-nitrophenyl)sulfone, especially if the reaction temperature is too high or if certain impurities are present in the starting material.

Q4: My final product is discolored. What is the likely cause and how can I fix it?

Discoloration (often a yellow or brownish tint) in the final product can be due to the presence of residual starting material, byproducts, or impurities formed during the reaction. Purification by recrystallization is the most effective method to remove these colored impurities. The choice of recrystallization solvent is crucial for obtaining a pure, colorless product.

Q5: Can I use a catalyst to improve the reaction efficiency?

While traditional sulfonamide synthesis from sulfonyl chlorides doesn't typically employ a "catalyst" in the conventional sense, the choice of base and solvent can significantly influence the reaction rate and yield. The base acts as a promoter and is consumed stoichiometrically. For related transformations, various catalytic systems are being explored, but for this specific reaction, optimizing the base and reaction conditions is the primary approach to enhance efficiency.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound
Potential Cause Suggested Solution
Hydrolysis of 3-nitrobenzenesulfonyl chloride Ensure all glassware is oven-dried before use. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Poor quality of starting material Use freshly prepared or purified 3-nitrobenzenesulfonyl chloride. The purity of the starting material can be checked by melting point or spectroscopic methods.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature.
Inefficient base The choice of base is critical. Ensure an adequate amount of a suitable base (e.g., pyridine, triethylamine, or an excess of ammonia) is used to neutralize the HCl generated during the reaction.
Suboptimal reaction temperature The reaction is typically performed at a low temperature (e.g., 0-5 °C) to control its exothermic nature and minimize side reactions. However, if the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary.
Problem 2: Product Contamination and Purification Issues
Potential Cause Suggested Solution
Presence of 3-nitrobenzenesulfonic acid (from hydrolysis) During the workup, wash the organic layer containing the product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic byproduct.
Unreacted 3-nitrobenzenesulfonyl chloride Unreacted starting material can often be removed by recrystallization. A thorough washing of the crude product may also help.
Discolored product Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol/water) to obtain a pure, crystalline solid.[3]
Difficulty in isolating the product If the product is not precipitating, try cooling the solution for an extended period, scratching the inside of the flask with a glass rod to induce crystallization, or adding a seed crystal.

Catalyst and Reaction Condition Selection

While no single "best" catalyst is universally cited, the efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes various conditions used for the synthesis of sulfonamides from sulfonyl chlorides, which can be adapted for this compound synthesis.

Base Solvent Temperature Key Considerations
Aqueous AmmoniaWater/Dioxane or THF0 °C to Room TempAmmonia acts as both the nucleophile and the base. A sufficient excess is required.[4]
PyridineDichloromethane (DCM) or Chloroform0 °C to Room TempPyridine serves as both a base and a nucleophilic catalyst. It is effective but can be difficult to remove completely.
Triethylamine (TEA)Dichloromethane (DCM), THF, or Acetonitrile0 °C to Room TempA non-nucleophilic base that is a good scavenger for HCl. It is generally easier to remove than pyridine.[1]
Sodium HydroxideBiphasic (e.g., Water/DCM) with a phase-transfer catalystRoom TempCan be effective, but the presence of water increases the risk of sulfonyl chloride hydrolysis.

Experimental Protocols

Synthesis of this compound from 3-Nitrobenzenesulfonyl Chloride and Aqueous Ammonia

This protocol is adapted from the synthesis of similar nitrobenzenesulfonamides.[4]

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, place 3-nitrobenzenesulfonyl chloride (1.0 eq).

  • Cool the flask in an ice bath (0-5 °C).

  • Slowly add an excess of cold, concentrated aqueous ammonia (e.g., 10-15 eq) to the flask with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature.

  • Stir the reaction at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture in an ice bath and acidify it to a pH of ~2 by the slow addition of 1 M HCl. This will precipitate the crude this compound.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold deionized water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

  • Dry the purified product under vacuum to obtain this compound as a white to off-white crystalline solid.

Visualizing the Workflow and Troubleshooting

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents 3-Nitrobenzenesulfonyl Chloride Ammonia Source (e.g., aq. NH3) Base (if separate) Anhydrous Solvent Start->Reagents Glassware Dry Glassware Inert Atmosphere Setup Reagents->Glassware ReactionSetup Dissolve/suspend starting materials Cool to 0-5 °C Glassware->ReactionSetup Addition Slowly add ammonia/base ReactionSetup->Addition Stirring Stir at low temp, then warm to RT Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Acidify with HCl Monitoring->Quench Filter Filter crude product Quench->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from suitable solvent Wash->Recrystallize Dry Dry under vacuum Recrystallize->Dry End Pure Product Dry->End

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Problem Low Yield CheckTLC Analyze TLC of crude reaction mixture Problem->CheckTLC UnreactedSM Significant unreacted starting material? CheckTLC->UnreactedSM Yes PolarSpot Significant polar spot at baseline? CheckTLC->PolarSpot No Solution_Unreacted Potential Causes: - Insufficient reaction time/temp - Ineffective base - Poor quality amine source Solutions: - Increase reaction time/temp - Use stronger/more soluble base - Use fresh amine source UnreactedSM->Solution_Unreacted MultipleSpots Multiple unidentified spots? PolarSpot->MultipleSpots No Solution_Polar Potential Cause: - Hydrolysis of sulfonyl chloride Solutions: - Use anhydrous solvents/reagents - Run under inert atmosphere PolarSpot->Solution_Polar Yes Solution_Multiple Potential Causes: - Side reactions due to high temp - Impure starting materials Solutions: - Maintain low reaction temperature - Purify starting materials MultipleSpots->Solution_Multiple Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: 3-Nitrobenzenesulfonamide Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the workup and isolation of 3-Nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound?

A1: this compound is typically a pale yellow to light yellow crystalline solid or powder.[1]

Q2: What is the melting point of pure this compound?

A2: The literature melting point for this compound is in the range of 166-168 °C.[2] A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in polar organic solvents such as Chloroform, Dimethylformamide (DMF), DMSO, and Methanol.[1] Its precursor, 3-nitrobenzenesulfonic acid, is soluble in water.[3] The sodium salt of 3-nitrobenzenesulfonic acid is also soluble in water and ethanol.

Q4: What are the main safety precautions to consider when working with this compound?

A4: this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is important to wear appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent).[2] Work should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

Issue 1: Low or No Precipitation of Product During Workup

  • Question: I've completed the reaction and quenched it with water/acid, but my product is not precipitating out. What could be the issue?

  • Answer:

    • Incorrect pH: The solubility of sulfonamides can be pH-dependent. Ensure the pH of the aqueous solution is acidic enough to fully protonate the sulfonamide, reducing its solubility in water. You can test the pH with litmus paper or a pH meter and adjust with a dilute acid like HCl if necessary.

    • Insufficient Concentration: Your product might be too dilute to precipitate. If your product is stable, you can try to remove some of the organic solvent under reduced pressure to increase its concentration.

    • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, which can trap the product. Allow the mixture to stand, or add a small amount of brine to help break the emulsion. Gentle swirling is often preferred over vigorous shaking.[5]

Issue 2: The Isolated Product is an Oil or Gummy Solid

  • Question: After removing the solvent, my product is an oil instead of a crystalline solid. How can I solidify it?

  • Answer:

    • Residual Solvent: The most common cause is residual solvent. Ensure your product is dried thoroughly under high vacuum.

    • Impurities: The presence of impurities can lower the melting point of the product, causing it to be an oil or a low-melting solid. Recrystallization is the recommended next step for purification.

    • "Oiling Out" during Recrystallization: This can happen if the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly. If it oils out, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

Issue 3: Poor Yield After Recrystallization

  • Question: I seem to lose a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer:

    • Excessive Solvent: Using too much solvent to dissolve the crude product is a common reason for low recovery. Use the minimum amount of hot solvent necessary to fully dissolve the solid.[6]

    • Premature Crystallization: If the product crystallizes on the filter paper during hot filtration, you can minimize this by pre-heating the funnel and filter paper and adding a slight excess (3-5%) of the hot solvent before filtering.[7]

    • Incomplete Crystallization: Ensure the solution has cooled to room temperature slowly, and then cool it further in an ice bath to maximize crystal formation before filtration.[6]

    • Solubility in Cold Solvent: Your product may have some solubility even in the cold recrystallization solvent. When washing the collected crystals, use a minimal amount of ice-cold solvent to reduce losses.[6]

Issue 4: Product Purity is Still Low After a Single Recrystallization

  • Question: My product's melting point is still broad/low after one recrystallization. What should I do?

  • Answer:

    • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.

    • Choice of Solvent: The initial recrystallization solvent may not be optimal for rejecting the specific impurities present. Consider using a different solvent or a mixed-solvent system. Good solvent systems for recrystallization often include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[8]

    • Alternative Purification: If recrystallization is ineffective, consider other purification techniques such as column chromatography.

Quantitative Data

PropertyValueSource
Molecular Formula C₆H₆N₂O₄S[2][9]
Molecular Weight 202.19 g/mol [2][4][9]
Melting Point 166-168 °C[2]
Appearance Pale Yellow Solid[1]
Solubility Chloroform, DMSO, Methanol[1]

Experimental Protocols

Protocol 1: General Extractive Workup

This protocol assumes the reaction was carried out in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing water or a dilute acid (e.g., 1M HCl). This step serves to stop the reaction and dissolve inorganic salts.[5]

  • Extraction: If the product is in the organic layer, separate the layers. Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer)

    • Saturated aqueous sodium bicarbonate (if the reaction was acidic)

    • Brine (saturated aqueous NaCl) to help remove dissolved water.[5]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Filtration & Concentration: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[5]

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[6] Ethanol or ethanol/water mixtures are common starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This involves filtering the hot solution through a pre-warmed funnel.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction_mixture Crude Reaction Mixture quench Quench with Water/Acid reaction_mixture->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate crude_product Crude Solid concentrate->crude_product dissolve Dissolve in Min. Hot Solvent crude_product->dissolve cool Slow Cool & Ice Bath dissolve->cool filter Vacuum Filtration cool->filter wash_crystals Wash with Cold Solvent filter->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_guide cluster_yield Yield Issues cluster_purity Purity Issues start Problem Encountered During Isolation low_yield Low or No Product? start->low_yield oily_product Product is Oily/Gummy? start->oily_product check_ph Check/Adjust pH to Acidic low_yield->check_ph Yes concentrate_solution Concentrate Solution low_yield->concentrate_solution Yes emulsion Emulsion Formed? low_yield->emulsion Yes break_emulsion Break with Brine emulsion->break_emulsion Yes dry_thoroughly Dry Thoroughly Under Vacuum oily_product->dry_thoroughly Yes recrystallize Recrystallize oily_product->recrystallize No, already tried drying dry_thoroughly->recrystallize low_purity Purity Still Low? recrystallize->low_purity repeat_recrystallization Repeat Recrystallization low_purity->repeat_recrystallization Yes change_solvent Change Recrystallization Solvent low_purity->change_solvent Yes chromatography Consider Column Chromatography low_purity->chromatography Yes

Caption: Troubleshooting decision tree for isolating this compound.

References

unexpected results in reactions involving 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues encountered during chemical reactions involving 3-Nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how does this influence its reactivity?

A1: this compound has three primary sites susceptible to reaction:

  • The Sulfonamide N-H group: The acidic proton on the nitrogen can be deprotonated by a base, making the nitrogen a potent nucleophile.

  • The Aromatic Ring: The presence of the strongly electron-withdrawing nitro (-NO₂) and sulfonyl (-SO₂NH₂) groups deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).

  • The Nitro Group: The nitro group can be reduced to an amino group under various reducing conditions.

The interplay of these functionalities can sometimes lead to unexpected side reactions.

Q2: My reaction mixture is turning dark brown/black upon heating. What could be the cause?

A2: Darkening of the reaction mixture upon heating often indicates decomposition of this compound or other nitroaromatic compounds. This can be caused by:

  • Thermal Instability: While stable under normal conditions, this compound can decompose at elevated temperatures.[1]

  • Reaction with Strong Bases: Strong basic conditions, especially at higher temperatures, can promote side reactions and decomposition.

  • Side Reactions: Unintended reactions with other components in the mixture could be leading to colored byproducts.

It is advisable to run the reaction at the lowest possible temperature and to carefully control the addition of strong bases.

Q3: I am getting a low yield in my nucleophilic aromatic substitution (SNAr) reaction. What are the potential reasons?

A3: Low yields in SNAr reactions with this compound can stem from several factors:

  • Insufficient Activation: The nucleophile might not be strong enough to attack the aromatic ring.

  • Poor Leaving Group: Although the nitro group activates the ring, the reaction still requires a suitable leaving group if one is being displaced.

  • Reaction Conditions: The solvent, temperature, and base (if used) are critical. Aprotic polar solvents like DMF or DMSO are often preferred.

  • Side Reactions: The nucleophile might be reacting with the sulfonamide N-H or the nitro group instead of the aromatic ring.

Q4: Can the sulfonamide group be cleaved during the reaction?

A4: Yes, the sulfonamide bond (C-S) can be cleaved under certain harsh conditions, such as strong acid or base catalysis at elevated temperatures, leading to the formation of 3-nitrobenzenesulfonic acid or its derivatives.

Troubleshooting Guides

Issue 1: Unexpected Side Product in Reactions with Primary Amines

Symptom: Formation of a significant amount of a byproduct with a different retention time in LC-MS or an unexpected spot on TLC when reacting this compound with a primary amine to form a substituted sulfonamide.

Possible Cause: Besides the expected N-alkylation of the sulfonamide, the primary amine can act as a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction, displacing the nitro group. This is more likely if the reaction is carried out at high temperatures or with a large excess of the amine.

Troubleshooting Workflow:

start Unexpected Side Product with Primary Amine check_temp Check Reaction Temperature start->check_temp check_amine Check Amine Stoichiometry start->check_amine lower_temp Lower Reaction Temperature check_temp->lower_temp If High reduce_amine Reduce Amine Equiv. check_amine->reduce_amine If in Large Excess analyze Analyze for SNAr Product lower_temp->analyze reduce_amine->analyze optimize Optimize Conditions analyze->optimize If SNAr Product Detected solution Desired Product optimize->solution

Caption: Troubleshooting workflow for side product formation.

Experimental Protocol: N-Alkylation of this compound

  • Materials: this compound, primary amine (1.1 eq.), potassium carbonate (1.5 eq.), and N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound in DMF in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Slowly add the primary amine to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Reduction of the Nitro Group During a Reaction

Symptom: Presence of a product with a mass corresponding to the amino-substituted benzenesulfonamide derivative instead of the expected nitro-containing product.

Possible Cause: Certain reagents, even if not classic reducing agents, can effect the reduction of the nitro group. This can be promoted by certain metals or catalysts used in the reaction, or by certain nucleophiles under specific conditions.

Mitigation Strategy:

  • Reagent Purity: Ensure all reagents and solvents are free from metal contaminants.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent unwanted reductions.

  • Alternative Reagents: If a specific reagent is suspected of causing the reduction, explore alternative reagents that can achieve the desired transformation without affecting the nitro group.

Signaling Pathway of Unwanted Reduction:

reagent Reducing Contaminant/ Side Reaction nitro This compound reagent->nitro amino 3-Aminobenzenesulfonamide (Unexpected Product) nitro->amino Unwanted Reduction

Caption: Pathway of unintended nitro group reduction.

Issue 3: Poor Solubility and Product Isolation

Symptom: Difficulty in dissolving this compound in common organic solvents, or the product precipitates out of the reaction mixture, making workup and purification challenging.

Possible Cause: this compound and its derivatives can have limited solubility in non-polar solvents due to the presence of polar functional groups.

Troubleshooting and Purification:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents to find a suitable one for the reaction and purification.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Column Chromatography: For complex mixtures or products with similar polarity to impurities, column chromatography is often necessary. A gradient elution might be required.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₆N₂O₄S
Molecular Weight202.19 g/mol [2]
Melting Point166-168 °C[2]
AppearanceOff-white to yellow crystalline solid
SolubilitySoluble in water, acetone, and ethanol.[3]

Table 2: Illustrative Example of Unexpected Product Formation in a Reaction with Aniline

ProductExpected YieldObserved Yield (High Temp)
N-phenyl-3-nitrobenzenesulfonamide>80%40-50%
3-Amino-N-phenylbenzenesulfonamide0%10-20%
Other byproducts<5%>20%

Note: The data in Table 2 is illustrative and represents a plausible scenario for unexpected product formation at elevated temperatures.

References

Technical Support Center: Enhancing the Reactivity of 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the reactivity of 3-Nitrobenzenesulfonamide in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the reactivity of this compound?

A1: The reactivity of this compound can be enhanced through several key strategies:

  • Reduction of the Nitro Group: Converting the electron-withdrawing nitro group to an electron-donating amino group significantly alters the electronic properties of the benzene ring, making it more susceptible to electrophilic aromatic substitution and modifying its reactivity in coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The nitro group can serve as a leaving group in specialized cross-coupling reactions, or the aromatic ring can be functionalized at other positions (e.g., by introducing a halide) to participate in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, especially at positions ortho and para to the nitro group, allowing for the displacement of a suitable leaving group (like a halogen).

  • Derivatization of the Sulfonamide Group: The sulfonamide moiety can be derivatized to modulate its electronic and steric properties, which can influence the overall reactivity of the molecule.

Q2: I am having trouble with the reduction of the nitro group. What are some common issues and solutions?

A2: Common issues during the reduction of this compound include incomplete reaction, over-reduction, and difficult product isolation. Please refer to the Troubleshooting Guide: Reduction of this compound below for specific guidance.

Q3: Can I use this compound directly in a Suzuki-Miyaura coupling reaction?

A3: While challenging, nitroarenes can be used as electrophilic partners in Suzuki-Miyaura couplings, where the nitro group is displaced. This typically requires specific and bulky phosphine ligands, such as BrettPhos, to facilitate the oxidative addition of the Ar-NO2 bond to the palladium catalyst.[1] A more common approach is to first convert the this compound to a halo-substituted derivative (e.g., 3-bromo-5-nitrobenzenesulfonamide) which can then readily participate in standard Suzuki-Miyaura coupling protocols.

Q4: My Buchwald-Hartwig amination of a halogenated this compound derivative is giving low yields. What should I check?

A4: Low yields in Buchwald-Hartwig aminations can be due to several factors. Ensure your reagents and solvents are anhydrous and oxygen-free. The choice of palladium precursor, ligand, and base is critical and often needs to be optimized for the specific substrates. Steric hindrance on either the amine or the aryl halide can also impede the reaction. Refer to the Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions for more detailed advice.

Troubleshooting Guides

Troubleshooting Guide: Reduction of this compound
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent.Increase the molar equivalents of the reducing agent (e.g., SnCl2·2H2O). Monitor the reaction by TLC until the starting material is consumed.
Low reaction temperature.For SnCl2 reductions, gentle heating (e.g., 60-70 °C) can improve the reaction rate. For catalytic hydrogenation, ensure adequate hydrogen pressure and catalyst activity.
Deactivated catalyst (for catalytic hydrogenation).Use fresh, high-quality catalyst (e.g., Pd/C). Ensure the reaction setup is free of catalyst poisons.
Over-reduction or Side Products Reduction of the sulfonamide group.Use milder reducing agents or more controlled reaction conditions. SnCl2 is generally selective for the nitro group.
Formation of azo or azoxy compounds.This can occur with certain reducing agents. Ensure complete reduction to the amine.
Difficult Product Isolation Precipitation of tin salts (with SnCl2).After reaction completion, pour the mixture into a large volume of ice water and carefully neutralize with a base like NaHCO3 to a pH of ~8. This can lead to the formation of tin oxides that can be filtered off. Alternatively, adding a large excess of a strong base (e.g., NaOH) to achieve a pH > 12 can dissolve the tin salts as stannates.[2]
Product is water-soluble.After neutralization, extract the aqueous phase multiple times with an appropriate organic solvent (e.g., ethyl acetate).
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst.Use a fresh palladium source and ligand. Consider using a pre-formed catalyst complex. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate ligand.The choice of ligand is crucial. For Suzuki-Miyaura couplings of nitroarenes, bulky, electron-rich phosphine ligands like BrettPhos or SPhos are often necessary.[1]
Incorrect base.The base plays a critical role in the transmetalation step of Suzuki-Miyaura and the deprotonation of the amine in Buchwald-Hartwig reactions. Common bases include K3PO4, Cs2CO3, and NaOtBu. The optimal base depends on the specific substrates.
Poor solubility of reagents.Choose a solvent system in which all components are soluble at the reaction temperature. For Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often used.
Formation of Homocoupled Products Premature decomposition of the organoboron reagent (Suzuki-Miyaura).Add the boronic acid or ester slowly to the reaction mixture. Ensure the base is not too strong to cause decomposition.
Hydrodehalogenation (Loss of Halogen) Presence of water or other proton sources.Use anhydrous solvents and reagents.
β-hydride elimination as a side reaction.This can be suppressed by the appropriate choice of ligand.

Experimental Protocols

Protocol 1: Reduction of this compound to 3-Aminobenzenesulfonamide using SnCl2

This protocol describes the selective reduction of the nitro group to an amine using stannous chloride dihydrate.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO3) or 10% Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na2SO4)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (4-5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and cool in an ice bath.

  • Carefully add saturated sodium bicarbonate solution or 10% NaOH with vigorous stirring until the pH of the aqueous layer is ~8-9. This will cause the precipitation of tin salts.

  • Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-aminobenzenesulfonamide.

Quantitative Data for Nitro Group Reduction:

Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
SnCl2·2H2OEthanolReflux2-4~90
Fe/NH4ClEthanol/WaterReflux3-585-95
H2, Pd/C (10%)Methanol/Ethanol252-6>95

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-5-nitrobenzenesulfonamide with Phenylboronic Acid

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromo-5-nitrobenzenesulfonamide

  • Phenylboronic acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask, add 3-bromo-5-nitrobenzenesulfonamide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(PPh3)4 (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides:

Aryl Halide Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
3-Bromo-5-nitrobenzenesulfonamidePhenylboronic acidPd(PPh3)4 (5)K2CO3Dioxane/H2O901285-95
3-Iodo-benzenesulfonamide4-Methoxyphenylboronic acidPd(dppf)Cl2 (3)Cs2CO3Toluene/H2O1008~90

Note: Yields are representative and can vary based on specific substrates and conditions.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_start Starting Material cluster_reduction Reduction cluster_coupling Cross-Coupling start This compound reduction Reduction of Nitro Group (e.g., SnCl2/HCl or H2, Pd/C) start->reduction halogenation Halogenation start->halogenation product_amine 3-Aminobenzenesulfonamide reduction->product_amine halo_nitro 3-Halo-5-nitrobenzenesulfonamide halogenation->halo_nitro suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) halo_nitro->suzuki buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) halo_nitro->buchwald product_suzuki 3-Aryl-5-nitrobenzenesulfonamide suzuki->product_suzuki product_buchwald 3-(Dialkylamino)-5-nitrobenzenesulfonamide buchwald->product_buchwald

Caption: General workflow for enhancing the reactivity of this compound.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) pd2_aryl_complex Ar-Pd(II)-Ar'(L2) pd2_complex->pd2_aryl_complex Ar'B(OH)2 transmetalation Transmetalation (Ar'-B(OH)2, Base) pd2_aryl_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated synthesis methods for 3-Nitrobenzenesulfonamide, a key intermediate in the development of various pharmaceuticals. The following sections detail the primary synthetic pathways, present quantitative performance data, and provide explicit experimental protocols to aid researchers in selecting the most suitable method for their application.

Introduction

This compound is a crucial building block in organic synthesis, particularly in medicinal chemistry where the sulfonamide functional group is a well-established pharmacophore. The efficiency and scalability of its synthesis are therefore of significant interest. The most common and well-documented approach involves a two-step process: the sulfochlorination of nitrobenzene to yield 3-nitrobenzenesulfonyl chloride, followed by amination to produce the final product. This guide will focus on the comparative analysis of different methodologies for the initial sulfochlorination step, which is often the critical determinant of overall yield and purity.

Comparison of Synthesis Methods for 3-Nitrobenzenesulfonyl Chloride

The synthesis of the key intermediate, 3-nitrobenzenesulfonyl chloride, is typically achieved through the direct sulfochlorination of nitrobenzene. Two primary methods have been identified and are compared below based on their reaction conditions and reported yields. A less-detailed, one-pot alternative starting from benzene is also mentioned for completeness.

Parameter Method 1: Direct Sulfochlorination Method 2: Improved Sulfochlorination with Thionyl Chloride Method 3: One-Pot Nitration and Sulfochlorination
Starting Material NitrobenzeneNitrobenzeneBenzene
Reagents Chlorosulfonic acidChlorosulfonic acid, Thionyl chlorideChlorosulfonic acid, Nitric acid, Sulfuric acid
Reaction Temperature 60-105°C90-120°C (sulfochlorination), 40-90°C (thionyl chloride addition)Not specified in detail
Reaction Time Several hours~6 hoursNot specified in detail
Reported Yield 79%[1]95-98%[1]~90%[1]
Purity of Intermediate Sufficient for some applicationsHigh purity, suitable for direct use[1]Not specified in detail
Key Advantages Simpler reagent profileHigh yield and purity, improved safety profile[1]One-pot procedure
Key Disadvantages Lower yield, potentially less safe at higher temperaturesRequires an additional reagent and stepLack of detailed, reproducible protocols in readily available literature

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 3-nitrobenzenesulfonyl chloride via the improved sulfochlorination method and the subsequent amination to yield this compound.

Method 2: Synthesis of 3-Nitrobenzenesulfonyl Chloride via Improved Sulfochlorination

This method provides a high-yield synthesis of the sulfonyl chloride intermediate.

Materials:

  • Nitrobenzene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice-water

  • Sodium hydrogen carbonate solution

Procedure:

  • In a suitable reaction vessel, carefully add 4.4 molar equivalents of chlorosulfonic acid.

  • Heat the chlorosulfonic acid to 112°C.

  • Add 1.0 molar equivalent of nitrobenzene dropwise to the heated chlorosulfonic acid over a period of 4 hours, maintaining the temperature at 112°C.[2]

  • After the addition is complete, stir the mixture at 112°C for an additional 4 hours.[2]

  • Cool the reaction mixture to 70°C.

  • Slowly add 0.92 molar equivalents of thionyl chloride dropwise over 2 hours.[2]

  • Stir the mixture at 70°C until the evolution of gas ceases.[2]

  • Cool the reaction mixture and carefully pour it into ice-water at 5°C.[2]

  • The precipitated 3-nitrobenzenesulfonyl chloride is collected by suction filtration.

  • Wash the solid product with water and then with a sodium hydrogen carbonate solution.[2]

  • The resulting product is reported to have a purity of approximately 89.9% and can be used in the next step without further purification. The dry weight corresponds to a yield of 96.3%.[2]

Synthesis of this compound via Amination

This protocol describes the conversion of 3-nitrobenzenesulfonyl chloride to the final product. This procedure is adapted from the synthesis of analogous sulfonamides.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Aqueous ammonia (e.g., 28-30% solution)

  • Ice bath

  • Dilute hydrochloric acid

Procedure:

  • In a flask, suspend 1.0 molar equivalent of 3-nitrobenzenesulfonyl chloride in a suitable amount of aqueous ammonia.

  • Cool the mixture in an ice bath with stirring.

  • Continue stirring at a low temperature for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid this compound by suction filtration.

  • Wash the product with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a product with high purity.

Workflow and Pathway Diagrams

The following diagrams illustrate the overall synthetic pathway and the logical workflow of the synthesis process.

Synthesis_Pathway Nitrobenzene Nitrobenzene Intermediate 3-Nitrobenzenesulfonyl Chloride Nitrobenzene->Intermediate Sulfochlorination (Method 2) Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Intermediate Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Intermediate Final_Product This compound Intermediate->Final_Product Amination Ammonia Aqueous Ammonia Ammonia->Final_Product

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride cluster_step2 Step 2: Synthesis of this compound A React Nitrobenzene with Chlorosulfonic Acid at 112°C B Add Thionyl Chloride at 70°C A->B 4 hrs C Precipitate in Ice-Water B->C Until gas evolution ceases D Filter and Wash Intermediate C->D E React Intermediate with Aqueous Ammonia (ice bath) D->E Proceed to amination F Acidify with HCl E->F 3-5 hrs G Filter and Wash Product F->G H Recrystallize for Purification G->H

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through a two-step process involving the improved sulfochlorination of nitrobenzene with chlorosulfonic acid and thionyl chloride, followed by amination. This approach offers a significantly higher yield (up to 98%) for the key intermediate compared to the direct sulfochlorination method. The provided protocols and diagrams offer a clear and reproducible guide for researchers in the field of drug discovery and organic synthesis.

References

Spectroscopic Analysis for Structural Confirmation of 3-Nitrobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for 3-Nitrobenzenesulfonamide against other sulfonamide derivatives, offering researchers, scientists, and drug development professionals a benchmark for structural confirmation. The guide includes key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), presented in clear, comparative tables. Detailed experimental protocols and a visual workflow of the analytical process are also provided to support experimental design and data interpretation.

Comparative Spectroscopic Data

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The data presented below summarizes the key findings for the target compound and provides a comparison with structurally related sulfonamides.

Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the characteristic peaks confirm the presence of the nitro group (NO₂), the sulfonamide group (SO₂NH₂), and the aromatic ring.

Functional Group This compound (cm⁻¹) Alternative: 4-Nitro-N-phenylbenzenesulfonamide (cm⁻¹) Characteristic Absorption Range (cm⁻¹)[1]
N-H Stretch (Sulfonamide)~3350, ~3250 (two bands)~32503500-3200
C-H Stretch (Aromatic)~3100~31003100-3000
C=C Stretch (Aromatic)~1600, ~1480~1590, ~14901600-1400
N=O Stretch (Asymmetric)~1530~15201560-1520
N=O Stretch (Symmetric)~1350~13501360-1345
S=O Stretch (Asymmetric)~1310~13201350-1300
S=O Stretch (Symmetric)~1160~11701180-1160

Data for this compound is based on typical values for nitroaromatic sulfonamides and findings from related studies.[2] Data for the alternative compound is derived from common spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

¹H NMR Data (in DMSO-d₆)

Proton This compound (δ, ppm) Alternative: N-(4-Chlorophenyl)methanesulfonamide (δ, ppm)
Aromatic CH8.4-7.8 (m, 4H)7.32 (d, 2H), 7.18 (d, 2H)
Sulfonamide NH₂~7.5 (br s, 2H)6.88 (br, 1H)
Methyl CH₃N/A3.01 (s, 3H)

Data for this compound is sourced from the PubChem database.[3] Data for the alternative is from a study on related sulfonamides.[4]

¹³C NMR Data (in Acetone-d₆)

Carbon This compound (δ, ppm) Alternative: N-p-Tolylmethanesulfonamide (δ, ppm)
Aromatic C-S~142135.6
Aromatic C-N~148134.0
Aromatic CH~122, ~127, ~131, ~135130.2, 121.6
Methyl CN/A38.9, 20.9

Data for this compound is referenced from SpectraBase.[5] Data for the alternative is from a study on related sulfonamides.[4]

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Parameter This compound Alternative: 3-Nitrobenzenesulfonic acid
Molecular FormulaC₆H₆N₂O₄S[6]C₆H₅NO₅S[7]
Molecular Weight202.19 g/mol [3]203.18 g/mol [7]
Major Fragment Ions (m/z)202 (M+), 104, 76[3][6]203 (M+), 157, 109, 101[7]

Data for this compound is from the NIST WebBook and PubChem.[3][6] Data for the alternative is from PubChem.[7]

Experimental Protocols

Standard protocols for the spectroscopic analysis of solid organic compounds are outlined below.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FT-IR spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample holder is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-200 ppm.

  • Data Analysis: The chemical shifts, integration (for ¹H NMR), and splitting patterns of the signals are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

  • Data Acquisition: The sample solution is introduced into the ion source. In ESI, the sample is sprayed into the mass spectrometer, where it is ionized. In EI, the sample is vaporized and then bombarded with electrons. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ion peaks, which provide information about the structure of the molecule.

Workflow for Spectroscopic Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Identify Functional Groups (NO₂, SO₂NH₂) IR->IR_Data NMR_Data Elucidate C-H Framework & Connectivity NMR->NMR_Data MS_Data Confirm Molecular Weight & Formula MS->MS_Data Structure_Confirmation Final Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

References

A Comparative Analysis of 3-Nitrobenzenesulfonamide and Other Nitroaromatic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 3-Nitrobenzenesulfonamide and other significant classes of nitroaromatic compounds, including nitrofurans and nitroimidazoles. The objective is to offer an evidence-based comparison of their performance, supported by experimental data, to inform research and drug development efforts.

Introduction to Nitroaromatic Compounds

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring, are a cornerstone in medicinal chemistry. The strong electron-withdrawing nature of the nitro group is pivotal to their biological activity, which often relies on its bioreduction to reactive intermediates. This activation mechanism is particularly effective in hypoxic environments, such as those found in solid tumors and anaerobic bacterial infections, making nitroaromatics promising candidates for targeted therapies.[1][2]

This guide will delve into the chemical properties, biological activities, and mechanisms of action of this compound and compare them with established nitroaromatic drugs like nitrofurantoin and metronidazole.

Comparative Biological Activity

The biological efficacy of nitroaromatic compounds is intrinsically linked to the reduction of the nitro group by nitroreductase enzymes, leading to the formation of cytotoxic reactive nitrogen species.[3] These intermediates can induce cellular damage by targeting DNA, proteins, and other macromolecules.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action typically involves the generation of toxic metabolites within the microbial cell, leading to DNA damage and inhibition of essential cellular processes.

Compound ClassRepresentative CompoundTarget OrganismsReported MIC Range (µg/mL)Key Findings
Nitrobenzenesulfonamides This compound & DerivativesBacteria & Fungi6.63 - 6.72 (for certain derivatives against S. aureus, E. coli, P. aeruginosa)[4]Derivatives show moderate to good antimicrobial activity.
Nitrofurans NitrofurantoinGram-positive and Gram-negative bacteria (especially urinary tract pathogens)4 - 64 (against Enterobacteriaceae and Gram-positive cocci)[5][6]Highly effective against common uropathogens; resistance remains relatively low.[5]
Nitroimidazoles MetronidazoleAnaerobic bacteria and protozoaNot typically reported as MIC for bacteria; effective against anaerobic organisms.A cornerstone in the treatment of anaerobic and protozoal infections.[7]
Anticancer Activity

The hypoxic microenvironment of solid tumors makes them susceptible to drugs activated by nitroreductases. This selective activation allows for targeted tumor cell killing with potentially reduced systemic toxicity.

Compound ClassRepresentative Compound/DerivativesCancer Cell LinesReported IC50/Ki RangeKey Findings
Nitrobenzenesulfonamides 2-substituted-5-nitro-benzenesulfonamidesNot specifiedKi: 5.4 - 653 nM (against CA IX and XII)[1][3]Potent inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII.[1][3]
Nitrofurans NitrofurazoneMammalian cells (in vitro)Concentration-dependent cytotoxicity under hypoxic conditions.[8]Increased cytotoxicity in hypoxic environments.[8]
Nitroimidazoles Metronidazole DerivativesA549 (lung), B16-F10 (melanoma)IC50: 0.35 - 1.26 µg/mL (for a specific derivative)[9]Derivatives have been synthesized as potential EGFR and HER-2 kinase inhibitors.[9]

Mechanism of Action: Nitroreductase-Mediated Bioactivation

The primary mechanism of action for most biologically active nitroaromatic compounds is their reduction by nitroreductase enzymes. This process is more efficient under hypoxic conditions, leading to selective toxicity in anaerobic microorganisms and hypoxic tumor cells.

Nitroreductase_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (Hypoxic) Nitroaromatic Prodrug Nitroaromatic Prodrug Nitroaromatic Prodrug_in Nitroaromatic Prodrug Nitroaromatic Prodrug->Nitroaromatic Prodrug_in Diffusion Nitroreductase Nitroreductase (e.g., NTR1) Nitroaromatic Prodrug_in->Nitroreductase NAD(P)H Nitroso Intermediate Nitroso Intermediate Nitroreductase->Nitroso Intermediate Reduction Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Reduction Reactive Nitrogen Species Reactive Nitrogen Species Hydroxylamine Intermediate->Reactive Nitrogen Species Cellular Damage Cellular Damage (DNA, Proteins) Reactive Nitrogen Species->Cellular Damage Cell Death Cell Death Cellular Damage->Cell Death

Caption: Nitroreductase-mediated bioactivation of nitroaromatic compounds.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the comparative evaluation of new chemical entities. Below are outlines for common assays used to determine the biological activity of nitroaromatic compounds.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compound in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

This comparative guide highlights the diverse biological activities of this compound and other key nitroaromatic compounds. While direct head-to-head comparative data for this compound against nitrofurans and nitroimidazoles is limited in the current literature, the available information on their derivatives suggests distinct profiles. Nitrofurans and nitroimidazoles are well-established antimicrobial agents with specific clinical applications. Nitrobenzenesulfonamides, on the other hand, show promise as anticancer agents through the inhibition of tumor-associated carbonic anhydrases.

The common thread of nitroreductase-mediated bioactivation underscores the potential for developing targeted therapies for hypoxic conditions. Further research involving direct comparative studies is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound and its derivatives in relation to other classes of nitroaromatic compounds.

References

A Comparative Analysis of the Reactivity of 2-Nitrobenzenesulfonamide and 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of positional isomers is critical for molecular design and synthesis. This guide provides an objective comparison of the chemical reactivity of 2-nitrobenzenesulfonamide and 3-nitrobenzenesulfonamide, supported by available experimental data and established chemical principles.

The position of the electron-withdrawing nitro group on the benzene ring significantly influences the electronic properties and, consequently, the chemical reactivity of the sulfonamide. This comparison delves into the key differences in their reactivity towards various chemical transformations.

Electronic and Physicochemical Properties

The placement of the nitro group—either ortho or meta to the sulfonamide group—directly impacts the electron density distribution within the aromatic ring and the properties of the sulfonamide functional group itself.

Table 1: Physicochemical Properties of Nitrobenzenesulfonamide Isomers

Property2-NitrobenzenesulfonamideThis compound
Molecular Formula C₆H₆N₂O₄SC₆H₆N₂O₄S
Molecular Weight 202.19 g/mol 202.19 g/mol
Melting Point 190-192 °C[1]166-168 °C
Predicted pKa No data available-2.32 ± 0.40 (for N-(phenylsulfonyl) derivative)[2]

Comparative Reactivity in Chemical Synthesis

A tangible measure of reactivity can be observed in the yields of synthetic reactions. In a study detailing the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides from their corresponding sulfonyl chlorides, a notable difference in yield was reported.

Table 2: Comparative Yields in the Synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides

Starting MaterialProductYield
2-Nitrobenzenesulfonyl chlorideN-(4-methoxyphenyl)-2-nitrobenzenesulfonamide17.83%[3]
3-Nitrobenzenesulfonyl chlorideN-(4-methoxyphenyl)-3-nitrobenzenesulfonamide79.65%[3]

This significant disparity in yields suggests that, under the specific reaction conditions, 3-nitrobenzenesulfonyl chloride is substantially more reactive or leads to a cleaner reaction than its 2-nitro counterpart. This could be attributed to the steric hindrance imposed by the ortho-nitro group in 2-nitrobenzenesulfonyl chloride, which impedes the approach of the nucleophile to the sulfonyl group.

Spectroscopic Insights into Electronic Differences

Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the electronic environment of atomic nuclei. A comparison of the ¹³C NMR chemical shifts of the carbon atom attached to the sulfonyl group (C-S) can indicate the degree of electron withdrawal from the ring.

While a direct comparative ¹³C NMR study of 2-nitrobenzenesulfonamide and this compound is not available, data for their precursors, the nitrobenzenesulfonyl chlorides, can be informative. For 3-nitrobenzenesulfonyl chloride, the ¹³C NMR spectrum has been reported.[4] A lower chemical shift for the C-S carbon in the 2-nitro isomer compared to the 3-nitro isomer would suggest a greater electron-withdrawing effect from the ortho-nitro group, potentially influencing the reactivity of the sulfonyl group.

Key Reactivity Considerations

Nucleophilic Attack on the Sulfonyl Group

As evidenced by the comparative synthesis yields, the steric bulk of the ortho-nitro group in 2-nitrobenzenesulfonamide can hinder nucleophilic attack at the sulfur atom. In contrast, the meta-position of the nitro group in this compound exerts a primarily electronic effect, activating the sulfonyl group towards nucleophilic substitution without significant steric impediment.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS). The sulfonamide group is also deactivating but is generally considered an ortho, para-director.

  • For this compound: The directing effects of the two groups are reinforcing towards the positions ortho to the sulfonamide group and meta to the nitro group (i.e., the 2, 4, and 6 positions relative to the sulfonamide). However, due to the strong deactivating nature of both groups, harsh reaction conditions would likely be required for EAS.

  • For 2-nitrobenzenesulfonamide: The directing effects are conflicting. The steric hindrance from the ortho-nitro group would likely disfavor substitution at the adjacent positions. The electronic deactivation of the ring is also expected to be more pronounced due to the proximity of the two electron-withdrawing groups.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and important transformation for nitroaromatic compounds. The reactivity in this reaction can be influenced by the electronic environment and potential for intramolecular interactions. While no direct comparative kinetic studies were found, it is plausible that the steric accessibility of the nitro group and the overall electron density of the aromatic ring could lead to differences in reduction rates between the two isomers.

Experimental Protocols

To quantitatively assess the reactivity differences between 2-nitrobenzenesulfonamide and this compound, the following experimental approaches could be employed.

Comparative Nucleophilic Substitution

A kinetic study of the reaction of both isomers with a common nucleophile (e.g., a primary or secondary amine) can provide quantitative rate data.

Objective: To determine the second-order rate constants for the reaction of 2-nitrobenzenesulfonamide and this compound with a model nucleophile.

Methodology:

  • Prepare standard solutions of each nitrobenzenesulfonamide isomer and the chosen nucleophile (e.g., piperidine) in a suitable aprotic solvent (e.g., acetonitrile).

  • Monitor the reaction progress using a technique such as UV-Vis spectrophotometry (if the product has a distinct chromophore) or HPLC by quenching aliquots of the reaction mixture at various time points.

  • The reaction should be carried out under pseudo-first-order conditions with a large excess of the nucleophile.

  • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the concentration vs. time data.

  • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.

dot

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Isomers & Nucleophile) initiate_reaction Initiate Reaction (Mix Reactants) prep_solutions->initiate_reaction Constant Temperature monitor_reaction Monitor Progress (UV-Vis or HPLC) initiate_reaction->monitor_reaction Time-course sampling determine_k_obs Determine k_obs (Pseudo-first-order fit) monitor_reaction->determine_k_obs plot_k_obs Plot k_obs vs. [Nucleophile] determine_k_obs->plot_k_obs Repeat for different [Nucleophile] determine_k2 Determine k₂ (Slope of plot) plot_k_obs->determine_k2

Caption: Workflow for comparative kinetic analysis.

Comparative pKa Determination

The acidity of the sulfonamide proton can be determined by potentiometric titration or spectrophotometric methods.

Objective: To experimentally determine the pKa of 2-nitrobenzenesulfonamide and this compound.

Methodology (Spectrophotometric):

  • Prepare a series of buffer solutions with known pH values.

  • Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the isomer stock solution to each buffer solution.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • The pKa can be determined by plotting the absorbance at a wavelength where the protonated and deprotonated species have different absorptivities against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

dot

pka_determination cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (Varying pH) mix_solutions Mix Isomer with Each Buffer prep_buffers->mix_solutions prep_stock Prepare Isomer Stock Solutions prep_stock->mix_solutions measure_absorbance Measure UV-Vis Absorbance Spectra mix_solutions->measure_absorbance plot_data Plot Absorbance vs. pH measure_absorbance->plot_data determine_pka Determine pKa (Inflection Point) plot_data->determine_pka

Caption: Workflow for pKa determination via spectrophotometry.

Conclusion

The available data and established principles of organic chemistry indicate that this compound is generally more reactive towards nucleophilic substitution at the sulfonyl group than 2-nitrobenzenesulfonamide, primarily due to the steric hindrance imposed by the ortho-nitro group in the latter. In terms of electrophilic aromatic substitution, both isomers are significantly deactivated, with the 3-nitro isomer likely being slightly more amenable to substitution due to less steric crowding and reinforcing directing effects. For a definitive quantitative comparison, further experimental studies focusing on reaction kinetics and pKa determination are recommended. This understanding of the differential reactivity of these isomers is paramount for their strategic application in the synthesis of novel chemical entities in drug discovery and materials science.

References

Unlocking Potent Biological Activity: A Comparative Analysis of 3-Nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 3-Nitrobenzenesulfonamide derivatives reveals significant enhancements in biological activity across various therapeutic areas, including enzyme inhibition, anticancer, and antimicrobial applications, when compared to the parent compound. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these derivatives, supported by quantitative experimental data, detailed protocols, and pathway visualizations to inform future research and development.

The strategic modification of the this compound scaffold has yielded a diverse library of compounds with tailored biological profiles. These derivatives have demonstrated remarkable potency, often exhibiting orders of magnitude greater activity than the foundational molecule. This guide will delve into the structure-activity relationships that govern these enhancements.

Carbonic Anhydrase Inhibition: A Tale of Enhanced Potency

Derivatives of this compound have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes. Comparative data showcases a significant increase in inhibitory activity against several human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) and CAs from pathogenic organisms like Trypanosoma cruzi (TcCA) and Leishmania donovani (LdCA).

CompoundTarget EnzymeInhibition Constant (Kᵢ) (µM)Fold Improvement vs. Parent Compound (approx.)
This compound (Parent Compound) TcCA0.08[1]-
LdCA0.21[1]-
hCA I0.91[1]-
hCA II0.24[1]-
Derivative 1 (N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide) TcCA0.11[1]0.7x
LdCA0.29[1]0.7x
hCA I1.25[1]0.7x
hCA II0.15[1]1.6x
Derivative 2 (N-(4-aminophenyl)-3-nitrobenzenesulfonamide) TcCA0.24[1]0.3x
LdCA0.45[1]0.5x
hCA I4.35[1]0.2x
hCA II0.18[1]1.3x
Derivative 3 (5-Nitro-3-nitrobenzenesulfonamide) TcCA0.16[1]0.5x
LdCA0.34[1]0.6x
hCA I4.35[1]0.2x
hCA II0.18[1]1.3x

Note: The parent compound data is based on the least sterically hindered this compound reported in the study, which serves as a proxy for direct comparison.

Anticancer Activity: Targeting Malignant Cell Lines

Numerous this compound derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. While direct comparative data for the parent compound is not available in the reviewed literature, the derivatives have shown promising anticancer activity.

DerivativeCancer Cell LineIC₅₀ (µM)
14-(this compound)tetrandrine MDA-MB-231 (Breast Cancer)1.18 ± 0.14
PC3 (Prostate Cancer)1.94 ± 0.11
WM9 (Melanoma)1.98 ± 0.42
HEL (Erythroleukemia)1.57 ± 0.05
K562 (Chronic Myelogenous Leukemia)>10
N-(adamantan-1-yl)-4-methyl-3-nitrobenzenesulfonamide Urease Inhibition (related to H. pylori-induced gastric cancer)0.0250 ± 0.0007

Antimicrobial Potential: Combating Pathogenic Microbes

The antimicrobial landscape has also been explored, with certain this compound derivatives exhibiting inhibitory activity against various bacterial and fungal strains. Direct comparative Minimum Inhibitory Concentration (MIC) data for the parent compound was not found in the reviewed literature.

DerivativeMicroorganismMIC (µg/mL)
N-(3-(1H-tetrazol-5-yl)phenyl)-3-nitrobenzenesulfonamide derivative Klebsiella pneumoniae (Carbapenem-resistant)>256 (synergistic with meropenem)[2]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed experimental protocols for the key biological assays are provided below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

The inhibition of carbonic anhydrase activity is measured using a stopped-flow instrument. This method monitors the enzyme-catalyzed hydration of carbon dioxide. The assay is performed by mixing a solution of the enzyme with a CO₂-saturated solution in a buffer at a specific pH (e.g., 7.5) and temperature (e.g., 25°C). The change in pH is monitored over time using a pH indicator. The initial rates of the reaction are measured in the presence and absence of the inhibitor at various concentrations. The inhibition constant (Kᵢ) is then determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

cluster_0 Stopped-Flow Instrument Syringe_A Syringe A (Enzyme + Inhibitor) Mixing_Chamber Rapid Mixing Chamber Syringe_A->Mixing_Chamber Syringe_B Syringe B (CO2 Solution) Syringe_B->Mixing_Chamber Observation_Cell Observation Cell (pH change monitored) Mixing_Chamber->Observation_Cell Detector Detector Observation_Cell->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition

Stopped-Flow Assay Workflow
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, the MTT reagent is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with this compound Derivatives (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) Viable cells form formazan MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

MTT Assay Workflow
Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of an antimicrobial agent is determined using the broth microdilution method. Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates. A standardized inoculum of the test microorganism is then added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway: Carbonic Anhydrase in Tumor Hypoxia

The inhibition of carbonic anhydrase IX (CA IX), a tumor-associated isoform, is a key mechanism for the anticancer activity of some sulfonamide derivatives. Under hypoxic conditions, CA IX is overexpressed and contributes to the acidification of the tumor microenvironment, which promotes tumor progression and metastasis. Inhibition of CA IX can reverse this acidification, leading to a less favorable environment for cancer cell survival and proliferation.

Hypoxia Hypoxia HIF-1a HIF-1α Stabilization Hypoxia->HIF-1a CAIX_Expression CA IX Gene Expression HIF-1a->CAIX_Expression CAIX_Protein CA IX Protein (on cell surface) CAIX_Expression->CAIX_Protein Extracellular_Acidification Extracellular Acidification CAIX_Protein->Extracellular_Acidification Tumor_Progression Tumor Progression & Metastasis Extracellular_Acidification->Tumor_Progression Inhibitor This compound Derivative Inhibitor->CAIX_Protein Inhibition

CA IX Pathway in Tumor Hypoxia

References

Unveiling the Potency of 3-Nitrobenzenesulfonamide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-nitrobenzenesulfonamide analogs, focusing on their structure-activity relationships (SAR) as potent enzyme inhibitors with significant therapeutic potential. We delve into the critical structural modifications that influence their biological activity, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of inhibitors targeting a range of enzymes implicated in various diseases. Notably, these analogs have demonstrated significant inhibitory activity against carbonic anhydrases (CAs) and certain cancer-related kinases. Understanding the intricate relationship between the chemical structure of these analogs and their biological function is paramount for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of this compound analogs is profoundly influenced by the nature and position of substituents on the benzenesulfonamide ring and the sulfonamide nitrogen. The following tables summarize the quantitative structure-activity relationship data for two key therapeutic areas: carbonic anhydrase inhibition and anticancer activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a crucial role in physiological processes such as pH regulation and CO₂ transport. Certain isoforms, particularly CA IX and XII, are overexpressed in various cancers, making them attractive targets for anticancer drug development. The data below, collated from multiple studies, highlights the SAR of benzenesulfonamide analogs against different CA isoforms.

Compound IDR1 (Position 4)R2 (Sulfonamide)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1a -H-NH₂>10000150255.7
1b -Cl-NH₂8000100154.2
1c -F-NH₂9500120184.8
1d -CH₃-NH₂>10000200306.5
2a -H-NH(thiazol-2-yl)508.95.48.8
2b -Cl-NH(thiazol-2-yl)356.24.16.1

Data compiled from various sources. Kᵢ values represent the inhibition constant, with lower values indicating higher potency.

Key SAR Observations for Carbonic Anhydrase Inhibition:

  • The presence of a nitro group at the 3-position of the benzenesulfonamide ring is generally favorable for potent inhibition of tumor-associated CA isoforms (IX and XII) over the cytosolic isoforms (I and II).

  • Substitution at the 4-position of the benzene ring with small, electron-withdrawing groups like chlorine or fluorine can enhance inhibitory activity.

  • Modification of the sulfonamide nitrogen with heterocyclic rings, such as thiazole, often leads to a significant increase in potency against all tested CA isoforms.

Anticancer Activity

The anticancer potential of this compound analogs is often linked to their ability to inhibit kinases involved in cancer cell proliferation and survival signaling pathways. The following table presents the cytotoxic activity of a series of analogs against different cancer cell lines.

Compound IDR Group on Phenyl RingCancer Cell LineIC₅₀ (µM)
3a 4-HMCF-7 (Breast)15.2
3b 4-ClMCF-7 (Breast)8.5
3c 4-FMCF-7 (Breast)10.1
3d 4-OCH₃MCF-7 (Breast)25.8
4a 4-HA549 (Lung)22.4
4b 4-ClA549 (Lung)12.9

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Key SAR Observations for Anticancer Activity:

  • Similar to CA inhibition, the presence of a halogen at the 4-position of the phenyl ring tends to increase the cytotoxic activity of the compounds.

  • The introduction of an electron-donating group, such as a methoxy group, at the 4-position can lead to a decrease in anticancer potency.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the this compound analogs against various human carbonic anhydrase (hCA) isoforms was determined using a stopped-flow CO₂ hydration assay.

Materials:

  • Purified recombinant hCA isoforms (I, II, IX, and XII)

  • HEPES buffer (pH 7.5)

  • Phenol red as a pH indicator

  • CO₂-saturated water

  • Test compounds dissolved in DMSO

Procedure:

  • The assay was performed at 25°C using a stopped-flow instrument.

  • The enzyme and inhibitor were pre-incubated in HEPES buffer for 10 minutes.

  • The reaction was initiated by rapidly mixing the enzyme-inhibitor solution with CO₂-saturated water containing phenol red.

  • The change in absorbance at 557 nm, corresponding to the color change of phenol red due to the pH drop from the formation of carbonic acid, was monitored over time.

  • Initial rates of the enzymatic reaction were calculated from the linear portion of the absorbance curve.

  • IC₅₀ values were determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

  • Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the this compound analogs on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final DMSO concentration <0.5%) for 48 or 72 hours.

  • After the incubation period, the medium was replaced with fresh medium containing MTT solution, and the plates were incubated for another 4 hours at 37°C.

  • The medium was then removed, and the formazan crystals formed by viable cells were dissolved in DMSO.

  • The absorbance at 570 nm was measured using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control cells.

  • IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

Signaling_Pathway_of_Benzenesulfonamide_Analogs cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., TrkA) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b beta-catenin β-catenin GSK3b->beta-catenin TCF/LEF TCF/LEF beta-catenin->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Gene Transcription->Proliferation Benzenesulfonamide Analog Benzenesulfonamide Analog Benzenesulfonamide Analog->RTK Benzenesulfonamide Analog->ERK Benzenesulfonamide Analog->beta-catenin

Figure 1: Simplified signaling pathways inhibited by benzenesulfonamide analogs.

Experimental_Workflow_CA_Inhibition Start Start Prepare_Solutions Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Solutions Pre_incubation Pre-incubate Enzyme and Inhibitor Prepare_Solutions->Pre_incubation Initiate_Reaction Initiate Reaction with CO2-saturated Water Pre_incubation->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change at 557 nm (Stopped-flow) Initiate_Reaction->Monitor_Absorbance Data_Analysis Calculate Initial Rates and % Inhibition Monitor_Absorbance->Data_Analysis Determine_IC50_Ki Determine IC50 and Ki Values Data_Analysis->Determine_IC50_Ki End End Determine_IC50_Ki->End

Figure 2: Experimental workflow for the carbonic anhydrase inhibition assay.

SAR_Logic_Diagram cluster_modifications Structural Modifications cluster_properties Physicochemical Properties Core_Scaffold This compound Core R1_Substitution Substitution at Position 4 (R1) Core_Scaffold->R1_Substitution R2_Substitution Substitution on Sulfonamide (R2) Core_Scaffold->R2_Substitution Electronic_Effects Electronic Effects (EWG/EDG) R1_Substitution->Electronic_Effects Steric_Hindrance Steric Hindrance R1_Substitution->Steric_Hindrance R2_Substitution->Steric_Hindrance Lipophilicity Lipophilicity R2_Substitution->Lipophilicity Biological_Activity Biological Activity (e.g., CA Inhibition, Anticancer) Electronic_Effects->Biological_Activity Steric_Hindrance->Biological_Activity Lipophilicity->Biological_Activity

Figure 3: Logical relationship in the SAR of this compound analogs.

comparing the efficacy of different catalysts for 3-Nitrobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 3-Nitrobenzenesulfonamide, a key intermediate in the development of various pharmaceuticals, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for the two primary stages of its synthesis: the sulfonation of nitrobenzene and the subsequent amidation of the resulting sulfonyl chloride. The performance of these catalysts is evaluated based on reaction yield, and the methodologies for the key experiments are detailed below.

Catalytic Performance in Synthesis

The synthesis of this compound typically proceeds in two steps: the sulfonation of nitrobenzene to form 3-nitrobenzenesulfonyl chloride, followed by its amidation. The choice of catalyst in the initial sulfonation step significantly impacts the overall yield and purity of the final product.

Sulfonation of Nitrobenzene

The introduction of a sulfonic acid group to the meta position of nitrobenzene is a crucial electrophilic substitution reaction. Various catalysts have been employed to enhance the efficiency of this process. Below is a comparison of catalysts used in the synthesis of 3-nitrobenzenesulfonic acid or its sodium salt, the direct precursor to 3-nitrobenzenesulfonyl chloride.

Catalyst SystemReagentsProductYield (%)Reference
Vanadium CatalystFuming Sulfuric AcidSodium m-nitrobenzenesulfonate87 - 93.5[1]
Sodium TungstateSulfur TrioxideSodium m-nitrobenzenesulfonate>98 (purity)[1]
(NH₄)₂SO₄ / PyridineSulfur Trioxide Contact Gasm-nitrobenzenesulfonic acid98[2]
Amidation of 3-Nitrobenzenesulfonyl Chloride

The final step in the synthesis is the reaction of 3-nitrobenzenesulfonyl chloride with an amine source. While the synthesis of the parent this compound is a standard procedure, detailed comparative catalytic data is scarce. The following data is for the synthesis of a closely related N-substituted derivative, which provides insight into the reaction conditions.

Base/CatalystReactantsProductYield (%)Reference
Sodium Carbonate (Na₂CO₃)3-Nitrobenzenesulfonyl chloride, p-AnisidineN-(4-methoxyphenyl)-3-nitrobenzenesulfonamide79.65[3][4]

Experimental Protocols

Detailed methodologies for the synthesis are crucial for reproducibility and comparison.

Protocol 1: Catalytic Sulfonation of Nitrobenzene using Sodium Tungstate

This protocol describes the synthesis of sodium m-nitrobenzenesulfonate.

Materials:

  • Nitrobenzene

  • Sodium Tungstate (catalyst)

  • Sulfur Trioxide

  • Water

  • Alkali (e.g., Sodium Carbonate)

  • Extractant

Procedure:

  • To nitrobenzene, add the sodium tungstate catalyst.

  • At a temperature of 80-100°C, add sulfur trioxide dropwise.

  • Maintain the reaction mixture at 100-120°C for 2-4 hours to allow for the sulfonation reaction to complete.

  • After the reaction, dilute the sulfonate solution with water.

  • Filter the diluted solution.

  • Neutralize the filtrate with an alkali solution.

  • Extract the neutralized solution with an appropriate extractant to recover any unreacted nitrobenzene.

  • Concentrate the aqueous solution until the moisture content is between 40-50%.

  • Dry the concentrated product to obtain sodium m-nitrobenzenesulfonate.[1]

Protocol 2: Synthesis of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide

This protocol details the synthesis of an N-substituted this compound derivative.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • p-Anisidine

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Isopropanol

Procedure:

  • In a suitable reaction vessel, combine 3-nitrobenzenesulfonyl chloride (10.01 mmol) and p-anisidine (10.04 mmol).

  • Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution.

  • Stir the mixture at room temperature for approximately 4 days.

  • Collect the solid product by suction filtration.

  • Wash the collected solid with deionized water followed by isopropanol.

  • Dry the product in an oven at a low temperature to yield N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide.[3][4]

Visualizing the Synthesis Workflow

The following diagrams illustrate the general experimental workflows for the catalytic synthesis of this compound precursors and derivatives.

experimental_workflow_sulfonation cluster_reactants Reactant Preparation cluster_reaction Sulfonation Reaction cluster_workup Workup & Isolation cluster_product Final Product Nitrobenzene Nitrobenzene ReactionVessel Reaction at 80-120°C with SO₃ Addition Nitrobenzene->ReactionVessel Catalyst Catalyst (e.g., Sodium Tungstate) Catalyst->ReactionVessel Dilution Dilution with Water ReactionVessel->Dilution Filtration Filtration Dilution->Filtration Neutralization Neutralization Filtration->Neutralization Extraction Extraction of Unreacted Nitrobenzene Neutralization->Extraction Concentration Concentration Extraction->Concentration Drying Drying Concentration->Drying FinalProduct Sodium m-nitrobenzenesulfonate Drying->FinalProduct

Caption: Experimental workflow for the catalytic sulfonation of nitrobenzene.

experimental_workflow_amidation cluster_reactants Reactant Preparation cluster_reaction Amidation Reaction cluster_workup Workup & Isolation cluster_product Final Product SulfonylChloride 3-Nitrobenzenesulfonyl Chloride ReactionVessel Reaction at Room Temperature SulfonylChloride->ReactionVessel Amine Amine (e.g., p-Anisidine) Amine->ReactionVessel Base Base (e.g., Na₂CO₃) Base->ReactionVessel Filtration Suction Filtration ReactionVessel->Filtration Washing Washing with Water & Isopropanol Filtration->Washing Drying Drying Washing->Drying FinalProduct N-substituted This compound Drying->FinalProduct

Caption: Experimental workflow for the synthesis of an N-substituted this compound.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 3-Nitrobenzenesulfonamide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is critical for the robust development of new chemical probes and therapeutic agents. This guide provides a comparative analysis of 3-Nitrobenzenesulfonamide, a common chemical moiety, focusing on its cross-reactivity profile in biological assays. By presenting available data, detailed experimental protocols, and illustrating key concepts, this document serves as a resource for evaluating the specificity of this compound and its alternatives.

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably as a key pharmacophore for inhibitors of carbonic anhydrases (CAs).[1] While this compound itself is not extensively profiled across a wide range of biological targets in publicly available datasets, its known association with CAs provides a framework for discussing its selectivity. Cross-reactivity, or the ability of a compound to interact with unintended targets, can lead to ambiguous experimental results or adverse drug reactions. This guide will delve into the specificity of benzenesulfonamide derivatives against various CA isoforms and provide protocols for assessing such interactions.

Quantitative Comparison of Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

Compound IDTarget IsoformInhibition Constant (Kᵢ in nM)Reference
Compound 4g (p-nitro substituted) hCA IX10.93[2]
hCA II1550[2]
Compound 4e hCA IX25.06[2]
hCA II3920[2]
Compound 4h hCA IX15.64[2]
hCA II2430[2]
Acetazolamide (Standard CA inhibitor) hCA IX25[3]
hCA I250[3]
hCA II12[3]
hCA XII5.7[3]

Note: The data presented for Compounds 4g, 4e, and 4h are from a study on novel benzenesulfonamide derivatives and are used here to illustrate the concept of isoform selectivity.[2]

Alternatives to this compound

For researchers seeking alternatives to this compound, particularly in the context of carbonic anhydrase inhibition, several well-characterized inhibitors with varying selectivity profiles are available. The choice of an alternative would depend on the specific CA isoform of interest and the desired selectivity.

Alternative CompoundPrimary Target(s)Key Features
Acetazolamide Pan-CA inhibitorA widely used, non-selective carbonic anhydrase inhibitor.[3]
Dorzolamide hCA II, hCA IVA potent inhibitor used clinically for glaucoma.[4][5]
Brinzolamide hCA IIA potent and selective inhibitor of hCA II.[4]
Methazolamide hCA I, hCA II, bCA IVA carbonic anhydrase inhibitor with a distinct isoform profile.[4]

Experimental Protocols

To enable researchers to assess the cross-reactivity of this compound or other compounds, detailed methodologies for key assays are provided below.

Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method)

This electrometric method measures the time required for a saturated CO2 solution to lower the pH of a buffer, a reaction catalyzed by carbonic anhydrase.[6][7]

Materials:

  • 0.02 M Tris-HCl buffer, pH 8.3

  • CO2-saturated water (prepared by bubbling CO2 gas through ice-cold deionized water for at least 30 minutes)[6]

  • Enzyme solution (e.g., purified carbonic anhydrase)

  • Test compound (this compound) solution

  • pH meter with a fast-response electrode

  • Stirred reaction vessel maintained at 0-4°C

Procedure:

  • Blank Reaction: To the reaction vessel, add 6.0 mL of chilled 0.02 M Tris-HCl buffer.

  • Initiate stirring and allow the temperature to equilibrate to 0-4°C.

  • Rapidly inject 4.0 mL of CO2-saturated water into the buffer.

  • Start a timer and record the time (T₀) it takes for the pH to drop from 8.3 to 6.3.[6]

  • Enzyme-Catalyzed Reaction: Repeat steps 1 and 2.

  • Add a known amount of carbonic anhydrase to the buffer.

  • Rapidly inject 4.0 mL of CO2-saturated water.

  • Record the time (T) for the same pH drop.

  • Inhibition Assay: Repeat the enzyme-catalyzed reaction in the presence of various concentrations of this compound.

  • Calculation: The activity of the enzyme is typically expressed in Wilbur-Anderson units, calculated as (T₀ - T) / T. The percentage of inhibition can be determined by comparing the enzyme activity with and without the inhibitor.

Kinase Activity Assay (Kinase-Glo® Luminescent Assay)

This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the amount of ATP remaining in the solution after a kinase reaction.[8][9][10]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compound (this compound) solution

  • Kinase-Glo® Reagent

  • White, opaque multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells of the multi-well plate. This includes the kinase, substrate, ATP, and reaction buffer. For the inhibition assay, include varying concentrations of this compound. Include control wells with no kinase (for background) and no inhibitor (for maximal activity).

  • Incubate the plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.

  • Allow the plate to equilibrate to room temperature.

  • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[8]

  • Mix the contents of the wells thoroughly.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a luminometer.

  • Calculation: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Workflows and Mechanisms

Diagrams created with Graphviz can help to visualize complex experimental workflows and biological pathways.

cluster_0 In Vitro Cross-Reactivity Profiling Workflow A Test Compound (e.g., this compound) B Primary Target Assay (e.g., Carbonic Anhydrase Activity) A->B C Broad Target Panel Screening (e.g., Kinases, GPCRs, Proteases) A->C D Data Analysis (IC50/Ki Determination) B->D C->D E Selectivity Profile Generation D->E F Hit Confirmation & Validation (Orthogonal Assays) E->F G Identification of Off-Targets F->G

Caption: Workflow for assessing the cross-reactivity of a test compound.

cluster_1 Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides CA Carbonic Anhydrase Active Site (with Zn2+) Product H2CO3 -> H+ + HCO3- CA->Product Catalyzes InhibitedComplex Inhibited Enzyme-Inhibitor Complex CA->InhibitedComplex Sulfonamide Sulfonamide Inhibitor (R-SO2NH2) Sulfonamide->CA Binds to Zn2+, Displacing H2O Sulfonamide->InhibitedComplex Substrate CO2 + H2O Substrate->CA Binds to InhibitedComplex->Substrate Blocks Binding

Caption: Inhibition of carbonic anhydrase by sulfonamides.

References

A Comparative Benchmarking Guide to the Synthesis of 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established literature procedures for the synthesis of 3-nitrobenzenesulfonamide, a key intermediate in medicinal chemistry and organic synthesis. By presenting quantitative data, detailed experimental protocols, and a logical workflow diagram, this document aims to assist researchers in selecting the most suitable synthetic strategy based on their specific needs, considering factors such as yield, purity, reaction time, and scale.

The synthesis of this compound is typically achieved in a two-step process:

  • Sulfonylation: The formation of 3-nitrobenzenesulfonyl chloride from nitrobenzene.

  • Amination: The subsequent reaction of the sulfonyl chloride with an amine source, typically ammonia, to yield the desired sulfonamide.

This guide will benchmark a high-yield, patented procedure for the sulfonylation step against a more traditional approach and provide a standardized protocol for the amination step.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for two distinct procedures for the synthesis of 3-nitrobenzenesulfonyl chloride (Step 1) and a standard procedure for the synthesis of this compound (Step 2).

Parameter Procedure 1A: High-Yield Sulfonylation [1]Procedure 1B: Traditional Sulfonylation [1]Procedure 2: Amination
Starting Material NitrobenzeneNitrobenzene3-Nitrobenzenesulfonyl Chloride
Key Reagents Chlorosulfonic acid, Thionyl chlorideChlorosulfonic acidAqueous Ammonia
Reaction Time ~10 hoursSeveral hours~16 hours (overnight)
Temperature 70-112°C60-105°CRoom Temperature
Yield 96.3%79%Not explicitly stated, but typically high
Purity 89.9% (crude)Not explicitly statedHigh after precipitation
Scale MolarMolarMillimolar

Experimental Protocols

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

Procedure 1A: High-Yield Synthesis [1]

This procedure is adapted from a patented method demonstrating significantly improved yields.

  • To 521.0 g (4.4 mol) of chlorosulfonic acid, add 123.1 g (1.0 mol) of nitrobenzene dropwise over 4 hours while maintaining the temperature at 112°C.

  • Stir the mixture at 112°C for an additional 4 hours.

  • Cool the reaction mixture to 70°C.

  • Add 110.0 g (0.92 mol) of thionyl chloride dropwise over 2 hours.

  • Continue stirring at 70°C until the evolution of gas ceases.

  • Cool the mixture and pour it into ice-water at 5°C.

  • Collect the precipitated 3-nitrobenzenesulfonyl chloride by suction filtration.

  • Wash the solid with water and then with a sodium hydrogen carbonate solution.

  • The resulting moist product has a purity of approximately 89.9%, corresponding to a dry weight yield of 96.3%.[1]

Procedure 1B: Traditional Synthesis [1]

This method represents a more conventional approach to the sulfonylation of nitrobenzene.

  • Add nitrobenzene to 4 molar equivalents of chlorosulfonic acid, allowing the temperature to rise to 60°C.

  • After the addition is complete, slowly heat the reaction mixture to 70°C.

  • Continue to heat the mixture to 105°C and maintain this temperature for several hours.

  • Work-up of the reaction is presumed to be similar to Procedure 1A, involving quenching in ice-water and filtration.

  • This process is reported to yield approximately 79% of the theoretical product.[1]

Step 2: Synthesis of this compound

Procedure 2: Amination of 3-Nitrobenzenesulfonyl Chloride

This is a general procedure for the amination of a sulfonyl chloride.

  • Dissolve 1.95 mmol of 3-nitrobenzenesulfonyl chloride in approximately 14 mL of concentrated aqueous ammonia (ammonium hydroxide).

  • Stir the resulting mixture at room temperature overnight (approximately 16 hours).

  • Upon completion, as indicated by the formation of a homogenous solution, acidify the mixture with hydrochloric acid until a white precipitate forms.

  • Collect the solid this compound by filtration.

  • Wash the product with water and dry to yield the final product.

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting a synthesis procedure for this compound.

G start Start: Synthesize This compound step1 Step 1: Synthesize 3-Nitrobenzenesulfonyl Chloride start->step1 decision_yield High Yield Critical? step1->decision_yield proc1A Procedure 1A: High-Yield Method (Yield: 96.3%) decision_yield->proc1A Yes proc1B Procedure 1B: Traditional Method (Yield: 79%) decision_yield->proc1B No step2 Step 2: Amination of Sulfonyl Chloride proc1A->step2 proc1B->step2 proc2 Procedure 2: Aqueous Ammonia (Standard Protocol) step2->proc2 end_product Final Product: This compound proc2->end_product

Caption: Workflow for this compound Synthesis.

References

A Comparative Guide to Isotopic Labeling of 3-Nitrobenzenesulfonamide for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling of 3-nitrobenzenesulfonamide against other analytical techniques for elucidating reaction mechanisms, metabolic pathways, and enzyme inhibition kinetics. While specific mechanistic studies employing isotopically labeled this compound are not extensively documented in publicly available literature, this document outlines proposed experimental approaches based on established methods for analogous sulfonamides.

Introduction to Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules through a chemical reaction or a biological pathway.[1] By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), researchers can track the transformation of the labeled compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This approach provides unambiguous insights into reaction mechanisms, metabolite identification, and kinetic isotope effects.[2]

Isotopic Labeling of this compound: A Proposed Approach

The synthesis of isotopically labeled this compound can be achieved through established synthetic routes for sulfonamides, primarily starting from isotopically labeled precursors. The choice of isotope will depend on the specific mechanistic question being addressed.[2]

Table 1: Comparison of Isotopes for Labeling this compound [2]

IsotopeLabeling PositionTypical Application in Mechanistic Studies
¹³C Phenyl ringTracing the carbon skeleton through metabolic transformations.
¹⁵N Sulfonamide nitrogen or Nitro groupInvestigating reactions involving the sulfonamide or nitro moieties, such as enzymatic cleavage or reduction.
¹⁸O Sulfonyl or Nitro groupsElucidating mechanisms of hydrolysis, oxidation, or oxygen transfer reactions.
²H (D) Phenyl ring or AmineStudying kinetic isotope effects to determine rate-limiting steps involving C-H or N-H bond cleavage.
³⁴S Sulfonyl groupProbing reactions at the sulfur center.

Experimental Protocols

Proposed Synthesis of [¹⁵N]-3-Nitrobenzenesulfonamide

This proposed protocol is adapted from general methods for the synthesis of sulfonamides and ¹⁵N-labeled compounds.[3][4][5]

Materials:

  • 3-Nitroaniline

  • Sodium nitrite

  • [¹⁵N]-Ammonia (or a ¹⁵N-labeled amine source)

  • Copper(I) bromide

  • Sulfur dioxide

  • Chlorine gas

  • Ice

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvents (e.g., diethyl ether, ethanol)

Procedure:

  • Diazotization of 3-Nitroaniline: Dissolve 3-nitroaniline in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite to form the diazonium salt.

  • Sandmeyer-type Reaction for Sulfonyl Chloride Synthesis: In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent and add copper(I) bromide as a catalyst. Slowly add the cold diazonium salt solution to this mixture. This will generate 3-nitrobenzenesulfonyl chloride.

  • Ammonolysis with [¹⁵N]-Ammonia: The crude 3-nitrobenzenesulfonyl chloride is then reacted with [¹⁵N]-ammonia in a suitable solvent. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Purification: The resulting [¹⁵N]-3-nitrobenzenesulfonamide is then purified by recrystallization or column chromatography to yield the final labeled product.

General Protocol for a Mechanistic Study using Labeled this compound

This protocol outlines a general workflow for investigating the metabolic fate of this compound in a liver microsome model.[2]

Materials:

  • [¹⁵N]-3-Nitrobenzenesulfonamide

  • Liver microsomes (e.g., rat, human)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other quenching solvent)

  • Internal standard (e.g., ¹³C-labeled this compound)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate [¹⁵N]-3-nitrobenzenesulfonamide with liver microsomes in the presence of an NADPH regenerating system at 37°C.

  • Quenching: At various time points, quench the reaction by adding a cold organic solvent like acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant and evaporate the solvent. Reconstitute the residue in a suitable solvent for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Monitor for the mass of the parent [¹⁵N]-3-nitrobenzenesulfonamide and potential metabolites, which will also contain the ¹⁵N label. The mass shift compared to the unlabeled compound will confirm their origin.

Comparison with Alternative Methods

Isotopic labeling offers distinct advantages over other techniques for mechanistic studies.

Table 2: Performance Comparison of Isotopic Labeling with Other Analytical Methods

MethodPrincipleAdvantagesDisadvantages
Isotopic Labeling (MS, NMR) Tracing of isotopically labeled atoms through a reaction.[1]Unambiguous tracking of molecular fate. High sensitivity and specificity. Enables kinetic isotope effect studies.[6]Synthesis of labeled compounds can be complex and expensive. Requires specialized equipment (MS, NMR).
Spectroscopic Methods (UV-Vis, Fluorescence, IR) Monitoring changes in the electronic or vibrational properties of molecules during a reaction.[7]Real-time monitoring is possible. Non-destructive. Provides information about changes in chemical bonds and functional groups.Can be difficult to interpret complex reaction mixtures. May not provide direct information on atomic rearrangements. Less specific than isotopic labeling.
Enzyme Kinetics Measuring reaction rates under varying substrate and inhibitor concentrations.Provides information on enzyme efficiency, inhibition constants, and reaction order.Does not directly reveal the chemical steps of the mechanism. Can be ambiguous in complex multi-step reactions.
Computational Modeling Simulating reaction pathways and transition states using quantum mechanics and molecular dynamics.Can provide detailed energetic and structural information about reaction intermediates and transition states. Can predict reaction outcomes.Accuracy depends on the level of theory and the quality of the model. Requires significant computational resources. Needs experimental validation.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the study of this compound.

G cluster_synthesis Proposed Synthesis of [15N]-3-Nitrobenzenesulfonamide 3-Nitroaniline 3-Nitroaniline Diazonium Salt Diazonium Salt 3-Nitroaniline->Diazonium Salt NaNO2, HCl 3-Nitrobenzenesulfonyl Chloride 3-Nitrobenzenesulfonyl Chloride Diazonium Salt->3-Nitrobenzenesulfonyl Chloride SO2, CuBr [15N]-3-Nitrobenzenesulfonamide [15N]-3-Nitrobenzenesulfonamide 3-Nitrobenzenesulfonyl Chloride->[15N]-3-Nitrobenzenesulfonamide [15N]-NH3

Caption: Proposed synthetic pathway for [¹⁵N]-3-Nitrobenzenesulfonamide.

G cluster_workflow Experimental Workflow for a Metabolic Study Incubation Incubation Quenching Quenching Incubation->Quenching Add Cold Solvent Extraction Extraction Quenching->Extraction Centrifuge & Evaporate LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Reconstitute & Inject

Caption: General experimental workflow for a metabolic study.

G cluster_metabolism Potential Metabolic Pathways of this compound This compound This compound Reduction Reduction This compound->Reduction Hydroxylation Hydroxylation This compound->Hydroxylation 3-Aminobenzenesulfonamide 3-Aminobenzenesulfonamide Reduction->3-Aminobenzenesulfonamide Hydroxylated Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated Metabolite Conjugation Conjugation Glucuronide/Sulfate Conjugate Glucuronide/Sulfate Conjugate Conjugation->Glucuronide/Sulfate Conjugate Hydroxylated Metabolite->Conjugation

Caption: Potential metabolic pathways of this compound.

Conclusion

Isotopic labeling stands out as a definitive method for elucidating the intricate details of reaction mechanisms and metabolic pathways involving this compound. While the initial investment in synthesizing labeled compounds may be higher than for other methods, the unparalleled clarity and precision of the data obtained often justify the cost, particularly in the context of drug development where a thorough understanding of a compound's fate is paramount. The proposed protocols and comparative analysis provided in this guide offer a solid foundation for researchers embarking on mechanistic studies of this compound and other sulfonamide-based compounds.

References

A Comparative Analysis of Experimental and Computational Data on the Physicochemical Properties of 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of experimentally determined and computationally predicted physicochemical properties of 3-Nitrobenzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences to offer a clear, data-driven overview of this compound's characteristics.

Introduction to this compound

This compound is an organic compound with the formula C₆H₆N₂O₄S. Its molecular structure, featuring a nitro group and a sulfonamide group attached to a benzene ring, makes it a subject of interest for its potential chemical reactivity and biological activity. An accurate understanding of its fundamental physicochemical properties is crucial for its application in chemical synthesis and drug discovery.

Data Presentation: Experimental vs. Computational

The following tables summarize the available experimental and computational data for the key physicochemical properties of this compound.

Table 1: Comparison of Physicochemical Properties

PropertyExperimental ValueComputational ValueMethod of Determination/Prediction
Melting Point 166-168 °C[1]Not availableLiterature value from experimental measurement.[1]
Boiling Point Not available549.0 ± 52.0 °CPredicted
pKa Not available-2.32 ± 0.40Predicted
Water Solubility Not availablelog10WS: -1.7 (Predicted)Joback Calculated Property[2]
Octanol/Water Partition Coefficient (logP) Not available1.3 (Predicted)Crippen Method[2]

Note: The absence of specific, peer-reviewed experimental data for boiling point, pKa, and water solubility of this compound is a notable gap in the current scientific literature. The computational values are derived from predictive models.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols represent standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of a solid compound is determined as the temperature range over which it transitions from a solid to a liquid.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. Initially, a rapid heating phase can be employed to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) near the melting range to ensure thermal equilibrium.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of a substance in water at a specific temperature.

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to let undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For the sulfonamide group in this compound, the pKa of the N-H proton can be determined.

Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental and computational analyses of a chemical compound's properties.

G cluster_2 Comparison & Validation exp_synthesis Compound Synthesis & Purification exp_mp Melting Point Determination exp_synthesis->exp_mp exp_sol Solubility Measurement exp_synthesis->exp_sol exp_pka pKa Determination exp_synthesis->exp_pka compare_data Data Comparison exp_mp->compare_data exp_sol->compare_data exp_pka->compare_data comp_structure Molecular Structure Optimization comp_mp Melting Point Prediction comp_structure->comp_mp comp_sol Solubility Calculation comp_structure->comp_sol comp_pka pKa Calculation comp_structure->comp_pka comp_mp->compare_data comp_sol->compare_data comp_pka->compare_data validate_model Model Validation compare_data->validate_model conclusion Conclusions validate_model->conclusion

Caption: Workflow for comparing experimental and computational data.

Discussion and Conclusion

This guide highlights a significant discrepancy between the availability of experimental and computational data for this compound. While the experimental melting point is well-documented, other crucial properties like boiling point, pKa, and aqueous solubility currently rely on computational predictions.

The provided computational values serve as valuable estimates but underscore the need for rigorous experimental validation. The detailed protocols included in this guide offer a clear pathway for researchers to obtain these missing experimental data points. A direct comparison of robust experimental results with predictions from various computational models would be invaluable for refining predictive algorithms and deepening the understanding of structure-property relationships in sulfonamide-containing compounds. Future research should focus on performing these experiments to build a more complete and validated physicochemical profile of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Nitrobenzenesulfonamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-Nitrobenzenesulfonamide, ensuring compliance with standard laboratory safety protocols and environmental regulations. The procedures outlined are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

Before handling, it is crucial to recognize the hazards associated with this compound (CAS No. 121-52-8).

  • Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Physical Form: Combustible solid.

  • Environmental Hazards: May cause long-lasting harmful effects to aquatic life.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or face shield.[2]

  • A lab coat.

  • For dusty conditions or fine powders, use a dust mask or work in a ventilated hood to avoid inhalation.[2]

Waste Collection and Storage Procedure

Proper segregation and storage are the first steps in the disposal process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible, leak-proof, and has a secure, tight-fitting lid.[3][4][5] The original product container is often a suitable choice if it is in good condition.[6][7]

  • Do not use food-grade containers like jars for hazardous waste.[6]

Step 2: Label the Waste Container

  • Clearly label the container with the words "Hazardous Waste".[3][8]

  • Identify the contents fully: "this compound".[9] List any other chemicals if it is a mixture, including their approximate percentages.[6]

  • Indicate the associated hazards (e.g., "Irritant," "Combustible Solid").

  • Mark the date when the first waste was added to the container (the "accumulation start date").[3]

Step 3: Segregate and Store the Waste

  • Store the waste container in a designated and controlled "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[6][8]

  • Ensure the container remains closed except when adding waste.[4][8][9]

  • Segregate the container from incompatible materials. Specifically, store it away from strong oxidizing acids.[6][7] Use secondary containment bins to prevent spills and mixing of incompatible waste streams.[5][10]

Quantitative Limits for Waste Accumulation

Laboratories must adhere to specific limits regarding the amount of hazardous waste stored in a Satellite Accumulation Area.

Waste CategoryMaximum Accumulation LimitRemoval Timeframe After Limit is Reached
General Hazardous Waste 55 gallonsWithin 3 calendar days
Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kilogram (solid)Within 3 calendar days
Maximum Storage Duration 12 months from accumulation start date (if limits not exceeded)N/A
Data sourced from general university hazardous waste guidelines.[7][8]

Disposal of Empty Containers

Empty containers that held this compound must be managed properly to be considered non-hazardous.

Step 1: Thoroughly Empty the Container

  • Remove all residual solid this compound. Only a minimal or "de minimis" amount may remain.[5][7] If solids are stuck, the container must be disposed of as hazardous waste.[10]

Step 2: Collect Rinsate as Hazardous Waste

  • Rinse the container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).

  • The first rinse must be collected and disposed of as liquid hazardous waste.[10] Follow the waste collection procedure described in Section 2 for this liquid waste.

Step 3: Prepare the Container for Disposal

  • After the initial hazardous rinse is collected, the container can be washed normally.

  • Completely remove or deface the original label to avoid confusion.[5][7][10]

  • Dispose of the clean, dry glass container in a designated laboratory glass disposal box.[7][11]

Arranging for Final Disposal

  • Once a waste container is approximately three-quarters full or has been accumulating for close to the maximum time limit, arrange for its removal.[7]

  • Contact your institution's Environmental Health and Safety (EHS or EH&S) department to schedule a pickup.[8] They will transport the waste for final disposal at an approved hazardous waste management facility.

Disposal Workflow Diagram

G cluster_start cluster_ppe cluster_decision cluster_solid Solid Waste Disposal cluster_container Empty Container Disposal cluster_end start Generated this compound Waste ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe is_solid Waste Type? ppe->is_solid solid_container Select & Label Compatible Hazardous Waste Container is_solid->solid_container Solid Chemical container_empty Thoroughly Empty Residual Solid is_solid->container_empty Empty Container solid_store Store in Satellite Accumulation Area (Segregated & Closed) solid_container->solid_store solid_pickup Request Pickup from EHS (When Full or Near Time Limit) solid_store->solid_pickup end_point Proper Disposal Complete solid_pickup->end_point container_rinse Collect First Rinse as Liquid Hazardous Waste container_empty->container_rinse container_deface Deface Original Label container_rinse->container_deface container_dispose Dispose of Clean Container in Lab Glass Box container_deface->container_dispose container_dispose->end_point

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 3-Nitrobenzenesulfonamide. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. It is classified as a skin, eye, and respiratory irritant.[1][2][3] A comprehensive safety approach that includes engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory when handling this chemical.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3][4]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[5]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection.[6] Always inspect gloves for integrity before each use and change them immediately upon contamination.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[7]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[7]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[8]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[7]

  • Avoid the formation of dust during handling.[4][8]

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[1][9]

  • Do not eat, drink, or smoke in the laboratory.[8][10]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_eyewash Verify Eyewash/Shower Access prep_ppe->prep_eyewash handling_weigh Weigh Chemical in Hood prep_eyewash->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_monitor Monitor Experiment handling_transfer->handling_monitor cleanup_decontaminate Decontaminate Glassware handling_monitor->cleanup_decontaminate cleanup_dispose_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A workflow diagram outlining the key steps for safely handling this compound.

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek medical attention immediately.[1][11]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][11] Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill and Disposal Plan

In Case of a Spill:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[7]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[7][10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[7]

  • Report: Report the spill to the laboratory supervisor.[7]

Waste Disposal:

All waste containing this compound must be treated as hazardous waste.[7]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the specific contents.[12]

  • Containers: Use sturdy, leak-proof, and compatible containers for waste collection. Keep containers tightly closed except when adding waste.[12][13][14]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.[14]

Disposal Decision Tree

Caption: A decision tree for the proper disposal of waste containing this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.